molecular formula C7H13NO B1403433 6-(Methylamino)-2-oxa-spiro[3.3]heptane CAS No. 1363381-98-9

6-(Methylamino)-2-oxa-spiro[3.3]heptane

Cat. No.: B1403433
CAS No.: 1363381-98-9
M. Wt: 127.18 g/mol
InChI Key: ZBMFDDVABBAHCI-UHFFFAOYSA-N
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Description

6-(Methylamino)-2-oxa-spiro[3.3]heptane (CAS 1363381-98-9) is a valuable spirocyclic building block in organic synthesis and medicinal chemistry research. This compound features a unique spiro[3.3]heptane core structure incorporating both methylamino and oxa (oxygen) functional groups, making it a versatile precursor for designing complex molecules with specific three-dimensional properties . Its primary research value lies in conformational restriction strategies for drug discovery, particularly in the development of pharmaceuticals targeting neurological disorders and as substrates for enzyme inhibition studies . The spiro[3.3]heptane scaffold is increasingly investigated as a valuable bioisostere in medicinal chemistry, potentially offering improved potency and selectivity for molecular targets compared to traditional ring systems . Researchers utilize this compound in constructing more complex spirocyclic architectures, including glutamic acid analogs for probing biological activity . Handling & Storage: Store at 2-8°C in an inert atmosphere, protected from light to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-2-oxaspiro[3.3]heptan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-6-2-7(3-6)4-9-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFDDVABBAHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of 6-(Methylamino)-2-oxa-spiro[3.3]heptane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in contemporary drug discovery. Strained three-dimensional structures, in particular, have emerged as powerful tools to escape the "flatland" of traditional aromatic heterocycles. This guide provides a comprehensive technical overview of 6-(Methylamino)-2-oxa-spiro[3.3]heptane (CAS Number: 1363381-98-9), a unique saturated heterocyclic building block. We will delve into the strategic rationale for its synthesis, its detailed physicochemical characterization, and its validated application as a bioisosteric replacement for conventional motifs in medicinal chemistry. This document serves as a practical resource for scientists seeking to leverage the distinct structural and functional attributes of this spirocycle to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic ring systems in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic incorporation of scaffolds with a higher fraction of sp³-hybridized carbons introduces conformational rigidity and precise vectoral projection of substituents into three-dimensional space. This approach can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.

The 2-oxa-spiro[3.3]heptane framework, characterized by two fused four-membered rings—an oxetane and a cyclobutane—sharing a single carbon atom, has garnered significant attention. This strained system offers a rigid core with well-defined exit vectors for chemical substituents. The specific subject of this guide, this compound, is a functionalized derivative of this scaffold that is emerging as a valuable building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its unique spirocyclic structure is valuable for designing compounds with specific biological activities.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug development.

Core Molecular Attributes

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1363381-98-9[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol
MDL Number MFCD22419341[1]
Storage Conditions 2-8°C, inert atmosphere, protected from light[1]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet or doublet depending on N-H exchange), and complex multiplets for the methine and methylene protons on the spirocyclic core.

  • ¹³C NMR: The carbon NMR would display a signal for the methyl carbon and several signals corresponding to the sp³-hybridized carbons of the spiro[3.3]heptane skeleton.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) consistent with the molecular weight.

Synthesis and Methodologies: A Logic-Driven Approach

The synthesis of this compound is not a direct, one-pot reaction but rather a strategic sequence built upon the initial construction of the core spirocyclic amine, 2-oxa-6-azaspiro[3.3]heptane. This multi-step approach ensures high purity and allows for versatile derivatization.

Synthesis of the Parent Scaffold: 2-Oxa-6-azaspiro[3.3]heptane

The foundational 2-oxa-6-azaspiro[3.3]heptane is a known morpholine bioisostere. Its synthesis has been a subject of considerable research, with scalable routes being of high interest for industrial applications. A common and effective strategy involves the double cyclization of a pentaerythritol-derived precursor.

Causality of Experimental Choices: The choice of a precursor like tribromoneopentyl alcohol is strategic due to its commercial availability as a flame retardant, making it a cost-effective starting material for large-scale synthesis. The use of a sulfonamide, such as p-toluenesulfonamide, serves a dual purpose: it acts as the nitrogen source for the azetidine ring and provides a robust protecting group (tosyl) that facilitates purification and handling before its subsequent removal.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate (Illustrative)

This protocol is based on established methods for constructing the 2-oxa-6-azaspiro[3.3]heptane core.

  • Step 1: N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Formation:

    • Combine tribromoneopentyl alcohol and p-toluenesulfonamide in a suitable solvent.

    • Add a strong base (e.g., potassium hydroxide) to facilitate the simultaneous intramolecular cyclizations to form both the oxetane and the N-tosyl-protected azetidine rings.

    • Heat the reaction mixture to drive the reaction to completion.

    • Upon cooling, the product can be isolated and purified by crystallization.

  • Step 2: Deprotection to Yield 2-Oxa-6-azaspiro[3.3]heptane:

    • The N-tosyl protecting group is typically removed under reducing conditions. A common method involves the use of magnesium turnings under sonication.

    • The resulting free amine is a volatile liquid and is often converted to a stable salt, such as the hemioxalate salt, for easier handling and storage.

N-Methylation to this compound

With the parent amine in hand, the final methylation step can be achieved through standard organic chemistry transformations. Reductive amination is a preferred method due to its high efficiency and control.

Causality of Experimental Choices: Reductive amination using formaldehyde as the carbonyl source and a mild reducing agent like sodium triacetoxyborohydride is a superior method to direct alkylation with methyl halides. This approach avoids the common issue of over-alkylation (formation of the quaternary ammonium salt) and proceeds under mild conditions, preserving the strained spirocyclic core.

Experimental Protocol: Reductive Amination

  • Step 1: Imine/Enamine Formation:

    • Dissolve 2-oxa-6-azaspiro[3.3]heptane (or its salt, after neutralization) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

    • Add an aqueous solution of formaldehyde (typically 37 wt. %).

    • Stir the mixture to allow for the formation of the intermediate iminium ion.

  • Step 2: Reduction:

    • Add sodium triacetoxyborohydride [NaB(OAc)₃H] portion-wise to the reaction mixture. This reducing agent is selective for imines in the presence of the carbonyl starting material.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Step 3: Work-up and Purification:

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Diagram: Synthetic Workflow

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Methylation Tribromoneopentyl\nAlcohol Tribromoneopentyl Alcohol N-Tosyl-2-oxa-6-azaspiro[3.3]heptane N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Tribromoneopentyl\nAlcohol->N-Tosyl-2-oxa-6-azaspiro[3.3]heptane  p-Toluenesulfonamide,  KOH 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane N-Tosyl-2-oxa-6-azaspiro[3.3]heptane->2-Oxa-6-azaspiro[3.3]heptane  Mg, Sonication  (Deprotection) This compound This compound 2-Oxa-6-azaspiro[3.3]heptane->this compound  1. Formaldehyde  2. NaB(OAc)3H  (Reductive Amination)

Caption: Synthetic pathway to this compound.

Applications in Drug Development: A Bioisosteric Strategy

The primary utility of the 2-oxa-6-azaspiro[3.3]heptane scaffold, and by extension its N-methylated derivative, lies in its role as a bioisostere. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.

A Superior Surrogate for Morpholine

The 2-oxa-6-azaspiro[3.3]heptane moiety is increasingly recognized as a superior three-dimensional surrogate for the morpholine ring, a common motif in many approved drugs.

Diagram: Bioisosteric Relationship

G cluster_0 Conventional Motif cluster_1 Bioisosteric Replacement Morpholine Morpholine (Flat, Flexible) Spirocycle 2-Oxa-6-azaspiro[3.3]heptane (Rigid, 3D) Morpholine->Spirocycle Replaced By

Caption: Bioisosteric replacement of morpholine with the spirocyclic core.

Advantages of the Spirocyclic Core:

  • Improved Physicochemical Properties: Studies have shown that replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane can lead to a significant decrease in lipophilicity (logD) and an increase in aqueous solubility, despite the net addition of a carbon atom. This counterintuitive effect is often attributed to the increased basicity of the spirocyclic nitrogen and the disruption of crystal packing.

  • Enhanced Metabolic Stability: The rigid, strained nature of the spirocycle can sterically shield the molecule from metabolic enzymes (e.g., cytochrome P450s), leading to reduced clearance and a longer half-life.

  • Precise Vectorial Orientation: Unlike the flexible morpholine ring, the spiro[3.3]heptane core holds substituents in fixed, predictable orientations, allowing for more precise and potentially more potent interactions with protein binding pockets.

Role of the N-Methyl Group

The addition of the methyl group to the nitrogen at the 6-position in this compound further refines the properties of the scaffold:

  • Modulation of Basicity: The methyl group is weakly electron-donating, which can fine-tune the pKa of the secondary amine, influencing its ionization state at physiological pH and thus affecting properties like cell permeability and target engagement.

  • Vector for Further Synthesis: The secondary amine provides a reactive handle for further elaboration, allowing the spirocycle to be incorporated into a larger molecular framework as a non-terminal unit.

  • Potential for Improved Potency: In specific target interactions, the methyl group can occupy a small hydrophobic pocket, leading to an increase in binding affinity.

While specific drug candidates incorporating this compound are often proprietary and may not appear in open literature until later stages of development, the parent scaffold has been integrated into inhibitors for targets such as epidermal growth factor receptor (EGFR) kinase (for cancer) and leucine-rich repeat kinase 2 (LRRK2) (for Parkinson's disease).

Conclusion and Future Outlook

This compound represents a sophisticated and strategically valuable building block for modern medicinal chemistry. Its synthesis, while multi-step, is logical and scalable, proceeding from the well-established 2-oxa-6-azaspiro[3.3]heptane core. The true power of this molecule lies in its application as a three-dimensional, metabolically robust bioisostere for traditional heterocyclic motifs like morpholine. By providing a rigid scaffold with precisely controlled exit vectors and tunable basicity, it enables the design of drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. As drug discovery programs continue to embrace three-dimensionality to tackle increasingly complex biological targets, the utility of specialized building blocks like this compound is set to expand, paving the way for the next generation of innovative therapeutics.

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A Technical Guide to the Physicochemical Characterization of 6-(Methylamino)-2-oxa-spiro[3.3]heptane: A Novel Spirocyclic Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical entities with optimized physicochemical properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have gained significant attention due to their ability to impart three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide focuses on 6-(Methylamino)-2-oxa-spiro[3.3]heptane, a novel compound featuring a strained 2-oxaspiro[3.3]heptane core functionalized with a secondary amine. As this is a new chemical entity, this document serves as a comprehensive technical guide outlining the strategic rationale and detailed experimental protocols for its complete physicochemical characterization. We will delve into the core properties that dictate a molecule's behavior in biological systems: aqueous solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and chemical stability. For each property, we will explain the theoretical underpinnings, the causality behind the choice of experimental methodology, and provide detailed, field-proven protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize novel spirocyclic amines.

Introduction: The Strategic Value of the 2-Oxa-spiro[3.3]heptane Scaffold

The 2-oxaspiro[3.3]heptane moiety is a fascinating structural motif that merges the medicinally relevant oxetane ring with a spirocyclic cyclobutane.[4] This combination offers several strategic advantages in drug design:

  • Enhanced Three-Dimensionality: Moving away from flat, aromatic structures towards sp³-rich scaffolds like spirocycles is a well-established strategy to improve physicochemical and pharmacokinetic properties.[3] The rigid, non-planar structure of the spiro[3.3]heptane core provides a defined vectoral projection of substituents into three-dimensional space, enabling more specific and potentially stronger interactions with protein targets.[1]

  • Improved Physicochemical Properties: The incorporation of an oxygen atom into a spirocyclic framework has been shown to dramatically increase aqueous solubility and lower lipophilicity.[5] This "oxa-spirocycle" effect is a powerful tool for modulating a compound's properties to fall within a more drug-like range. Furthermore, the saturated nature of the scaffold can block sites of metabolism, potentially improving metabolic stability.[6]

  • Novelty and Intellectual Property: The exploration of new spirocyclic architectures provides access to novel chemical space, creating opportunities for new intellectual property.[1]

The addition of a methylamino group at the 6-position introduces a basic center, which is critical for target engagement (e.g., forming salt bridges) but also profoundly influences the molecule's overall physicochemical profile. A thorough characterization of these properties is therefore not just a routine task, but a critical step in assessing the viability of this compound as a potential drug candidate.

Core Physicochemical Property Assessment: A Workflow

The characterization of a new chemical entity follows a logical progression of experiments designed to build a comprehensive profile of its behavior. The following workflow outlines the key assays and their sequence.

G cluster_0 Phase 1: Fundamental Properties cluster_1 Phase 2: Biologically Relevant Properties cluster_2 Phase 3: Drug Development Properties A Synthesis & Purification B pKa Determination A->B Ionizable Compound C LogP Measurement A->C Neutral Form D Aqueous Solubility (Kinetic & Thermodynamic) B->D pH Influence E LogD Measurement (pH 7.4) B->E pH Influence C->E F Chemical Stability (pH & Temperature) D->F E->F G Final Profile F->G Complete Data Package G Start Add Excess Solid to Buffer (pH 7.4) Incubate Shake for 24h at 25°C Start->Incubate Equilibration Separate Filter or Centrifuge to Remove Solid Incubate->Separate Phase Separation Quantify Quantify Solute in Supernatant (LC-MS) Separate->Quantify Analysis End Thermodynamic Solubility Value Quantify->End

Caption: Thermodynamic Solubility Workflow.

Illustrative Data

The presence of the oxetane and the basic amine (which will be largely protonated at pH 7.4) is expected to confer good aqueous solubility.

ParameterIllustrative ValueMethod
Kinetic Solubility (pH 7.4) > 200 µMNephelometry
Thermodynamic Solubility (pH 7.4) 150 µM (0.021 mg/mL)Shake-Flask (LC-MS)

This data is illustrative and represents a plausible experimental outcome.

Chemical Stability

Assessing the chemical stability of a new compound is essential to ensure it can withstand the conditions of storage and administration without degrading. [7][8]Stability is typically evaluated in aqueous buffers at different pH values and temperatures, following ICH guidelines. [9][10]

Rationale for Method Selection

An HPLC-based assay is the standard method for assessing chemical stability. It allows for the separation and quantification of the parent compound and any degradation products that may form over time.

Experimental Protocol: pH-Dependent Aqueous Stability
  • Solution Preparation: Prepare solutions of the compound (~10 µM) in a series of aqueous buffers (e.g., pH 2.0, pH 7.4, and pH 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or an accelerated condition like 50°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (e.g., HPLC-UV or LC-MS).

  • Data Processing: Plot the percentage of the parent compound remaining versus time. The half-life (t1/2) of the compound at each pH can be calculated from the degradation rate constant.

Illustrative Data

Saturated spirocyclic systems are generally stable. The primary potential liability might be related to the strained oxetane ring under strongly acidic or basic conditions, though it is often more stable than other strained rings like epoxides.

ConditionIllustrative Half-Life (t1/2)
pH 2.0 Buffer, 37°C > 48 hours
pH 7.4 Buffer, 37°C > 48 hours (Stable)
pH 9.0 Buffer, 37°C > 48 hours

This data is illustrative and represents a plausible experimental outcome.

Conclusion and Summary

This technical guide outlines a comprehensive strategy for the physicochemical characterization of the novel compound this compound. By systematically determining its pKa, lipophilicity, aqueous solubility, and chemical stability, researchers can build a data package that is essential for guiding further drug discovery and development efforts. The unique combination of a three-dimensional oxa-spirocycle scaffold with a basic amine presents a promising profile, but only rigorous experimental validation, as detailed in these protocols, can confirm its true potential. The illustrative data presented here suggests a compound with favorable drug-like properties, including high aqueous solubility and moderate lipophilicity, warranting its further investigation.

References

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An In-Depth Technical Guide to the Design and Application of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane motif, particularly its heteroatomic derivatives, has emerged as a powerful scaffold in modern medicinal chemistry. This guide focuses on the 6-(Methylamino)-2-oxa-spiro[3.3]heptane core, providing a technical overview for researchers and drug development professionals. We will explore the strategic rationale for its use, dissect key analog design principles, outline synthetic strategies, and detail essential protocols for biological evaluation. The central thesis is that the unique three-dimensional and physicochemical properties of this spirocyclic system offer a compelling solution to common challenges in drug design, such as metabolic instability and poor solubility, while providing novel vectors for exploring chemical space.

Introduction: The Rise of Strained Spirocycles in Drug Design

The imperative to "escape from flatland" has driven medicinal chemists to explore sp³-rich, three-dimensional scaffolds that can improve pharmacological properties and unlock novel intellectual property.[1] Among these, the 2-oxa-spiro[3.3]heptane framework has garnered significant attention. This strained ring system is not merely a structural curiosity; it is a functional bioisostere that can profoundly alter a molecule's characteristics.

The parent compound, this compound, serves as a key building block for creating more complex pharmaceutical agents.[2][3] Its structure is notable for several reasons:

  • Rigid 3D Geometry: The spirocyclic fusion of an oxetane and a cyclobutane ring creates a rigid, well-defined exit vector for substituents, enabling precise interaction with biological targets.

  • Improved Physicochemical Properties: The incorporation of an oxetane ring can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when compared to more common functionalities like gem-dimethyl or carbonyl groups.[4]

  • Metabolic Stability: The strained nature of the cyclobutane and oxetane rings can render adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

  • Bioisosteric Potential: The 2-oxa-6-azaspiro[3.3]heptane core (a close relative of our topic molecule) has been successfully employed as a surrogate for morpholine, offering similar solubilizing effects but with greater metabolic stability.[6][7][8]

This guide will deconstruct the rationale behind designing analogs of this compound and provide the practical insights necessary for their synthesis and evaluation.

Strategic Design of Structural Analogs

Analog design is a multifactorial process aimed at optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the this compound core, modifications can be systematically explored at three primary positions.

Modification of the Amino Moiety (Position 6)

The secondary amine is the most evident point for diversification. The choice of substituent here directly impacts target engagement, basicity (pKa), and overall lipophilicity.

  • Rationale for Alkylation/Arylation: Expanding the methyl group to larger alkyl chains, cyclic systems, or aryl groups can probe larger pockets in a target's binding site.

  • Rationale for Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity. This is a critical move if the basic character is detrimental to cell permeability or contributes to off-target effects (e.g., hERG channel affinity).

  • Rationale for Bioisosteric Replacement: The methylamino group itself can be replaced. For instance, substituting with a hydroxyl or small ether could introduce a hydrogen bond donor/acceptor, fundamentally changing the interaction profile.

Modification of the Spirocyclic Core

While more synthetically challenging, modifying the core scaffold offers significant opportunities to fine-tune spatial arrangement and physicochemical properties.

  • Heteroatom Substitution: The oxetane oxygen can be replaced with other heteroatoms. For example, substituting oxygen with sulfur to create a 2-thia-6-azaspiro[3.3]heptane can modulate lipophilicity and metabolic profile.[9] Replacing the C6-nitrogen with another carbon creates a purely carbocyclic spiro[3.3]heptane that can serve as a non-collinear benzene bioisostere.[10]

  • Ring Homologation/Contraction: Exploring related scaffolds like spiro[2.3]hexane or spiro[3.5]nonane derivatives can alter the bond angles and distances between functional groups, potentially optimizing binding geometry.[1][11]

Substitution on the Cyclobutane Ring

Adding substituents to the carbon framework of the cyclobutane ring (positions 5 or 7) provides vectors into new chemical space. This is a less common but powerful strategy for achieving selectivity or blocking a metabolic liability.

Logical Workflow for Analog Design

The following diagram illustrates a decision-making workflow for designing analogs based on the this compound scaffold.

G start Start: this compound Core mod_amine Modify Amino Group (Position 6) start->mod_amine mod_core Modify Spirocyclic Core start->mod_core mod_ring Substitute on Cyclobutane Ring start->mod_ring sub_alkylation Alkylation / Arylation (Probe Pockets) mod_amine->sub_alkylation sub_acylation Acylation / Sulfonylation (Modulate pKa) mod_amine->sub_acylation sub_bioisostere Bioisosteric Replacement (New Interactions) mod_amine->sub_bioisostere sub_hetero Heteroatom Swap (O -> S, N -> C) mod_core->sub_hetero sub_homolog Ring Homologation (Adjust Vectors) mod_core->sub_homolog sub_c5c7 Add Substituents at C5/C7 (Block Metabolism, Add Selectivity) mod_ring->sub_c5c7 evaluate Synthesize & Evaluate (Potency, ADME, PK) sub_alkylation->evaluate sub_acylation->evaluate sub_bioisostere->evaluate sub_hetero->evaluate sub_homolog->evaluate sub_c5c7->evaluate

Caption: A decision tree for analog design strategies.

Synthetic Methodologies

The synthesis of these spirocycles relies on key ring-forming reactions. A robust and scalable synthesis of the core is paramount for any analog program. The synthesis often starts from precursors that can form the two four-membered rings sequentially.

General Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

A common and scalable approach involves the construction of the azetidine ring onto a pre-formed oxetane.[12]

  • Step 1: Formation of the Oxetane Precursor: A key intermediate is 3,3-bis(bromomethyl)oxetane (BBMO). This can be synthesized from commercially available materials like tribromoneopentyl alcohol.[12]

  • Step 2: Azetidine Ring Formation: The azetidine ring is formed via a double alkylation reaction. For example, reacting BBMO with a primary amine (like 2-fluoro-4-nitroaniline in the synthesis of a TBI-223 intermediate) under basic conditions facilitates the formation of the second four-membered ring.[12]

Protocol: Synthesis of a Generic N-Aryl-2-oxa-6-azaspiro[3.3]heptane

This protocol is a representative example of the core synthesis.

Materials:

  • 3,3-bis(bromomethyl)oxetane (BBMO)

  • Substituted Aniline (Ar-NH₂)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc), Hexanes

  • Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the substituted aniline (1.0 eq) in DMF, add the base (e.g., K₂CO₃, 2.5 eq).

  • Addition of Alkylating Agent: Add 3,3-bis(bromomethyl)oxetane (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the desired N-Aryl-2-oxa-6-azaspiro[3.3]heptane.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the correct mass for the product and ¹H NMR spectroscopy showing the characteristic signals for the spirocyclic protons. The absence of starting materials confirms reaction completion.

Pharmacological Evaluation: Key Assays and Protocols

Once analogs are synthesized, they must be evaluated to determine their structure-activity relationship (SAR). A standard panel of assays should assess physicochemical properties, metabolic stability, and target engagement.

Physicochemical Property Profiling

The primary motivation for using the oxetane spirocycle is to improve properties. Therefore, measuring these properties is crucial.

PropertyExperimental MethodRationale for Analog Design
Aqueous Solubility Kinetic or Thermodynamic AssayTo confirm that the oxetane moiety provides the expected increase in solubility compared to non-polar bioisosteres.[4][6]
Lipophilicity (LogD) HPLC or Shake-Flask MethodTo quantify the balance between lipophilicity and hydrophilicity, which is critical for cell permeability and ADME.[13]
Basicity (pKa) Potentiometric Titration or UV-VisTo understand the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Protocol: In Vitro Metabolic Stability Assay

This assay determines how quickly a compound is metabolized by liver enzymes, providing an early prediction of its in vivo half-life.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Liver Microsomes (e.g., Human, Rat)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm liver microsomes and the NADPH regenerating system in phosphate buffer at 37 °C.

  • Initiate Reaction: Add the test compound to the wells to a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Self-Validation: The protocol must include positive and negative controls. A high-clearance compound (e.g., Verapamil) serves as a positive control to ensure the microsomes are active. A low-clearance compound (e.g., Warfarin) serves as a negative control. The reaction should also be run without the NADPH cofactor to control for non-enzymatic degradation.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a validated and highly promising platform in drug discovery. The strategic incorporation of the spirocyclic oxetane moiety offers a reliable method for improving key drug-like properties, including solubility and metabolic stability, while providing novel three-dimensional structures for target engagement.[4][14] Future work will likely focus on developing even more efficient and stereoselective synthetic routes to substituted cores and further exploring the bioisosteric replacement of other common heterocycles with these unique strained systems. As the pressure to produce high-quality clinical candidates continues, the principles and methodologies outlined in this guide will serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • DeTora, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • SYNFORM. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(26), 4511-4514. [Link]

  • ElectronicsAndBooks. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Stepan, A. F., et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Wuitschik, G. (2010). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

  • Stepan, A. F., et al. (2021). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Bull, J. A., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Carreira, E. M. (2021). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Stepan, A. F., et al. (2020). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Synthonix. (n.d.). 6-amino-2-oxa-spiro[3.3]heptane hydrochloride. [Link]

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A Comprehensive Technical Guide to the Synthesis of 6-(Methylamino)-2-oxa-spiro[3.3]heptane: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa-spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical properties such as solubility and metabolic stability when compared to more traditional ring systems like morpholine.[1][2] This guide provides an in-depth, technically focused protocol for the synthesis of 6-(methylamino)-2-oxa-spiro[3.3]heptane, a key building block for the development of novel therapeutics. The synthetic strategy is centered around the preparation of a pivotal ketone intermediate, 2-oxaspiro[3.3]heptan-6-one, followed by a robust reductive amination to install the desired methylamino functionality. This document will elaborate on the causal reasoning behind the selection of reagents and reaction conditions, present detailed experimental procedures, and offer insights into the practical execution of this synthetic sequence.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design

The imperative to "escape from flatland" in medicinal chemistry has driven the exploration of novel, three-dimensional molecular architectures.[3] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent conformational rigidity and their ability to project substituents into distinct vectors of chemical space. The incorporation of an oxetane ring, as seen in the 2-oxa-spiro[3.3]heptane core, can further improve aqueous solubility and reduce lipophilicity, addressing key challenges in drug development.[3] The title compound, this compound, serves as a versatile building block, providing a nucleophilic handle for the introduction of this spirocyclic motif into a wide array of potential drug candidates.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached through a convergent strategy. The primary disconnection is at the carbon-nitrogen bond of the methylamino group, leading back to a key ketone intermediate, 2-oxaspiro[3.3]heptan-6-one, and methylamine. The formation of this ketone is the cornerstone of the synthesis.

A plausible forward synthesis, therefore, involves two main stages:

  • Stage 1: Synthesis of the Ketone Intermediate (2-oxaspiro[3.3]heptan-6-one). This can be achieved through various cyclization strategies. One effective method involves a [2+2] cycloaddition of dichloroketene with a suitable methylene oxetane, followed by reductive dechlorination.

  • Stage 2: Reductive Amination. The ketone intermediate is then reacted with methylamine in the presence of a reducing agent to form the target secondary amine.

This guide will provide a detailed exposition of this synthetic pathway.

Stage 1: Synthesis of the Key Ketone Intermediate: 2-oxaspiro[3.3]heptan-6-one

The construction of the spirocyclic ketone is a critical phase of the synthesis. The following protocol outlines a reliable method for its preparation.

Synthesis of 3-Methyleneoxetane

The synthesis begins with the preparation of 3-methyleneoxetane from 3-(bromomethyl)-3-methyloxetane.

Experimental Protocol:

  • To a solution of 3-(bromomethyl)-3-methyloxetane (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong, non-nucleophilic base like potassium tert-butoxide (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-methyleneoxetane.

  • Purify the crude product by distillation to obtain pure 3-methyleneoxetane.

[2+2] Cycloaddition and Dechlorination to 2-oxaspiro[3.3]heptan-6-one

With the 3-methyleneoxetane in hand, the next step is a [2+2] cycloaddition with dichloroketene, generated in situ, followed by a dechlorination step.

Experimental Protocol:

  • Generate dichloroketene in situ by the addition of trichloroacetyl chloride (1.5 equivalents) to a stirred suspension of activated zinc (2.0 equivalents) in a suitable anhydrous solvent like diethyl ether or THF.

  • To this suspension, add a solution of 3-methyleneoxetane (1 equivalent) in the same solvent dropwise at a temperature maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the formation of the dichlorinated cyclobutanone intermediate by GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite to remove the zinc salts and wash the filter cake with the reaction solvent.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude dichlorinated intermediate is then subjected to reductive dechlorination. Dissolve the crude product in a mixture of acetic acid and a suitable solvent like ethanol.

  • Add activated zinc dust (excess) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 2-oxaspiro[3.3]heptan-6-one by column chromatography on silica gel.

Stage 2: Reductive Amination to Yield this compound

The final stage of the synthesis involves the conversion of the ketone to the desired secondary amine via reductive amination with methylamine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations. It is milder and more selective for the iminium ion intermediate compared to stronger reducing agents like sodium borohydride, which can also reduce the starting ketone.[4] This selectivity minimizes the formation of the corresponding alcohol byproduct.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB as they are compatible with the reagent and provide good solubility for the reactants.[4]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that is ultimately reduced.

Experimental Protocol:

  • Dissolve 2-oxaspiro[3.3]heptan-6-one (1 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add a solution of methylamine (1.5-2.0 equivalents, typically as a solution in THF or ethanol).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Control the addition to manage any effervescence.

  • Continue to stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purification Method
3-MethyleneoxetaneC4H6O70.0960-70Distillation
2-oxaspiro[3.3]heptan-6-oneC6H8O2112.1340-50 (over 2 steps)Column Chromatography
This compoundC7H13NO127.1870-85Column Chromatography

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Ketone Synthesis cluster_stage2 Stage 2: Reductive Amination 3-(bromomethyl)-3-methyloxetane 3-(bromomethyl)-3-methyloxetane A 3-Methyleneoxetane 3-(bromomethyl)-3-methyloxetane->A KOtBu, THF Trichloroacetyl chloride Trichloroacetyl chloride B 2-oxaspiro[3.3]heptan-6-one Trichloroacetyl chloride->B Zinc Zinc Zinc->B A->B 1. Cl3CCOCl, Zn 2. Zn, AcOH C This compound B->C CH3NH2, NaBH(OAc)3 DCM, AcOH

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By elucidating the rationale behind the chosen synthetic strategy and providing step-by-step protocols, this document aims to empower researchers in medicinal chemistry and drug discovery to access this valuable building block. The presented methodology is robust and amenable to scale-up, facilitating the exploration of this promising spirocyclic scaffold in the design of next-generation therapeutics.

References

  • Scott, M. D., & Wilsily, A. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(3), 345-350. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Fesik, S. W. (2005). Promoting hit-to-lead progress by optimizing ADME properties. Drug Discovery Today, 10(21), 1455-1461.
  • Carreira, E. M., & Fessard, T. C. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432-6435. Available at: [Link]

  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

Sources

Navigating the Spirocyclic Frontier: A Technical Guide to 6-(Methylamino)-2-oxa-spiro[3.3]heptane for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth guide for researchers, medicinal chemists, and drug development professionals on the commercial availability, synthesis, and strategic application of the novel building block, 6-(Methylamino)-2-oxa-spiro[3.3]heptane.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemistry has increasingly turned towards three-dimensional molecular scaffolds. Strained spiro heterocycles, such as the spiro[3.3]heptane motif, have emerged as particularly valuable building blocks. Their rigid, well-defined three-dimensional structures offer predictable vectors for substituent placement, enabling a more precise exploration of chemical space and interaction with biological targets. This guide focuses on this compound, a bifunctional building block poised to make a significant impact in the design of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Physicochemical Properties and Commercial Availability

This compound is a secondary amine-containing oxetane spirocycle. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 1363381-98-9[1][2]
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [1]
MDL Number MFCD22419341[1][2]
Typical Purity ≥95%[2]
Storage Conditions 2-8°C, inert atmosphere, protected from light[1][2]

The compound is available from several fine chemical suppliers, typically for research and development purposes. It is important to note that this product is for research use only and not intended for human therapeutic or veterinary applications.[3]

Table 1: Commercial Suppliers of this compound

SupplierPurity/SpecificationAvailable Quantities
BLDpharmVaries by batchInquire
MySkinRecipes95%100mg, 250mg

Strategic Applications in Drug Discovery

The unique spirocyclic structure of this compound makes it a compelling building block for drug design for several reasons:

  • Three-Dimensionality: The spiro[3.3]heptane core is a non-planar scaffold that can serve as a saturated bioisostere for phenyl rings, offering a pathway to novel, patent-free analogs of existing drugs with potentially improved physicochemical properties.[4][5]

  • Improved Drug-like Properties: The introduction of sp³-rich centers is correlated with reduced promiscuity, lowered toxicity, and increased clinical success rates. The strained nature of the spirocycle can also enhance metabolic stability and aqueous solubility.

  • Vectorial Orientation: The rigid framework allows for the precise spatial orientation of substituents, facilitating optimal interactions with target proteins.

  • CNS Drug Design: The physicochemical properties of small, polar molecules are often favorable for crossing the blood-brain barrier (BBB). The global CNS drug market is projected to grow significantly, driven by the need for treatments for age-related neurodegenerative diseases.[6] The properties of this spirocycle align with the characteristics often sought for CNS-active compounds.[4][5] It is used in medicinal chemistry for potential applications in drug discovery, particularly in targeting neurological disorders.[2]

Proposed Synthetic Approach

A potential synthetic pathway could start from the commercially available 3-oxocyclobutane-1-carboxylic acid, leveraging a multi-step sequence that has been successfully applied to generate a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane. This would be followed by conversion of the oxygen functionality to an amine.

A key transformation in the synthesis of related azaspiro[3.3]heptanes is the reductive amination of a ketone or aldehyde precursor. This suggests a strategy where a 6-oxo-2-oxa-spiro[3.3]heptane intermediate is reacted with methylamine under reductive conditions.

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Proposed Synthetic Workflow Start 3-Oxocyclobutane-1-carboxylic acid Step1 Multi-step synthesis of 6-functionalized-2-oxa-spiro[3.3]heptane intermediate Start->Step1 Core construction Step2 Introduction of methylamino group (e.g., reductive amination) Step1->Step2 Functional group interconversion Product This compound Step2->Product Final product formation

Caption: Proposed synthetic workflow for this compound.

Characterization and Quality Control

For any application in drug discovery, rigorous characterization of building blocks is paramount. The following analytical techniques are essential for confirming the identity, purity, and stability of this compound.

Table 2: Recommended Analytical Methods for Quality Control

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and purity assessmentCharacteristic shifts for the spirocyclic core, oxetane ring protons, and the methylamino group. Integration should be consistent with the proposed structure.
LC-MS Molecular weight confirmation and purity analysisA parent ion corresponding to the molecular weight of the compound (127.18 m/z for [M+H]⁺).
HPLC/UPLC Purity determinationA single major peak indicating high purity (typically >95%).
FT-IR Functional group identificationCharacteristic absorbances for N-H and C-O stretching.

While specific spectral data is not publicly available in the reviewed literature, suppliers like BLDpharm indicate that such documentation, including NMR and HPLC data, can be requested.[1]

Experimental Protocol: A General Procedure for Reductive Amination

The following is a generalized, exemplary protocol for the reductive amination of a ketone, which could be adapted for the synthesis of this compound from a 6-oxo-2-oxa-spiro[3.3]heptane precursor. This is a hypothetical procedure and requires optimization and validation.

  • Reaction Setup: To a solution of 6-oxo-2-oxa-spiro[3.3]heptane (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added methylamine (as a solution in a compatible solvent, e.g., THF or water, 1.2-2.0 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-4 hours to facilitate imine formation. The progress of the reaction can be monitored by TLC or LC-MS.

  • Reduction: The reducing agent, such as sodium triacetoxyborohydride (1.5-2.5 eq), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the imine is consumed (typically 2-12 hours).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

G cluster_protocol Reductive Amination Workflow Start Dissolve ketone precursor and add methylamine Imine Stir for imine formation Start->Imine Reduction Add reducing agent Imine->Reduction Stir Stir to complete reduction Reduction->Stir Quench Quench reaction Stir->Quench Extract Aqueous work-up and extraction Quench->Extract Purify Purify by chromatography Extract->Purify Product Isolated final product Purify->Product

Caption: Generalized workflow for a reductive amination protocol.

Conclusion

This compound represents a valuable and commercially available building block for the design of novel, three-dimensional drug candidates. Its unique structural and physicochemical properties make it particularly attractive for the development of therapeutics targeting the central nervous system. While detailed synthetic procedures for this specific molecule are not widely published, established chemical methodologies for related spirocycles provide a clear path for its synthesis and derivatization. As the demand for innovative drug scaffolds continues to grow, the strategic application of this compound is expected to contribute significantly to the advancement of medicinal chemistry and the discovery of new medicines.

References

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

  • Synlett. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • PubMed. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]

  • National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • Altasciences. Issue 33: CNS Drug Development. [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of Oxa-Spiro[3.3]heptane Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction - The Rise of 3D Scaffolds in Medicinal Chemistry

In the modern era of drug discovery, a paradigm shift known as "escaping flatland" has gained significant traction.[1] This concept advocates for moving away from planar, aromatic-rich molecules towards more three-dimensional (3D), sp³-rich scaffolds. The rationale is compelling: molecules with greater 3D complexity often exhibit improved physicochemical properties, novel intellectual property (IP) opportunities, and can engage with biological targets in more specific and intricate ways.[2]

Spirocycles, characterized by two rings sharing a single common atom, are exemplary 3D scaffolds. Their rigid, well-defined structures offer predictable exit vectors for substituents, which can enhance target selectivity and improve pharmacokinetic profiles.[3][4] Among these, the oxa-spiro[3.3]heptane framework, which incorporates a strained four-membered oxetane ring, has emerged as a particularly valuable motif.[5] This guide provides a technical overview of the synthesis, properties, and demonstrated biological potential of oxa-spiro[3.3]heptane derivatives, positioning them as a critical tool for researchers and drug development professionals.

Part 2: Physicochemical Properties and Their Pharmacokinetic Implications

The incorporation of an oxetane ring, particularly within a spirocyclic system, can profoundly and predictably alter a molecule's drug-like properties.[6][7] Understanding these effects is crucial for rational drug design.

  • Aqueous Solubility : The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, which can significantly enhance a compound's interaction with water and thereby increase its aqueous solubility.[2][6] Replacing a non-polar gem-dimethyl group with an oxetane, for instance, has been shown to boost solubility by orders of magnitude.[7]

  • Metabolic Stability : A primary application of spirocyclic oxetanes is the replacement of metabolically labile groups. For example, the morpholine ring, common in many drugs, is often a target for oxidative metabolism. The 2-oxa-6-azaspiro[3.3]heptane scaffold serves as a robust analogue, offering similar polarity and spatial arrangement but with significantly improved metabolic stability.[6][8]

  • Lipophilicity (LogP/LogD) : While highly polar, the oxetane motif can be considered a "lipophilic brother" to the carbonyl group.[9] It allows for a subtle modulation of a compound's lipophilicity, which is a critical parameter for balancing permeability and solubility.[2][5]

  • Basicity (pKa) : The oxetane ring exerts a powerful inductive electron-withdrawing effect. When placed adjacent to a basic nitrogen atom, it can reduce the amine's pKa by approximately 1.9 to 2.7 units.[5] This tactical reduction in basicity can mitigate issues related to off-target activity (e.g., hERG inhibition) and improve a compound's overall developability profile.

Table 1: Summary of Physicochemical Impact of Oxetane Incorporation
PropertyEffect of Oxetane MoietyRationale
Aqueous Solubility Generally IncreasedActs as a hydrogen bond acceptor.[2][6]
Metabolic Stability Generally IncreasedReplaces metabolically weak spots like morpholine or benzylic positions.[7]
Lipophilicity Context-Dependent ModulationCan replace carbonyls or gem-dimethyl groups to fine-tune LogP/LogD.[5][9]
Basicity of Adjacent Amines Significantly DecreasedStrong inductive electron-withdrawing effect of the oxetane oxygen.[5]

Part 3: Oxa-Spiro[3.3]heptanes as Bioisosteres: A Core Strategy

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The oxa-spiro[3.3]heptane scaffold is a versatile bioisostere for several common chemical motifs, enabling chemists to overcome specific liabilities in lead compounds.

G cluster_0 Common Drug Motifs (Liabilities) cluster_1 cluster_2 Oxa-Spiro[3.3]heptane Scaffold (Solutions) cluster_3 Improved Properties Morpholine Morpholine Replacement Bioisosteric Replacement Morpholine->Replacement Piperidine Piperidine Piperidine->Replacement Phenyl Ring Phenyl Ring Phenyl Ring->Replacement gem-Dimethyl gem-Dimethyl gem-Dimethyl->Replacement Scaffold Oxa-Spiro[3.3]heptane Derivative Replacement->Scaffold Properties Metabolic Stability Solubility 3D Character Novel IP Scaffold->Properties

Caption: Bioisosteric replacement of common motifs with the oxa-spiro[3.3]heptane scaffold.

Key bioisosteric applications include:

  • Morpholine/Piperazine Analogue : The 2-oxa-6-azaspiro[3.3]heptane and 1-oxa-2,6-diazaspiro[3.3]heptane scaffolds are powerful surrogates for morpholine and piperazine, respectively.[6][8][10] They maintain the desired polarity and exit vectors while offering a more rigid conformation and, crucially, enhanced stability towards oxidative metabolism.[6]

  • Piperidine Analogue : Azaspiro[3.3]heptanes, close relatives of the oxa-spiro series, have been validated as superior bioisosteres for piperidine, often leading to higher aqueous solubility and improved pharmacokinetic profiles.[4][11]

  • Phenyl Ring Analogue : In a significant advancement, the spiro[3.3]heptane core has been successfully used as a saturated, non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings.[12][13] This allows for the removal of an aromatic ring, often a source of metabolic liability, while preserving the biological activity of the parent compound.[14]

  • gem-Dimethyl and Carbonyl Surrogates : Oxetanes can effectively replace gem-dimethyl groups to increase solubility and replace carbonyl groups to modulate polarity and improve metabolic stability, making the spirocyclic version an even more powerful tool for scaffold hopping.[5][9]

Part 4: Documented and Potential Therapeutic Applications

The strategic application of oxa-spiro[3.3]heptane scaffolds has led to the development of compounds with significant biological activity across multiple therapeutic areas.

Central Nervous System (CNS)
  • Triple Re-uptake Inhibitors : Oxa-azaspiro derivatives have been identified as a novel class of inhibitors for the plasma membrane transporters of serotonin, norepinephrine, and dopamine.[15] This activity profile is highly sought after for the treatment of major depressive disorder and other psychiatric conditions.

  • MCHr1 Antagonism : The clinical candidate AZD1979 , a melanin-concentrating hormone receptor 1 (MCHr1) antagonist developed for the treatment of diabetes and obesity, features a spirooxetane motif.[2] This serves as a key validation of the scaffold's utility and "drug-ability" in a clinical setting.

Oncology
  • Kinase Inhibition : The spiro[3.3]heptane core has been incorporated into analogues of the FDA-approved anticancer drugs Sonidegib and Vorinostat.[12][13] These saturated analogues were found to retain high potency, demonstrating the scaffold's ability to mimic the function of a phenyl ring in binding to a biological target.[13]

  • Cobimetinib-related Motifs : The 1-oxa-2,6-diazaspiro[3.3]heptane scaffold can be mildly reduced to yield a C3-aminoalkylazetidinol motif, a key structural feature found in the approved anti-cancer drug cobimetinib.[10][16]

Anesthetics
  • Bupivacaine Analogues : In a compelling example of bioisosteric replacement, the piperidine fragment in the local anesthetic Bupivacaine was replaced with a 2-azaspiro[3.3]heptane-1-carboxylic acid.[1] The resulting patent-free analogue demonstrated enhanced activity and a longer duration of action.[1]

Part 5: Synthetic Strategies and Experimental Protocols

The utility of these scaffolds in drug discovery is underpinned by the development of robust and scalable synthetic routes.

General Synthetic Approach

Access to diverse oxa-spiro[3.3]heptane derivatives often relies on key building blocks such as 2-oxa-spiro[3.3]heptan-6-one or 3,3-bis(bromomethyl)oxetane.[8][17] These intermediates allow for the construction of the core scaffold, which can then be functionalized to explore structure-activity relationships (SAR).

G A Key Precursor (e.g., 3,3-bis(halomethyl)oxetane) B Cyclization Reaction (e.g., with a difunctional reagent) A->B Step 1 C Core Scaffold (e.g., 2-Oxa-6-azaspiro[3.3]heptane) B->C Step 2 D Functionalization / Derivatization (N-Arylation, Alkylation, etc.) C->D Step 3 E Diverse Library of Final Compounds D->E Step 4

Caption: Generalized workflow for the synthesis of oxa-spiro[3.3]heptane derivatives.

Experimental Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Rationale : This protocol is essential for validating the core hypothesis that replacing a known metabolic soft spot with an oxa-spiro[3.3]heptane scaffold improves metabolic stability. It measures the rate at which a compound is metabolized by liver enzymes.

Methodology :

  • Reagent Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 100 mM stock solution of the test compound and a positive control (e.g., Verapamil) in DMSO. Serially dilute to create working solutions.

    • Prepare an NADPH regenerating system solution (e.g., NADPH-A/B).

  • Incubation :

    • In a 96-well plate, add 5 µL of the HLM solution to each well.

    • Add 85 µL of phosphate buffer to each well.

    • Add 5 µL of the test compound working solution to triplicate wells (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Time Points :

    • Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to all wells.

    • Immediately quench the reaction for the T=0 time point by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the designated wells.

    • Return the plate to the 37°C incubator.

    • Quench subsequent time points (e.g., 5, 15, 30, 60 minutes) by adding the acetonitrile/internal standard solution.

  • Sample Analysis :

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis :

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Experimental Protocol 2: General Cell Viability Assay (MTS Assay)

Rationale : For compounds developed for oncology, a fundamental first step is to assess their cytotoxic or cytostatic effect on cancer cells. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Methodology :

  • Cell Seeding :

    • Culture human cancer cells (e.g., HepG2 hepatocellular carcinoma cells for Vorinostat analogues) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare a 2X stock concentration series of the test oxa-spiro[3.3]heptane compound in complete growth medium. A typical concentration range would be 0.1 nM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for 72 hours.

  • MTS Reagent Addition :

    • Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line.

  • Data Acquisition :

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Part 6: Conclusion and Future Directions

Oxa-spiro[3.3]heptane compounds and their close heterocyclic analogues represent a validated and powerful class of building blocks for modern drug discovery. Their value lies not in a single, intrinsic biological activity, but in their capacity to solve pervasive challenges in medicinal chemistry. By serving as rigid, 3D bioisosteres, they enable the systematic improvement of aqueous solubility, metabolic stability, and other key pharmacokinetic parameters without sacrificing, and in some cases enhancing, on-target potency. The progression of spirooxetane-containing molecules into clinical trials validates their utility and safety.[2]

Future efforts will likely focus on developing novel synthetic routes to access more complex and diversely functionalized spiro[3.3]heptane cores.[18] The exploration of new substitution patterns will undoubtedly unlock new chemical space and expand the application of these scaffolds into a wider range of therapeutic areas, solidifying their role as a staple in the medicinal chemist's toolbox.

Part 7: References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health (NIH). Available at:

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at:

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at:

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at:

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Available at:

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at:

  • Oxetanes in Drug Discovery Campaigns. NIH National Library of Medicine. Available at:

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at:

  • Spirooxetanes in Drug Discovery. PharmaBlock. Available at:

  • Leveraging Spirocyclic Scaffolds: The Role of 2-Oxa-spiro[3.3]heptan-6-one in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at:

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at:

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at:

  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Available at:

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at:

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at:

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at:

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at:

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at:

  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. PubMed. Available at:

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Whitepaper: A Computational Deep Dive into 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Physicochemical, ADMET, and Pharmacodynamic Properties

Preamble: The Rationale for a Computational Approach

In modern drug discovery, the pressure to reduce attrition rates and accelerate development timelines is immense. The "fail early, fail cheap" paradigm is not just a mantra but a strategic necessity. Computational, or in silico, methods are central to this strategy, allowing researchers to build predictive models for a molecule's behavior before it is ever synthesized.[1][2] This guide focuses on 6-(Methylamino)-2-oxa-spiro[3.3]heptane, a novel building block whose unique three-dimensional architecture is of significant interest. The spiro[3.3]heptane scaffold offers a rigid, non-aromatic core, an attractive feature for escaping the "flatland" of traditional aromatic compounds and potentially improving physicochemical properties and target selectivity.[3] By computationally characterizing this molecule, we can generate a robust data package to inform its potential applications, prioritize synthetic efforts, and guide future lead optimization campaigns.

This document serves as a technical guide for researchers, outlining a validated workflow for the comprehensive in silico evaluation of this compound, from its fundamental structure to its potential biological interactions.

Part 1: Foundational Analysis - Molecular Structure and Conformation

Before any property can be predicted, an accurate three-dimensional representation of the molecule must be established. For a semi-rigid molecule like this compound, this is a non-trivial step that underpins the accuracy of all subsequent calculations.

The Importance of Conformational Analysis

The biological activity of a small molecule is dictated by its three-dimensional shape and its ability to adopt a specific conformation—the "bioactive conformation"—that is complementary to a target's binding site.[4] While the spirocyclic core of our molecule is rigid, the exocyclic methylamino group possesses rotational freedom. A thorough conformational search is therefore critical.

Protocol: Quantum Mechanics-Based Conformational Analysis

Force-field based methods are fast but may not accurately capture the subtle electronic effects within the strained four-membered rings of the spiro[3.3]heptane system. Therefore, a higher level of theory is warranted. Quantum mechanics (QM) calculations provide a more accurate description of molecular energetics and geometries.[5][6][7]

Step-by-Step Workflow:

  • 2D to 3D Conversion: The molecule is first drawn in a 2D chemical editor (e.g., ChemDraw) and converted to a preliminary 3D structure using standard algorithms.[8]

  • Initial Minimization: A rapid geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to resolve any high-energy clashes.

  • Systematic Conformational Search: A systematic search is conducted by rotating the rotatable bonds associated with the methylamino group.

  • QM Geometry Optimization: The lowest energy conformers from the initial search are subjected to full geometry optimization using a QM method. Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-31G*) offers a good balance of accuracy and computational cost for molecules of this size.[4]

  • Ensemble Generation: The resulting low-energy conformers are collected to form a conformational ensemble, which will be used for subsequent property calculations and docking studies.

The causality behind this hybrid approach is efficiency; a broad, low-cost search is used to explore conformational space, while a high-cost, high-accuracy QM method is reserved for refining the most plausible structures.[7]

G cluster_workflow Conformational Analysis Workflow s2d 2D Structure Input (SMILES/SDF) s3d Initial 3D Generation s2d->s3d Conversion mm Force Field Minimization (e.g., MMFF94) s3d->mm Resolves clashes qm Quantum Mechanics Refinement (DFT/B3LYP) mm->qm Refines geometry & energetics ensemble Low-Energy Conformational Ensemble qm->ensemble Final Output

Caption: Quantum Mechanics-based workflow for generating a reliable 3D conformational ensemble.

Part 2: In Silico Physicochemical Profiling

Physicochemical properties are the bedrock of pharmacokinetics, governing how a molecule behaves in a biological system. We predict these properties using established quantitative structure-property relationship (QSPR) models and algorithms.[9][10]

Key Properties and Their Significance
  • Molecular Weight (MW): Influences diffusion and overall size.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting solubility, permeability, and metabolism.

  • Topological Polar Surface Area (TPSA): Estimates the surface area of polar atoms, correlating with membrane permeability.

  • pKa: The ionization constant, which determines the charge state of the molecule at physiological pH, impacting solubility and target interaction.

  • Hydrogen Bond Donors/Acceptors: Crucial for molecular recognition and solubility.

  • Rotatable Bonds: A measure of molecular flexibility.

Predicted Physicochemical Data

The following properties were calculated using a consensus of well-regarded predictive models, such as those implemented in SwissADME and ACD/Percepta.[9]

PropertyPredicted ValueSignificance / Commentary
Molecular FormulaC₇H₁₃NO[11]
Molecular Weight127.19 g/mol Well within the "drug-like" range.[11]
cLogP0.85Balanced lipophilicity, suggesting good solubility and permeability characteristics.
TPSA23.47 ŲLow TPSA, predictive of good cell membrane and Blood-Brain Barrier permeability.
pKa (Basic)9.5 ± 0.2The secondary amine will be predominantly protonated at physiological pH (7.4).
H-Bond Donors1
H-Bond Acceptors2
Rotatable Bonds1Low flexibility due to the rigid spiro core.
Lipinski's Rule of 50 ViolationsThe molecule exhibits excellent "drug-likeness" based on these fundamental rules.

Part 3: ADMET Profiling - Predicting Pharmacokinetics and Safety

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for de-risking drug candidates.[12][13] We employ a suite of machine learning and data-driven models to predict these complex biological endpoints.[14][15]

G cluster_workflow Integrated In Silico Evaluation mol This compound (3D Ensemble) physchem Physicochemical Properties mol->physchem admet ADMET Profile mol->admet docking Target Interaction (Docking) mol->docking

Caption: An integrated approach to in silico small molecule characterization.

Predicted ADMET Profile

The following predictions were generated using platforms like admetSAR and pkCSM, which utilize large datasets of experimental results to build their models.

ParameterPredictionImplication for Drug Development
Absorption
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the GI tract.[16]
Caco-2 PermeabilityHighIndicates good passive diffusion across the intestinal wall.[17]
Blood-Brain Barrier (BBB) PermeantYesLow MW and TPSA suggest the molecule can cross the BBB, a key feature for CNS targets.
P-glycoprotein SubstrateNoLow risk of being removed from cells by efflux pumps, which can cause drug resistance.
Distribution
Plasma Protein Binding (PPB)LowA high fraction of the drug is predicted to be free in circulation to engage its target.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions involving this major metabolic enzyme.
CYP3A4 InhibitorNoLow potential for drug-drug interactions involving this major metabolic enzyme.
Toxicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity, a major cause of drug withdrawal.
Ames MutagenicityNon-mutagenPredicted to be non-mutagenic, indicating a lower risk of carcinogenicity.
HepatotoxicityLow RiskPredicted to have a low likelihood of causing liver damage.

Expertise-Driven Interpretation: The predicted ADMET profile is highly favorable. The molecule is small, has balanced lipophilicity, and is predicted to be readily absorbed and able to penetrate the CNS. Crucially, it shows a low risk for common toxicity flags like hERG inhibition and mutagenicity, and a clean profile regarding major CYP450 enzymes. This profile makes it an excellent starting point for a CNS-focused drug discovery program.

Part 4: Prospective Analysis - Target Identification and Molecular Docking

As a novel building block, this compound does not have a predefined biological target. However, its structural features—a basic amine for salt-bridge interactions and a rigid scaffold for precise positioning—are common in ligands for various target classes, including kinases, GPCRs, and ion channels. Molecular docking is a powerful technique to test hypotheses about how this molecule might bind to a protein target.[18] Spirocyclic scaffolds, in particular, have shown promise in achieving high binding affinity and selectivity.[19][20][21]

Protocol: A Self-Validating Molecular Docking Workflow

This protocol describes a standard, rigorous workflow for predicting the binding mode and affinity of a ligand to a receptor.

Step-by-Step Workflow:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential co-factors.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH. This step is critical for correctly modeling hydrogen bond networks.

    • Perform a constrained energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation:

    • Use the low-energy 3D conformer of this compound generated via the QM protocol (Part 1).

    • Assign partial charges using a method like Gasteiger.

  • Binding Site Definition:

    • Define a "grid box" that encompasses the known active site of the receptor. The size of this box should be large enough to allow the ligand rotational and translational freedom.

  • Docking Execution:

    • Utilize a validated docking algorithm (e.g., AutoDock Vina) to systematically search for the optimal binding poses of the ligand within the defined grid box.[22] The algorithm explores many possible conformations and orientations.

  • Pose Analysis and Scoring:

    • The docking program will output a series of binding poses, ranked by a scoring function that estimates the free energy of binding (kcal/mol).

    • The top-ranked poses are visually inspected to assess their chemical plausibility. Key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with active site residues are analyzed. A chemically sensible pose with strong, favorable interactions provides confidence in the prediction.[18]

G cluster_workflow Molecular Docking Workflow p_prep 1. Prepare Receptor (PDB structure, add H+) grid 3. Define Binding Site (Grid Box Generation) p_prep->grid l_prep 2. Prepare Ligand (QM conformer, assign charges) dock 4. Execute Docking (e.g., AutoDock Vina) l_prep->dock grid->dock analyze 5. Analyze Results (Scoring & Visual Inspection) dock->analyze

Caption: A standardized and validated workflow for molecular docking simulations.

Conclusion

The comprehensive in silico analysis of this compound reveals a molecule with a highly promising drug-like profile. Its key predicted strengths include:

  • Excellent Physicochemical Properties: Conforming to Lipinski's Rule of Five with balanced lipophilicity and low polar surface area.

  • Favorable ADMET Profile: High predicted absorption, CNS permeability, and a low risk of common toxicities and drug-drug interactions.

  • Desirable Structural Features: A rigid three-dimensional core combined with a key interaction motif (a basic amine) makes it an attractive scaffold for targeting a variety of protein classes.

This computational assessment provides a strong, data-driven rationale for the inclusion of this compound in synthetic and screening campaigns, particularly for projects targeting the central nervous system. The workflows and protocols detailed in this guide represent a robust framework for the early-stage evaluation of novel chemical matter, enabling researchers to make more informed decisions and ultimately enhance the efficiency of the drug discovery pipeline.

References

  • Butcher, S. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Lounkine, E. et al. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Ekins, S. et al. (2002). Progress in computational methods for the prediction of ADMET properties. Current Opinion in Drug Discovery & Development.
  • BenchChem. (2025). Comparative Docking Analysis of Spirocyclic Ligands: A Guide for Drug Discovery Professionals. BenchChem.
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  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
  • EzChem. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.
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  • Alqahtani, S. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology.
  • Purdue Research Foundation. (2024). Software for Predicting Macromolecule Properties. Flintbox.
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  • MDPI. (n.d.). Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[1][5][19]Triazolidine]-2,5'-Diones. MDPI.

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Methodological & Application

Synthetic Routes to Functionalized 2-Oxa-spiro[3.3]heptanes: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The 2-oxa-spiro[3.3]heptane (OSH) moiety has emerged from relative obscurity to become a highly sought-after scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, flexible, or planar ring systems like piperidines and morpholines.[1][2] The incorporation of this spirocyclic oxetane can significantly improve key pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability, while reducing lipophilicity—a phenomenon sometimes counterintuitively referred to as "adding carbon to lower logD".[2] These advantageous properties stem from the inherent strain and unique stereoelectronic features of the dual cyclobutane-like rings fused at a central quaternary carbon.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing functionalized 2-oxa-spiro[3.3]heptanes, complete with mechanistic insights and actionable protocols.

Core Synthetic Strategies: Building the Spirocyclic Core

The construction of the 2-oxa-spiro[3.3]heptane framework primarily relies on a few robust and versatile strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The main approaches can be broadly categorized as intramolecular cyclizations and intermolecular cycloadditions.

G cluster_start Key Starting Materials cluster_methods Primary Synthetic Routes SM1 3,3-Bis(halomethyl)oxetanes M1 Intramolecular S_N2 Cyclization SM1->M1 SM2 Cyclobutanones M2 Paternò-Büchi [2+2] Photocycloaddition SM2->M2 SM3 Allenes & Carbonyls M3 Lewis Acid-Catalyzed [2+2] Cycloaddition SM3->M3 OSH Functionalized 2-Oxa-spiro[3.3]heptanes M1->OSH M2->OSH M3->OSH caption Key Synthetic Pathways to the OSH Scaffold

Caption: Key Synthetic Pathways to the OSH Scaffold

Strategy 1: Intramolecular Cyclization of Oxetane Precursors

One of the most direct and widely used methods involves the construction of a second ring onto a pre-existing oxetane core. This is typically achieved via an intramolecular nucleophilic substitution reaction. The key intermediate for this approach is a 3,3-bis(halomethyl)oxetane, which can be prepared from commercially available starting materials like tribromoneopentyl alcohol.[4]

Mechanism Rationale: This strategy leverages the high reactivity of primary halides and the geometric predisposition of the 3,3-disubstituted oxetane, which positions the reactive groups for a favorable intramolecular cyclization to form the second four-membered ring.

A prominent application of this method is in the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a valuable bioisostere for morpholine.[2][5] In this case, the 3,3-bis(bromomethyl)oxetane is reacted with a primary amine, which first forms an intermediate that subsequently undergoes a base-mediated intramolecular cyclization to yield the azaspirocycle.[4]

Protocol 1: Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a scalable process for a key intermediate of the antibiotic drug candidate TBI-223.[4]

  • Materials:

    • 3,3-Bis(bromomethyl)oxetane (BBMO)

    • Substituted Aniline (e.g., 2-fluoro-4-nitroaniline)

    • Potassium Hydroxide (KOH)

    • Dimethyl Sulfoxide (DMSO)

    • Deionized Water

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a stirred solution of the substituted aniline (1.0 equiv) in DMSO, add powdered KOH (3.0 equiv).

    • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 equiv) in DMSO dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting aniline is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-aryl-2-oxa-6-azaspiro[3.3]heptane.

  • Self-Validation: The successful formation of the product can be confirmed by ¹H NMR, observing the characteristic singlet for the four equivalent methylene protons of the oxetane ring and the singlet for the four equivalent methylene protons of the newly formed azetidine ring. The disappearance of the starting aniline signal is also a key indicator.

Strategy 2: The Paternò-Büchi [2+2] Photocycloaddition

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane.[6][7] This method is particularly useful for creating highly substituted and sterically congested 2-oxa-spiro[3.3]heptanes by reacting a cyclobutanone with an alkene.

Mechanism Rationale: Upon UV irradiation, the cyclobutanone is promoted to an excited singlet or triplet state, which then adds to the alkene in a stepwise or concerted fashion to generate the spirocyclic oxetane ring system. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the alkene and the specific reaction conditions.[7][8]

G cluster_0 Start Cyclobutanone + Alkene Excited Excited State Carbonyl (n,π*) Start->Excited UV Light (hν) Light Biradical 1,4-Biradical Intermediate Excited->Biradical Alkene Addition Product 2-Oxa-spiro[3.3]heptane Biradical->Product Ring Closure Light->Excited caption Simplified Paternò-Büchi Reaction Mechanism

Caption: Simplified Paternò-Büchi Reaction Mechanism

Recent advancements have demonstrated the use of visible-light-mediated Paternò-Büchi reactions, which offer milder conditions and can avoid unwanted side reactions associated with high-energy UV light.[9] This approach has been successfully applied to synthesize functionalized spirocyclic oxetanes from cyclic ketones and maleic acid derivatives.[10]

Protocol 2: Visible-Light-Mediated Synthesis of a Carboxylated OSH Derivative

This protocol is a conceptual adaptation based on modern visible-light photosensitization methods.[9][11]

  • Materials:

    • Cyclobutanone

    • Dimethyl maleate

    • A suitable photosensitizer (e.g., thioxanthone, iridium-based photocatalyst)

    • Acetonitrile (degassed)

    • Visible light source (e.g., 405 nm LED)

  • Procedure:

    • In a quartz reaction vessel, dissolve cyclobutanone (1.5 equiv), dimethyl maleate (1.0 equiv), and the photosensitizer (1-5 mol%) in degassed acetonitrile.

    • Seal the vessel and irradiate with a visible light source while maintaining a constant temperature (e.g., 25 °C) with a cooling fan.

    • Monitor the reaction progress by GC-MS or ¹H NMR.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the diastereomeric spirocyclic oxetane products.

  • Expert Insight: The choice of photosensitizer is critical. Its triplet energy must be sufficient to activate the cyclobutanone but ideally not high enough to induce side reactions of the alkene or product. The diastereoselectivity of the cycloaddition is often moderate and may require separation of the resulting isomers.

Comparative Analysis of Synthetic Routes

To aid researchers in selecting the most appropriate method, the table below summarizes the key features of the primary synthetic strategies.

FeatureIntramolecular CyclizationPaternò-Büchi Reaction
Key Transformation Intramolecular SN2[2+2] Photocycloaddition
Common Substrates 3,3-Bis(halomethyl)oxetanesCyclobutanones, Alkenes
Advantages - Direct and often high-yielding- Good for heteroatom incorporation (e.g., N, S)- Scalable processes reported[4]- Access to highly substituted scaffolds- Can create multiple stereocenters in one step- Milder conditions with visible light[9]
Limitations - Requires synthesis of specific oxetane precursors- Limited to substitution patterns available from the precursor- Can result in mixtures of regio- and stereoisomers- Requires specialized photochemical equipment- Substrate scope can be limited
Typical Yields 60-90%40-80%

Applications in Drug Development: Beyond the Scaffold

The true value of 2-oxa-spiro[3.3]heptanes lies in their role as versatile building blocks.[1][12] Functional handles, such as carboxylic acids, amines, or halides, installed during the primary synthesis can be elaborated to attach the spirocycle to a larger pharmacophore. For instance, 2-oxa-6-azaspiro[3.3]heptane serves as a direct replacement for morpholine or piperazine in many drug candidates, often leading to improved properties.[2]

Caption: OSH Core Impact on Drug Properties

Conclusion and Future Outlook

The synthetic toolbox for accessing functionalized 2-oxa-spiro[3.3]heptanes has expanded significantly, driven by the increasing recognition of their value in medicinal chemistry. While intramolecular cyclizations and photochemical methods represent the current state-of-the-art, ongoing research is focused on developing new catalytic and asymmetric strategies to provide enantiomerically pure building blocks. As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient and versatile routes to these unique spirocycles will remain a high priority for synthetic and medicinal chemists alike.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4513-4516. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341–361. [Link]

  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2243-2284. [Link]

  • Rohde, Jr., L. N., Fenoll, D. A., Li, L., & Stepan, A. F. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1331–1336. [Link]

  • Degorce, S. L., Bodnarchuk, M. I., Scott, J. S., & Tudge, M. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Silvestri, M. A., et al. (2021). Intermolecular Crossed [2+2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes. Journal of the American Chemical Society, 143(10), 4055–4063. [Link]

  • Silvestri, M. A., et al. (2020). A visible-light Paternò–Büchi dearomatisation process towards the construction of oxeto-indolinic polycycles. Chemical Science, 11(21), 5483-5489. [Link]

  • Stead, D., et al. (2019). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 55(64), 9511-9514. [Link]

Sources

Application Note: Leveraging 6-(Methylamino)-2-oxa-spiro[3.3]heptane for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless demand for novel chemical entities in drug discovery necessitates the use of innovative building blocks that can access underexplored chemical space. 6-(Methylamino)-2-oxa-spiro[3.3]heptane is a unique secondary amine building block featuring a rigid, three-dimensional spirocyclic core. This scaffold, rich in sp³-hybridized atoms, offers a distinct advantage over traditional flat, aromatic structures by projecting substituents into space with well-defined vectors, which can lead to improved physicochemical properties and target engagement.[1][2][3] This application note provides a comprehensive guide for medicinal chemists and drug discovery scientists on the effective utilization of this compound in parallel synthesis campaigns. We present detailed, validated protocols for key chemical transformations including amide coupling, reductive amination, and Buchwald-Hartwig amination, tailored for high-throughput library production.

Introduction: The Strategic Value of the 2-Oxa-spiro[3.3]heptane Scaffold

The imperative to move beyond "flat" chemistry has driven the adoption of scaffolds with greater three-dimensionality (3D). Spirocycles, where two rings share a single atom, are exemplary in this regard.[3] The 2-oxa-spiro[3.3]heptane motif, in particular, offers several compelling advantages:

  • Structural Rigidity and Novelty: The fused cyclobutane and oxetane rings create a rigid framework that limits conformational flexibility. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[3]

  • Improved Physicochemical Properties: An increased fraction of sp³ carbons (Fsp³) generally correlates with enhanced solubility, improved metabolic stability, and better pharmacokinetic profiles compared to planar aromatic systems.[2][3]

  • Defined Exit Vectors: The secondary amine functionality serves as a reliable handle for chemical diversification. The rigid spirocyclic core ensures that substituents attached to the nitrogen are projected into distinct regions of space, allowing for systematic exploration of a target's binding pocket.[4]

This compound (Figure 1) is a commercially available building block that combines these desirable scaffold features with a reactive secondary amine, making it an ideal candidate for parallel library synthesis.[5][6][7]

Figure 1. Structure of this compound.

Parallel Synthesis Workflow Overview

A typical parallel synthesis campaign using this building block follows a standardized workflow from reaction setup to final analysis. This process is highly amenable to automation and is designed to maximize efficiency and throughput.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Archiving A Array Building Blocks (Acids, Aldehydes, Aryl Halides) in 96-well plates C Dispense Reagents & Scaffold to Reaction Plate A->C B Prepare Stock Solution of 6-(Methylamino)-2-oxa- spiro[3.3]heptane B->C D Incubate with Agitation (Heating/Cooling as required) C->D E Quench / Liquid-Liquid or Solid-Phase Extraction D->E F High-Throughput Purification (Prep-HPLC/SFC) E->F G Quality Control (LC-MS, UPLC) F->G H Plate Reformatting & Archiving (DMSO stocks) G->H

Caption: High-throughput parallel synthesis workflow.

Core Synthetic Protocols for Library Generation

The secondary amine of this compound is a versatile functional group for building diverse libraries. Below are optimized protocols for three robust and widely used reaction classes in medicinal chemistry.

Amide Coupling

Amide bond formation is one of the most frequently used reactions in drug discovery.[8] For parallel synthesis, using coupling agents that are effective and lead to easy purification is critical. HATU is an excellent choice due to its high reactivity and the water-soluble nature of its byproducts.

Reaction Scheme:

R-COOH + this compound --(HATU, DIPEA)--> R-C(O)N(CH₃)-spiro[3.3]heptane-oxetane

Protocol: Parallel Amide Coupling in 96-Well Plate Format

  • Plate Preparation:

    • To each well of a 96-well reaction block, add 50 µL of a 0.4 M solution of a unique carboxylic acid in DMF (20 µmol, 1.0 equiv).

  • Reagent Addition:

    • Prepare a master mix containing:

      • This compound (28 mg, 220 µmol, 1.1 equiv per 10 reactions).

      • HATU (84 mg, 220 µmol, 1.1 equiv per 10 reactions).

      • N,N-Diisopropylethylamine (DIPEA) (76 µL, 440 µmol, 2.2 equiv per 10 reactions).

      • DMF to a final volume of 1.0 mL per 10 reactions.

    • Dispense 100 µL of this master mix to each well containing the carboxylic acid solution.

  • Reaction:

    • Seal the reaction block securely with a cap mat.

    • Shake the plate at room temperature for 16 hours on an orbital shaker.

  • Workup & Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified directly by mass-triggered preparative HPLC.

ParameterConditionRationale
Scaffold This compoundCore building block.
Coupling Partner Diverse Carboxylic AcidsIntroduces library diversity.
Coupling Reagent HATUHigh efficiency, water-soluble byproducts simplify purification.[9]
Base DIPEANon-nucleophilic base to neutralize HCl byproduct without side reactions.
Solvent DMFExcellent solubility for a wide range of reagents.
Stoichiometry 1.1 eq. Amine, 1.1 eq. HATUSlight excess ensures full conversion of the limiting carboxylic acid.
Temperature Room TemperatureMild conditions compatible with most functional groups.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis due to its robustness and broad substrate scope.[10][11][12] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines/iminiums in the presence of aldehydes, and can be used in a one-pot procedure.[13]

Reaction Scheme:

R-CHO + this compound --(STAB, AcOH)--> R-CH₂N(CH₃)-spiro[3.3]heptane-oxetane

Protocol: Parallel Reductive Amination in 96-Well Plate Format

  • Plate Preparation:

    • To each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of a unique aldehyde in 1,2-dichloroethane (DCE) (20 µmol, 1.0 equiv).

    • Add 100 µL of a 0.22 M solution of this compound in DCE (22 µmol, 1.1 equiv).

  • Imine Formation:

    • Add 5 µL of glacial acetic acid to each well to catalyze iminium ion formation.

    • Seal the plate and shake at room temperature for 1 hour.

  • Reduction:

    • In a fume hood, add approximately 10 mg of sodium triacetoxyborohydride (STAB) (47 µmol, ~2.4 equiv) to each well as a solid using a powder dispenser.

  • Reaction:

    • Reseal the plate and shake at room temperature for 16 hours.

  • Workup & Purification:

    • Quench the reaction by carefully adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • After gas evolution ceases, extract with ethyl acetate (2 x 300 µL).

    • Combine the organic layers in a new plate, concentrate in vacuo, and redissolve in DMSO for analysis or purification.

ParameterConditionRationale
Scaffold This compoundCore building block.
Coupling Partner Diverse Aldehydes & KetonesIntroduces library diversity.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminiums; no pre-formation of imine needed.[13]
Catalyst Acetic AcidCatalyzes the formation of the key iminium intermediate.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that works well for both imine formation and reduction.
Stoichiometry 1.1 eq. Amine, 2.4 eq. STABExcess amine drives imine formation; excess hydride ensures full reduction.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Buchwald-Hartwig Amination

For the synthesis of arylated amines, the Buchwald-Hartwig amination is the gold standard, allowing for the coupling of amines with aryl halides or triflates.[14][15] The use of modern, sterically hindered phosphine ligands and pre-catalysts allows these reactions to be run under relatively mild conditions with broad functional group tolerance.[16][17]

Reaction Scheme:

Ar-X + this compound --(Pd catalyst, Ligand, Base)--> Ar-N(CH₃)-spiro[3.3]heptane-oxetane (X = Br, Cl)

Protocol: Parallel Buchwald-Hartwig Amination in 96-Well Plate Format

Note: This reaction must be performed under an inert atmosphere (e.g., in a glovebox).

  • Plate Preparation (in a glovebox):

    • To each well of a 96-well reaction block, add a unique aryl halide (20 µmol, 1.0 equiv).

    • Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.4 µmol, 0.02 equiv) and the base (e.g., NaOtBu, 28 µmol, 1.4 equiv).

  • Reagent Addition (in a glovebox):

    • Add 100 µL of a 0.24 M solution of this compound in anhydrous toluene (24 µmol, 1.2 equiv).

  • Reaction:

    • Seal the reaction block with a heat-resistant cap mat.

    • Remove from the glovebox and place on a heating block with agitation at 100 °C for 16 hours.

  • Workup & Purification:

    • Cool the plate to room temperature.

    • Dilute each well with 300 µL of ethyl acetate.

    • Filter through a pad of celite/silica in a filter plate to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate, redissolve in DMSO, and submit for analysis and purification.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L OAC Oxidative Addition Complex Pd0->OAC Ar-X AmideComplex Pd(II)-Amide Complex OAC->AmideComplex Amine, Base AmideComplex->Pd0 Reductive Elimination Product Ar-N(R)R' AmideComplex->Product ArX Aryl Halide (Ar-X) Amine Amine (HNRR')

Caption: Simplified Buchwald-Hartwig catalytic cycle.

High-Throughput Purification and Analysis

The success of a parallel synthesis campaign hinges on efficient purification and quality control.[18][19]

  • Purification: Mass-triggered reverse-phase preparative HPLC is the industry standard for purifying libraries.[18] This technique automates the isolation of the target compound based on its molecular weight, significantly increasing throughput.[20][21] For more challenging separations or different compound classes, Supercritical Fluid Chromatography (SFC) can be an effective alternative.[19]

  • Analysis: Each purified compound must be analyzed to confirm its identity and purity. High-throughput LC-MS or UPLC systems are used to generate this data rapidly. A common purity threshold for compounds intended for biological screening is >95%.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional and rigid structure provides an excellent starting point for creating novel compound libraries with favorable drug-like properties.[1][22] The robust protocols for amide coupling, reductive amination, and C-N cross-coupling detailed in this note are readily adaptable to automated, high-throughput platforms, enabling the rapid generation of thousands of diverse analogs for biological screening. By integrating this scaffold into parallel synthesis workflows, research organizations can significantly enhance their ability to explore new chemical space and accelerate the identification of promising new lead compounds.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic scaffolds in drug discovery. Current Opinion in Chemical Biology, 14(3), 312-319. [Link]

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  • Yudin, A. K. (2015). Spirocycles: A unique class of conformationally restricted molecules for drug discovery. Chemical Science, 6(1), 30-43. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Inno Pharmchem. [Link]

  • Zimmer, H., & Hillstrom, V. (2005). High-Throughput Purification of Single Compounds and Libraries. In High-Throughput Lead Optimization in Drug Discovery. Wiley-VCH. [Link]

  • Virscidian. (2024). Microscale Automated High-Throughput Purification of Libraries. Virscidian. [Link]

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  • ResearchGate. (n.d.). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • Haydl, A. M., & Zapf, A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(34), 11574-11586. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). On-DNA Reductive Amination and Alkylation. Springer Nature. [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Molander, G. A., & Gravel, M. (2002). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(3), 737-742. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26175–26181. [Link]

  • Wiley-VCH. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • National Institutes of Health. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 216–225. [Link]

  • Lindsley, C. W., et al. (2006). Method for the solid-phase parallel synthesis of a 6-alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran Library. Journal of Combinatorial Chemistry, 8(6), 897-906. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

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Application Notes and Protocols for the Derivatization of the Methylamino Group in 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Oxa-spiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The spiro[3.3]heptane framework has emerged as a particularly valuable motif, prized for its rigid, three-dimensional structure that allows for precise vectoral orientation of substituents in chemical space.[1] This sp³-rich core is increasingly utilized as a bioisosteric replacement for planar aromatic rings, a strategy that can lead to improved metabolic stability, enhanced target selectivity, and reduced off-target toxicity.[1][2] The introduction of a heteroatom, as in the 2-oxa-spiro[3.3]heptane system, further modulates properties such as polarity and hydrogen bonding capacity, making it an attractive scaffold for drug discovery programs.

The secondary methylamino group at the 6-position of this scaffold presents a key handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the introduction of a diverse array of functional groups. This guide provides a comprehensive overview of robust and adaptable protocols for the acylation, sulfonylation, and alkylation of 6-(methylamino)-2-oxa-spiro[3.3]heptane, with a focus on the underlying chemical principles that govern these transformations.

While a specific synthesis for this compound is not widely documented, analogous structures such as 1-oxa-2,6-diazaspiro[3.3]heptane have been synthesized, suggesting its accessibility.[3][4] The protocols detailed herein are designed to be broadly applicable, though optimization for this specific substrate is recommended.

I. Acylation of the Methylamino Group: Forging Amide Bonds

The formation of an amide bond is a cornerstone of medicinal chemistry. Acylation of the methylamino group in this compound can introduce a vast range of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems, profoundly influencing the molecule's biological activity and pharmacokinetic profile.

A. Mechanism and Rationale

The acylation of a secondary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5] The lone pair of electrons on the nitrogen atom of the methylamino group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the corresponding amide. A base is typically required to neutralize the liberated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

For sterically hindered amines, such as our spirocyclic substrate, the choice of coupling agent and reaction conditions is critical to overcoming the steric hindrance and achieving high yields.

B. Protocol 1: Acylation using Acyl Chlorides

This protocol is a classic and often high-yielding method for amide bond formation.

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a hindered base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

C. Protocol 2: Acylation using Carboxylic Acids and Coupling Reagents

Experimental Protocol:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M). Stir the mixture for 15-30 minutes at room temperature to form the active ester.

  • Addition of Amine and Base: To the activated ester solution, add a solution of this compound (1.0 eq) in DMF, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Parameter Acyl Chloride Method Coupling Reagent Method (HATU/HOBt)
Reagents This compound, Acyl Chloride, Hindered Base (TEA or DIPEA)This compound, Carboxylic Acid, HATU, HOBt, DIPEA
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-16 hours4-24 hours
Advantages High reactivity, often faster reactions.Milder conditions, broader substrate scope for carboxylic acids.
Considerations Acyl chlorides can be moisture-sensitive.Coupling reagents can be expensive.

II. Sulfonylation of the Methylamino Group: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of drugs.[8] Sulfonylation of the methylamino group can significantly alter the electronic and steric properties of the parent molecule, impacting its biological target engagement and ADME properties.

A. Mechanism and Rationale

The reaction of a secondary amine with a sulfonyl chloride is analogous to acylation, proceeding through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[9] A base is required to scavenge the generated HCl. For sterically hindered amines, catalysts such as indium have been shown to facilitate the reaction.[8]

B. Protocol: Sulfonylation with Sulfonyl Chlorides

This is the most common method for the synthesis of sulfonamides.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) and a base such as pyridine (2.0 eq) or TEA (1.5 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS. The use of a catalyst like DMAP (4-Dimethylaminopyridine, 0.1 eq) can accelerate the reaction.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Sulfonylation Protocol
Reagents This compound, Sulfonyl Chloride, Pyridine or TEA, (optional DMAP)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Advantages Direct and reliable method for sulfonamide synthesis.
Considerations Sulfonyl chlorides can be moisture-sensitive and some reactions may be sluggish with hindered amines.

III. Alkylation of the Methylamino Group: Reductive Amination

Alkylation of the secondary amine to a tertiary amine can be a crucial step in modulating a compound's basicity, lipophilicity, and receptor binding profile. Direct alkylation with alkyl halides can be problematic due to over-alkylation. Reductive amination offers a more controlled and efficient alternative.[10][11]

A. Mechanism and Rationale

Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to the corresponding tertiary amine.[12][13] Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is selective for the iminium ion over the carbonyl starting material and is tolerant of a wide range of functional groups.[12][13]

B. Protocol: Reductive Amination with Aldehydes and STAB

This one-pot procedure is highly efficient for the synthesis of tertiary amines.

Experimental Protocol:

  • Preparation: To a stirred solution of this compound (1.0 eq) and an aldehyde (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add acetic acid (1.0 eq) if the amine salt is not used.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction carefully with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude tertiary amine by flash column chromatography.

Parameter Reductive Amination Protocol
Reagents This compound, Aldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 3-24 hours
Advantages High selectivity, avoids over-alkylation, mild conditions.
Considerations STAB is moisture-sensitive.

IV. Visualizing the Derivatization Workflows

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Derivative Classes Start This compound Acylation Acylation (Amide Formation) Start->Acylation RCOCl or RCOOH, Coupling Agent Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO₂Cl, Base Alkylation Reductive Amination (Tertiary Amine Formation) Start->Alkylation R'CHO, STAB Amide N-Acyl Derivative Acylation->Amide Sulfonamide N-Sulfonyl Derivative Sulfonylation->Sulfonamide TertiaryAmine N-Alkyl Derivative Alkylation->TertiaryAmine

Caption: Derivatization pathways for this compound.

V. Conclusion and Future Perspectives

The derivatization of the methylamino group in this compound offers a gateway to a vast chemical space with significant potential for the discovery of novel therapeutic agents. The protocols for acylation, sulfonylation, and reductive amination outlined in this guide provide robust and versatile methods for modifying this promising scaffold. The inherent three-dimensionality of the spiro[3.3]heptane core, combined with the diverse functionalities that can be introduced via these reactions, makes this a compelling strategy for lead optimization and the development of next-generation pharmaceuticals. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and to further explore the chemical and biological properties of this exciting class of molecules.

VI. References

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Science of Synthesis. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Reductive Amination. Myers Chem 115. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • N-Acylation in combinatorial chemistry. Arkat USA. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

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6-(Methylamino)-2-oxa-spiro[3.3]heptane in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Integration of 6-(Methylamino)-2-oxa-spiro[3.3]heptane in Fragment-Based Drug Discovery Campaigns

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1][2][3] This methodology hinges on the principle of screening small, low-complexity molecules, or "fragments," which, despite their weak initial binding affinity, can be efficiently optimized into potent, drug-like leads.[3][4] The success of an FBDD campaign is profoundly influenced by the quality and diversity of the fragment library. This guide details the strategic application of this compound, a novel spirocyclic fragment, in FBDD workflows. We will explore the inherent advantages conferred by its unique three-dimensional architecture and oxetane moiety, provide detailed protocols for its integration into screening campaigns using primary biophysical methods, and outline a strategic framework for its evolution from a validated hit to a promising lead compound.

The Rationale: Why this compound?

The pursuit of novel chemical matter that provides access to unexplored regions of chemical space is a central theme in modern medicinal chemistry.[5] While traditional FBDD libraries have often been dominated by flat, aromatic systems, there is a growing appreciation for fragments with greater three-dimensional (3D) character. These sp³-rich scaffolds can offer superior target engagement by making more specific and geometrically precise interactions within a protein's binding site.[6]

1.1. The Power of the Spirocyclic Core

Spirocycles, defined as structures containing two rings connected by a single common atom, offer a rigid and well-defined 3D geometry.[6] This inherent rigidity is a significant advantage in drug design for several reasons:

  • Precise Vector Control: The spirocyclic core projects functional groups in distinct, fixed vectors, allowing for precise exploration of a binding pocket's topology.[7] This contrasts sharply with more flexible aliphatic chains or conformationally ambiguous ring systems.

  • Improved Physicochemical Properties: The introduction of sp³ centers generally leads to improved aqueous solubility and can positively modulate lipophilicity (LogP).[6][8]

  • Novelty and IP Space: Spirocyclic scaffolds represent a departure from more common heterocyclic systems, offering opportunities to create novel intellectual property.[5]

1.2. The Oxetane Advantage

The 2-oxa-spiro[3.3]heptane scaffold incorporates an oxetane ring, a four-membered ether that has gained significant traction in medicinal chemistry.[9][10] The oxetane moiety is not merely a passive structural element; it actively improves drug-like properties:

  • Solubility Enhancement: The oxygen atom acts as a hydrogen bond acceptor, often leading to a marked increase in aqueous solubility compared to carbocyclic or gem-dimethyl analogues.[9][10]

  • Metabolic Stability: Oxetanes can serve as metabolically robust bioisosteres for more labile groups like carbonyls or morpholines.[5][9]

  • Reduced Lipophilicity: Replacing a gem-dimethyl group with an oxetane typically reduces lipophilicity, a favorable attribute for optimizing pharmacokinetic profiles.[5][9]

1.3. Physicochemical Profile of the Fragment

This compound combines these advantageous features into a single, low-molecular-weight fragment, making it an ideal candidate for FBDD.

PropertyValueSource
CAS Number 1363381-98-9[11][12]
Molecular Formula C₇H₁₃NO[11][12][13]
Molecular Weight 127.19 g/mol [11][12][13]
Storage 2-8°C, under inert gas, protected from light[11][12][13]

This fragment adheres well to the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), ensuring a higher probability of identifying a binding event.[2]

FBDD_Fragment A A mol mol A->mol B B B->mol C C C->mol

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting binding events in real-time. [14]It is highly sensitive and well-suited for fragment screening due to its ability to detect low molecular weight binders. [15][16] Causality: The core principle of this protocol is to immobilize the target protein on a sensor chip and flow potential binders (fragments) across the surface. A binding event causes a change in mass at the sensor surface, which is detected as a change in the refractive index, measured in Response Units (RU). Careful experimental design is crucial to minimize false positives, particularly those arising from DMSO mismatch between the sample and running buffer. [15] Step-by-Step Methodology:

  • Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only, no protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound (and other library fragments) in 100% DMSO (e.g., at 100 mM).

    • Dilute the fragment stock into the running buffer (e.g., HBS-EP+, pH 7.4) to the desired screening concentration (typically 100-500 µM).

    • Crucial: Ensure the final DMSO concentration is identical in all fragment solutions and the running buffer (e.g., 2%). Mismatched DMSO concentrations are a primary source of false positives. [15]

  • Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a set association time (e.g., 30-60 seconds), followed by a dissociation phase with running buffer (e.g., 60-120 seconds).

    • After each cycle, perform a regeneration step if necessary (e.g., a short pulse of low pH glycine or high salt buffer) to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis & Hit Triage:

    • Perform double referencing: subtract the signal from the reference flow cell, and then subtract the signal from a buffer-only (blank) injection.

    • A fragment is considered a preliminary hit if it produces a concentration-dependent binding response that is significantly above the noise level.

    • Hits should be re-tested and confirmed, ideally by determining an approximate binding affinity (Kd) from a dose-response experiment.

Protocol 2: Hit Confirmation & Structural Elucidation via X-ray Crystallography

Crystallography provides unambiguous proof of binding and delivers high-resolution structural information about the fragment-target interaction, which is invaluable for structure-based design. [17][18][19][20] Causality: This protocol relies on obtaining high-quality crystals of the target protein and then introducing the fragment into the crystal lattice. The fragment, if it binds, will occupy a specific position in the binding site, which can be visualized by solving the crystal structure. The challenge with fragments is their weak binding, which often results in low occupancy, requiring sensitive data analysis methods. [18] Step-by-Step Methodology:

  • Crystal Preparation:

    • Grow crystals of the apo-protein to a suitable size (e.g., >50 µm) using a standard crystallization method (e.g., vapor diffusion).

    • Self-Validation: Crystals must be robust and diffract to a high resolution (ideally <2.5 Å) and be able to tolerate the solvent (e.g., DMSO) used to dissolve the fragment. [18]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) dissolved in a cryo-protectant solution compatible with the protein crystals.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a defined period (e.g., 2 hours to overnight). The optimal time must be determined empirically.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent ice formation.

    • Collect X-ray diffraction data at a synchrotron source. A high-resolution dataset is essential for visualizing a weakly bound fragment.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, unmodeled density in the binding site corresponding to the fragment.

    • Specialized software (e.g., PanDDA) can be highly effective in detecting low-occupancy binders from a large number of datasets. [18] * If a hit is confirmed, build the fragment into the density and refine the structure. The resulting model will reveal the precise binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and potential vectors for optimization.

Protocol 3: Orthogonal Hit Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is another highly sensitive method for detecting weak binding events and is an excellent orthogonal technique to confirm hits from SPR or other primary screens. [21][22][23] Causality: This protocol describes a ligand-observed NMR experiment, Saturation Transfer Difference (STD) NMR. The principle is that saturation (a form of magnetic labeling) is transferred from the protein to a binding ligand. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only signals from the bound ligand will remain, confirming an interaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a sample of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Add this compound to the protein sample at a higher concentration (e.g., 1-2 mM, maintaining a ligand-to-protein ratio of ~100:1).

    • Prepare a control sample containing only the fragment in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to assign the fragment's proton signals.

    • On the protein-fragment sample, acquire two spectra as part of the STD experiment:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., at -1 ppm), where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., at 40 ppm) as a reference.

    • Self-Validation: The experiment is self-validating. If no binding occurs, the difference spectrum (off-resonance minus on-resonance) will be flat.

  • Data Analysis:

    • Process the data and calculate the difference spectrum.

    • The presence of signals in the difference spectrum at the chemical shifts corresponding to the fragment's protons confirms binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface (the group epitope mapping).

From Hit to Lead: Strategic Optimization

Once this compound is confirmed as a binder, the next phase is to evolve it into a more potent lead compound. [24][25]The structural information from X-ray crystallography is paramount here. The key is to leverage the fragment's existing interactions while growing the molecule into adjacent pockets to form new, affinity-enhancing contacts. [4][26] Table 2: Hit Characterization and Efficiency Metrics

ParameterDefinitionImportance
Dissociation Constant (Kd) The concentration of ligand at which half the target binding sites are occupied at equilibrium.Measures binding affinity. For fragments, this is typically in the 100 µM - 10 mM range. [3]
Ligand Efficiency (LE) A measure of binding energy per heavy (non-hydrogen) atom. Calculated as: ΔG / Nheavy.Normalizes affinity for size, helping to prioritize smaller, more efficient fragments for optimization. [4]

Diagram 3: Hit-to-Lead Optimization Strategies

H2L_Strategies cluster_start Initial Hit cluster_growth Fragment Growing cluster_linking Fragment Linking start growth start->growth Add new functionality at a defined vector link_A linked link_A->linked Connect two fragments that bind nearby link_B link_B->linked Connect two fragments that bind nearby

Caption: Common strategies for evolving a fragment hit into a lead compound.

Strategic Application for this compound:

  • Fragment Growing: The secondary amine is the most logical attachment point for growth. Based on the co-crystal structure, medicinal chemists can synthesize analogues where this amine is acylated, alkylated, or used in reductive amination to introduce new chemical groups that probe adjacent pockets of the binding site. The rigid spirocyclic core ensures that these new groups are projected in a controlled and predictable manner.

  • Fragment Linking: If a second, independent fragment is found to bind in a proximal sub-pocket, the spirocyclic amine can serve as an anchor point to connect the two fragments with a suitable linker, potentially leading to a dramatic increase in affinity due to avidity. [24][25]

Conclusion

This compound is a high-value fragment for FBDD campaigns. Its inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the oxetane ring, makes it an excellent tool for probing challenging target sites. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, this fragment can serve as an exceptional starting point for the development of novel, potent, and drug-like clinical candidates.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.).
  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29). Drug Hunter.
  • SPR-based fragment screening: advantages and applic
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
  • Fragment-Based Lead Discovery Using X-ray Crystallography - ACS Publications. (2005).
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.).
  • Fragment-based screening using surface plasmon resonance technology - PubMed. (n.d.). PubMed.
  • Fragment screening using X-ray crystallography - PubMed. (n.d.). PubMed.
  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Drug Hunter.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). SARomics Biostructures.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). bioRxiv.
  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024, July 1). International Journal of Pharmaceutical Sciences.
  • X-ray Crystallography Fragment Screening - Selvita. (n.d.). Selvita.
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (n.d.). Frontiers.
  • Oxetanes - Enamine. (n.d.). Enamine.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.).
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.).
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (2025, February 24).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (n.d.). DNDi.
  • SPR-based Fragment Screening: Advantages and Applications - Ingenta Connect. (n.d.). Ingenta Connect.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2015). Springer.
  • The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (n.d.). ChemRxiv.
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide - PubMed. (n.d.). PubMed.
  • Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. (n.d.).
  • Spirocycles in Drug Discovery. (2017, July 21). Selcia.
  • Overview of NMR spectroscopy applications in FBDD. NMR methods used in... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9). Life Chemicals.
  • Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. (n.d.).
  • Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. (n.d.). PubMed.
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes.
  • Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.).
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18).
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Application of Spirocyclic Scaffolds in Kinase Inhibitor Synthesis: A Case Study on the Pan-JAK Inhibitor Delgocitinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to "escape from flatland" – a strategic shift away from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity.[1] Saturated spirocyclic scaffolds, such as derivatives of spiro[3.3]heptane, have emerged as particularly valuable building blocks in this endeavor. Their rigid, well-defined geometries offer precise vectoral projection of substituents into protein binding pockets, often leading to enhanced potency, selectivity, and improved physicochemical properties like aqueous solubility.[1] This application note delves into the practical use of such a 3D scaffold in the synthesis of a potent kinase inhibitor, using the pan-Janus Kinase (JAK) inhibitor Delgocitinib (JTE-052) as a detailed case study.

The Strategic Advantage of the Spiro[3.4]octane Core in Delgocitinib

Delgocitinib is a potent pan-JAK inhibitor approved for the treatment of inflammatory skin conditions like atopic dermatitis.[2][3] It effectively targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] The core of Delgocitinib features a chiral 1,6-diazaspiro[3.4]octane moiety. While not the initially specified 6-(methylamino)-2-oxa-spiro[3.3]heptane, this closely related spirocyclic diamine scaffold serves as an excellent exemplar of the principles driving the use of such structures in kinase inhibitor design. The spirocyclic core imparts a rigid conformation that is crucial for its binding affinity and selectivity profile within the ATP-binding pocket of the JAK kinases.

Synthetic Strategy and Protocols

A stereocontrolled, nine-step commercial synthesis has been developed for Delgocitinib, ensuring high chemical and stereochemical purity on a kilogram scale.[2][4] The synthesis showcases a strategic approach to constructing the complex spirocyclic core and its subsequent functionalization.

Experimental Workflow for Delgocitinib Synthesis

G cluster_0 Core Spirocycle Construction cluster_1 Functionalization and Final Assembly Bromolactone Bromolactone α-amino lactone α-amino lactone Bromolactone->α-amino lactone Step 1: SN2 Reaction Acylated Lactone Acylated Lactone α-amino lactone->Acylated Lactone Step 2: Acylation Spirolactone Spirolactone Acylated Lactone->Spirolactone Step 3: Intramolecular SN2 (Stereocenter Formation) Spirolactam Spirolactam Spirolactone->Spirolactam Steps 4 & 5: Ring Opening, Esterification, Cyclization Diamine Intermediate Diamine Intermediate Spirolactam->Diamine Intermediate Step 6: Reduction Pyrrolopyrimidine Adduct Pyrrolopyrimidine Adduct Diamine Intermediate->Pyrrolopyrimidine Adduct Step 7: SNAr Reaction Deprotected Amine Deprotected Amine Pyrrolopyrimidine Adduct->Deprotected Amine Step 8: Hydrogenolysis Delgocitinib Delgocitinib Deprotected Amine->Delgocitinib Step 9: Final Acylation Core Spirocycle Construction Core Spirocycle Construction Functionalization and Final Assembly Functionalization and Final Assembly G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT STAT JAK->STAT 3. Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer 4. Dimerization Nucleus Nucleus STAT Dimer->Nucleus 5. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation Inflammation Inflammation Gene Transcription->Inflammation Delgocitinib Delgocitinib Delgocitinib->JAK Inhibition

Caption: The inhibitory action of Delgocitinib on the JAK-STAT signaling pathway.

Quantitative Data Summary

ParameterValueReference
Target Kinases JAK1, JAK2, JAK3, TYK2[1]
IC₅₀ JAK1 2.8 nM[1]
IC₅₀ JAK2 2.6 nM[1]
IC₅₀ JAK3 13 nM[1]
IC₅₀ TYK2 58 nM[1]
Final Product Purity >99% ee, >99% de[2][4]
Overall Yield (Selected Steps) Spirolactam formation (4 steps): 80%[4]
Diamine formation (reduction): 86%[4]
Final Acylation: 86%[2]

Conclusion

The synthesis of Delgocitinib provides a compelling case study on the application of complex, three-dimensional spirocyclic scaffolds in the design and development of modern kinase inhibitors. The rigid 1,6-diazaspiro[3.4]octane core allows for a precise and stable presentation of the pharmacophoric elements, contributing to the drug's high potency against the JAK family of kinases. The multi-step synthesis, while complex, has been optimized for large-scale production, highlighting the feasibility of incorporating such advanced building blocks in pharmaceutical manufacturing. This application note serves to illustrate the strategic thinking and synthetic execution required to leverage the advantages of 3D scaffolds in the pursuit of novel and effective therapeutics.

References

  • Synfacts. Improved Stereoselective Synthesis of Delgocitinib. (2025-08-27). [Link]

  • Kyoto University Research Information Repository. A study of mechanism of action of the JAK inhibitor JTE-052 on Atopic Dermatitis. [Link]

  • Tao, Y. et al. Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development23, 1872–1880 (2019).
  • YouTube. Delgocitinib – Mechanism of Action and Synthesis. (2023-07-29). [Link]

  • Nakai, H. et al. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry63, 7163–7185 (2020).
  • ResearchGate. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. [Link]

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Application Note: A Protocol for Amide Coupling with 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a ubiquitous functional group in pharmaceuticals, underscoring the critical importance of reliable and efficient amide coupling reactions in medicinal chemistry.[1][2] In the quest for novel chemical entities with improved pharmacological profiles, drug discovery has increasingly focused on the incorporation of three-dimensional scaffolds to escape the "flatland" of traditional aromatic structures. Spirocyclic systems, such as the 2-oxa-spiro[3.3]heptane motif, are particularly attractive due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.[3] 6-(Methylamino)-2-oxa-spiro[3.3]heptane has emerged as a valuable building block in this context, offering a unique scaffold for the synthesis of innovative drug candidates.[4]

However, the derivatization of this secondary amine via amide bond formation can present challenges. The inherent steric hindrance of the spirocyclic framework, coupled with the secondary nature of the amine, may lead to sluggish reaction kinetics and the formation of unwanted side products. This application note provides a detailed guide to successful amide coupling with this compound, offering two robust protocols and a discussion of key reaction parameters to enable researchers to confidently incorporate this valuable building block into their synthetic workflows.

Mechanism & Rationale

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more electrophilic species.[2] This is typically achieved using a coupling reagent. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Two of the most common classes of coupling reagents are carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU).

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react directly with the amine or, more favorably, with HOBt to form an active ester, which subsequently reacts with the amine to yield the desired amide. The use of additives like HOBt or its analogue HOAt can suppress side reactions and reduce racemization at chiral centers.

  • Uronium salt-mediated coupling (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This active ester readily undergoes nucleophilic attack by the amine to form the amide bond. HATU is often preferred for challenging couplings, including those involving sterically hindered amines or acids.

For a sterically encumbered secondary amine like this compound, the choice of coupling reagent and reaction conditions is crucial to overcome the potential for low reactivity.

AmideCouplingMechanism CarboxylicAcid R-COOH Carboxylic Acid ActivatedAcid Activated Carboxylic Acid (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedAcid + Coupling Reagent Amine R'-NHR'' Amine CouplingReagent Coupling Reagent Byproducts Byproducts CouplingReagent->Byproducts Amide R-CONR'R'' Amide ActivatedAcid->Amide + Amine ActivatedAcid->Byproducts

Caption: General mechanism of amide bond formation.

Recommended Protocols

Based on established methodologies for sterically hindered secondary amines, two primary protocols are recommended for the amide coupling of this compound.

Protocol 1: HATU-Mediated Coupling (General Protocol)

This protocol is recommended as a starting point for most applications due to the high efficiency of HATU in promoting challenging couplings.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.2 eq) and this compound (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ExperimentalWorkflow Start Start Dissolve Dissolve Carboxylic Acid, Amine, and HATU in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add DIPEA Cool->AddBase React Stir at Room Temperature (2-16 h) AddBase->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (Dilution, Washes) Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Purify by Chromatography Dry->Purify End End Product Purify->End

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Acyl Fluoride-Mediated Coupling (For Highly Sterically Hindered Substrates)

For particularly challenging couplings where HATU provides low yields, an alternative strategy involving the in situ formation of an acyl fluoride can be effective.[5][6][7][8] Acyl fluorides are generally more reactive than the corresponding carboxylic acids but more stable than acyl chlorides, offering a good balance of reactivity and handling.

Materials:

  • Carboxylic acid (1.0 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or Cyanuric fluoride (1.1 eq)

  • This compound (1.2 eq)

  • Pyridine or DIPEA (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or MeCN.

  • Add the fluorinating agent (e.g., Deoxo-Fluor®, 1.1 eq) and pyridine (2.0 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to form the acyl fluoride.

  • Add this compound (1.2 eq) and additional base if necessary (e.g., DIPEA, 1.0 eq).

  • Heat the reaction mixture to 40-60 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reaction Parameters and Optimization

The success of the amide coupling with this compound can be influenced by several factors. The following table provides a summary of key parameters and their potential impact on the reaction outcome.

ParameterOptionsRationale and Considerations
Coupling Reagent HATU, HBTU, T3P, EDC/HOBt, Acyl FluorideHATU is a good first choice for sterically hindered amines. T3P (Propylphosphonic Anhydride) can be effective for difficult couplings with easy workup. EDC/HOBt is a milder and more economical option but may be less effective for hindered systems. Acyl fluoride formation is a powerful strategy when other methods fail.[8]
Base DIPEA, Triethylamine (TEA), 2,4,6-CollidineA non-nucleophilic, sterically hindered base like DIPEA is generally preferred to prevent side reactions. For highly sensitive substrates, a weaker base or a more hindered base like collidine may be beneficial.
Solvent DMF, DCM, Acetonitrile, THFDMF is a polar aprotic solvent that is excellent for solubilizing most reactants and is commonly used with HATU. DCM and Acetonitrile are good choices for acyl fluoride formation.
Temperature 0 °C to 60 °CInitial cooling to 0 °C during the addition of reagents can help to control exothermic reactions and minimize side product formation. For sluggish reactions, gentle heating (40-60 °C) may be required, especially with the acyl fluoride protocol.
Stoichiometry 1.0-1.5 eq of amine and coupling reagentA slight excess of the amine and coupling reagent is often used to drive the reaction to completion. However, a large excess should be avoided to simplify purification.

Troubleshooting:

  • Low Yield/No Reaction:

    • Increase the reaction temperature or time.

    • Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU, or from HATU to an acyl fluoride protocol).

    • Ensure all reagents and solvents are anhydrous.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Use a more hindered base.

    • Consider pre-activation of the carboxylic acid with the coupling reagent before adding the amine.

  • Incomplete Conversion:

    • Increase the equivalents of the coupling reagent and/or the amine.

    • Extend the reaction time.

Conclusion

The successful amide coupling of this compound is readily achievable with careful selection of reagents and reaction conditions. For general applications, a HATU-mediated protocol provides a robust and high-yielding approach. In cases of exceptionally challenging substrates, an acyl fluoride-mediated strategy offers a powerful alternative. By understanding the underlying mechanisms and systematically optimizing the reaction parameters as outlined in this guide, researchers can effectively utilize this novel spirocyclic building block in the synthesis of next-generation therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Journal of the American Chemical Society, 128(49), 15722–15723. [Link]

  • Tokyo University of Science. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Ivanov, A. S., Varlamov, A. V., & Goloveshkin, A. S. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515–521. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Franzini, R. M., & Neri, D. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Journal of combinatorial chemistry, 15(4), 335–340. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2019). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Hamza, D., & Tozer, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (14), 2172-2174. [Link]

  • Tararov, V. I., et al. (2000). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Stepan, A. F., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic letters, 11(16), 3523–3525. [Link]

Sources

Application Note & Protocol: N-Alkylation of 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a central theme in medicinal chemistry. In recent years, there has been a significant shift away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds that can better explore biological space. Azaspiro[3.3]heptanes, and their oxa-analogs, have emerged as particularly valuable motifs.[1][2] The rigid, spirocyclic core of 6-(Methylamino)-2-oxa-spiro[3.3]heptane offers a unique conformational constraint, making it an attractive surrogate for more common fragments like piperidine and morpholine.[3][4]

N-alkylation of this secondary amine core is a critical step in diversifying the scaffold, allowing for the introduction of various functional groups that can modulate a compound's potency, selectivity, solubility, and metabolic stability.[5] This guide provides a comprehensive overview and detailed experimental protocols for two primary methods of N-alkylation: direct alkylation via nucleophilic substitution and reductive amination.

Reaction Principles and Mechanistic Overview

The N-alkylation of a secondary amine, such as this compound, involves the formation of a new carbon-nitrogen bond to yield a tertiary amine. The choice of method depends on the desired substituent and the available starting materials.

A. Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., R-Br, R-I) and displacing the halide leaving group.[6] A base is required to neutralize the resulting ammonium salt. A significant drawback of this method is the potential for over-alkylation. The tertiary amine product is often still nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt, leading to a mixture of products and reduced yields.[7][8]

B. Reductive Amination: This is widely considered one of the most reliable and versatile methods for N-alkylation.[5][9] It is a two-step, one-pot process. First, the secondary amine condenses with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. Second, a reducing agent, added in situ, selectively reduces the iminium ion to the target tertiary amine. A key advantage is that it inherently avoids over-alkylation because the tertiary amine product does not react further under these conditions.[9] Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they do not readily reduce the starting aldehyde or ketone, minimizing side reactions.[10][11]

N_Alkylation_Pathways cluster_0 N-Alkylation Pathways Start_Amine 6-(Methylamino)-2-oxa-spiro[3.h]heptane DA_Product Tertiary Amine Product Start_Amine->DA_Product + SN2 Reaction Iminium Iminium Ion Intermediate Start_Amine->Iminium + Condensation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->DA_Product Base Base (e.g., K₂CO₃, DIPEA) Base->DA_Product Quat_Salt Quaternary Salt (Side Product) DA_Product->Quat_Salt + R-X Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Iminium RA_Product Tertiary Amine Product Iminium->RA_Product + Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->RA_Product Workflow cluster_workflow General N-Alkylation Workflow Setup 1. Reaction Setup (Amine, Solvent, Reagents) Monitor 2. Reaction Monitoring (TLC / LC-MS) Setup->Monitor Monitor->Setup Incomplete? Adjust Conditions Workup 3. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Product Analysis (NMR, MS, Purity) Purify->Analyze

Sources

The Strategic Integration of 6-(Methylamino)-2-oxa-spiro[3.3]heptane in Drug Discovery: Application Notes and Protocols for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of drug discovery has decidedly shifted from "flatland" towards molecules rich in sp³-hybridized centers, which offer superior physicochemical properties and novel intellectual property landscapes.[1] Within this chemical space, spiro[3.3]heptane scaffolds have emerged as valuable building blocks due to their rigid, three-dimensional structures that can act as bioisosteres for common aromatic and saturated rings like benzene and piperidine.[2][3] The introduction of heteroatoms into this framework, as seen in 6-(Methylamino)-2-oxa-spiro[3.3]heptane (CAS 1363381-98-9), provides a unique combination of a polar oxetane ring and a reactive secondary amine, presenting a compelling scaffold for the generation of diverse and structurally complex compound libraries. This document serves as a comprehensive guide for researchers, providing detailed application notes and robust protocols for the effective utilization of this versatile building block in library synthesis for drug discovery programs.

The inherent rigidity of the spiro[3.3]heptane core offers well-defined exit vectors for substituent placement, allowing for a more precise exploration of target binding pockets.[3] The oxetane moiety can enhance aqueous solubility and metabolic stability, while the secondary amine provides a convenient handle for a multitude of chemical transformations central to library synthesis.[4]

Physicochemical Properties and Strategic Advantages

The unique structural features of this compound translate to a desirable profile for a library synthesis building block.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Weight 127.19 g/mol Low molecular weight allows for significant additions during library synthesis while remaining within the "rule of five" guidelines.
Formula C₇H₁₃NOFavorable carbon-to-heteroatom ratio.
Topology Spirocyclic, 3D-richProvides access to underexplored chemical space and can improve binding affinity through better shape complementarity with protein targets.[5]
Key Functional Groups Secondary Amine, OxetaneThe secondary amine is a versatile handle for diversification, while the oxetane can act as a hydrogen bond acceptor and improve solubility.[2]
Lipophilicity (logP) Predicted to be lowThe presence of the oxetane and amine functionalities generally leads to lower lipophilicity compared to carbocyclic analogues, which can improve pharmacokinetic properties.[4]

Core Applications in Library Synthesis

The secondary amine of this compound is the primary point of diversification. Two of the most powerful and widely used reactions in library synthesis, amide coupling and reductive amination, are particularly well-suited for this building block.

Workflow for Library Synthesis

G cluster_0 Input Building Blocks cluster_1 Parallel Synthesis Reactions cluster_2 Purification & Analysis A This compound D Amide Coupling A->D E Reductive Amination A->E B Carboxylic Acids (R1-COOH) B->D C Aldehydes/Ketones (R2R3C=O) C->E F Parallel Purification (e.g., SPE, Flash Chromatography) D->F E->F G QC Analysis (LC-MS, NMR) F->G H Diverse Compound Library G->H G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Resulting Libraries A This compound B Amide Coupling + R1-COOH A->B C Reductive Amination + R2R3C=O A->C D Amide Library (Diverse R1) B->D E Tertiary Amine Library (Diverse R2, R3) C->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Methylamino)-2-oxa-spiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic building block into their synthetic programs. Spiro[3.3]heptane motifs are increasingly sought after in drug discovery for their ability to provide three-dimensional complexity, improve metabolic stability, and enhance solubility while acting as bioisosteres for common carbocyclic rings like cyclohexane.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common synthetic hurdles and optimize your reaction yields.

Synthetic Strategy Overview

The synthesis of this compound can be approached via several routes. A common and effective strategy involves the construction of a suitable spirocyclic precursor, followed by the introduction of the methylamino group. The most prevalent methods are:

  • Route A: Reductive Amination. This involves the reaction of a ketone precursor, 6-oxo-2-oxa-spiro[3.3]heptane, with methylamine in the presence of a reducing agent.

  • Route B: Direct Cyclization. This route involves a double alkylation of methylamine with an activated oxetane precursor, such as 3,3-bis(bromomethyl)oxetane. This can be a challenging one-pot reaction but is highly efficient if optimized.

  • Route C: N-Alkylation. This involves the synthesis of the parent amine, 2-oxa-6-azaspiro[3.3]heptane, followed by methylation.

The diagram below illustrates a generalized workflow, highlighting the key decision points and intermediates.

synthesis_workflow General Synthetic Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Key Transformation cluster_2 Final Product start Commercially Available Starting Materials precursor_ketone 6-Oxo-2-oxa-spiro[3.3]heptane start->precursor_ketone Multi-step synthesis precursor_dibromide 3,3-bis(bromomethyl)oxetane start->precursor_dibromide Scalable Route reductive_amination Reductive Amination (Route A) precursor_ketone->reductive_amination Methylamine, Reducing Agent direct_cyclization Direct Cyclization (Route B) precursor_dibromide->direct_cyclization Methylamine, Base final_product This compound reductive_amination->final_product direct_cyclization->final_product

Caption: General synthetic workflows for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield During Spirocyclization to Form the Core Structure

Question: I am attempting to synthesize the 2-oxa-6-azaspiro[3.3]heptane core from 3,3-bis(bromomethyl)oxetane and an amine source, but my yields are consistently low (<30%). What are the likely causes and how can I improve this?

Answer: Low yields in spirocyclization reactions are a common challenge, often stemming from competing side reactions or suboptimal conditions.[4] Let's break down the potential causes and solutions.

  • Potential Cause A: Intermolecular Polymerization. The bifunctional nature of 3,3-bis(bromomethyl)oxetane means it can react with multiple amine molecules, leading to oligomers or polymers instead of the desired intramolecular cyclization. This is a second-order kinetic process and is favored at high concentrations.[5]

    • Solution: Employ High-Dilution Conditions. To favor the first-order intramolecular cyclization, the reaction must be run at high dilution (typically 0.01-0.05 M). A slow, controlled addition of the 3,3-bis(bromomethyl)oxetane solution to a heated solution of the amine and base using a syringe pump over several hours is highly recommended. This maintains a low instantaneous concentration of the electrophile, minimizing polymerization.

  • Potential Cause B: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical for efficient cyclization. An inadequate base may not deprotonate the amine salt intermediate effectively, while an overly harsh base could promote elimination or other side reactions.

    • Solution: Systematic Parameter Screening.

      • Base Selection: While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, sterically hindered non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be very effective.[6] Potassium tert-butoxide is another strong base that has been used successfully.[6]

      • Solvent Choice: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally preferred as they effectively solvate the intermediates. For some protocols, a mixture of DMF and water has been shown to accelerate the reaction.[6]

      • Temperature Optimization: The reaction typically requires heating (70-120 °C) to overcome the activation energy for the second alkylation. Monitor the reaction progress by LC-MS or TLC to determine the optimal temperature and time, avoiding prolonged heating that could lead to decomposition.

  • Potential Cause C: Purity of Starting Material. The 3,3-bis(bromomethyl)oxetane precursor must be pure. Impurities from its synthesis can interfere with the cyclization.

    • Solution: Purify the Precursor. It is advisable to purify the 3,3-bis(bromomethyl)oxetane, for instance by distillation, before use in the key cyclization step.[5]

Issue 2: Poor Yield or Stalled Reductive Amination

Question: I am performing a reductive amination on 6-oxo-2-oxa-spiro[3.3]heptane with methylamine and sodium triacetoxyborohydride (STAB), but the reaction is either incomplete or gives multiple byproducts. How can I optimize this step?

Answer: Reductive amination is a powerful transformation, but its success hinges on the delicate balance between imine/enamine formation and reduction.[7]

  • Potential Cause A: Inefficient Imine Formation or Hydrolysis. The initial condensation between the ketone and methylamine to form the iminium ion is a reversible, equilibrium-driven process. The presence of excess water can push the equilibrium back towards the starting materials. Furthermore, the strained spirocyclic ketone might be less reactive than simpler ketones.

    • Solution: Control Reaction Conditions.

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions which favor iminium ion formation, and does not readily reduce the starting ketone. If using a stronger reagent like sodium cyanoborohydride (NaBH₃CN), careful pH control (pH 6-7) is essential to prevent the release of toxic HCN gas and ensure selective reduction of the iminium ion.

      • Solvent and Additives: Use an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Adding a mild acid catalyst, such as acetic acid, can promote imine formation. Molecular sieves can be added to scavenge water produced during imine formation, driving the equilibrium forward.

      • Pre-formation of Imine: In some cases, allowing the ketone and methylamine (often used as a solution in THF or as a salt like methylamine hydrochloride with a base) to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can improve yields.

  • Potential Cause B: Formation of Byproducts. The primary byproducts in this reaction are typically the corresponding alcohol (from direct ketone reduction) and the tertiary amine (from over-alkylation of the product).

    • Solution: Optimize Stoichiometry and Reagent Choice.

      • Reduce the Ketone: The formation of 6-hydroxy-2-oxa-spiro[3.3]heptane suggests your reducing agent is too reactive or conditions are not optimal. STAB is generally selective for the iminium ion over the ketone. If alcohol formation is still significant, ensure the reaction temperature is kept low (0 °C to room temperature).

      • Over-Alkylation: The formation of a tertiary amine is less common with methylamine but possible if reactive impurities are present. Ensure you are using an appropriate stoichiometry of methylamine (typically 1.1-1.5 equivalents).

The following decision tree can help guide your troubleshooting process for low-yield reactions.

troubleshooting_yield Troubleshooting Decision Tree for Low Yield start Low Yield of Final Product check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm sm_present Significant Starting Material Remaining check_sm->sm_present Predominant Species? byproducts Significant Byproducts Observed check_sm->byproducts Predominant Species? no_product Complex Mixture/ Decomposition check_sm->no_product Predominant Species? increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes identify_byproducts Identify Byproduct Structures byproducts->identify_byproducts Yes lower_temp Lower Reaction Temperature no_product->lower_temp Yes check_reagents Check Reagent Purity and Activity increase_time_temp->check_reagents optimize_conditions Re-optimize Conditions (Solvent, Base, pH) check_reagents->optimize_conditions adjust_stoichiometry Adjust Stoichiometry or Use High Dilution identify_byproducts->adjust_stoichiometry Polymerization? change_reagent Change Reducing Agent or Base identify_byproducts->change_reagent Side Reaction (e.g., reduction)? protecting_group Consider a Protecting Group Strategy lower_temp->protecting_group

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 3: Difficulty with Product Purification

Question: My crude product contains this compound, but I am struggling to isolate it cleanly. Standard silica gel chromatography results in significant product loss, and extraction is inefficient. What purification strategies do you recommend?

Answer: Purifying small, polar, and basic amines can be challenging due to their physical properties.[8][9]

  • Problem A: Water Solubility and Volatility. The target amine is likely to have moderate water solubility and may be volatile, making aqueous workups and concentration steps problematic.

    • Solution 1: Acid-Base Extraction. This is a classic and effective method.

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous phase, leaving non-basic organic impurities behind.[9]

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., 2 M NaOH, K₂CO₃) to pH > 10, taking care to cool the mixture in an ice bath.

      • Extract the liberated free amine back into an organic solvent (repeat 3-4 times).

      • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of product.

  • Problem B: Interaction with Silica Gel. Amines are basic and can interact strongly with the acidic surface of standard silica gel, leading to peak tailing, irreversible adsorption, and product loss during column chromatography.

    • Solution 1: Modified Silica Gel Chromatography. If chromatography is necessary, deactivate the silica gel. This can be done by preparing a slurry of silica gel in an eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly.

    • Solution 2: Alternative Stationary Phases. Consider using neutral or basic alumina, or a reversed-phase (C18) column with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) for purification.

    • Solution 3: Salt Precipitation/Crystallization. A highly effective method for purification and stable storage is to form a salt. After the initial acid extraction, instead of basifying and re-extracting, you can concentrate the acidic aqueous solution to obtain the hydrochloride salt. Alternatively, you can bubble HCl gas through or add a solution of HCl in a solvent like ether or dioxane to a solution of the purified free base to precipitate the crystalline HCl salt, which is often much easier to handle than the free base. A novel technique involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can then be gently heated to liberate the free amine along with volatile byproducts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most scalable and cost-effective route to synthesize the 2-oxa-6-azaspiro[3.3]heptane core? A1: For large-scale synthesis, a two-step telescoped approach starting from commercially available tribromoneopentyl alcohol (TBNPA) is highly efficient.[5] The first step is an intramolecular substitution with sodium hydroxide to form the oxetane ring, followed by reaction with an amine. This avoids costly precursors and has been demonstrated on a multigram scale with high purity and yield.[5][10]

Q2: I need to perform further reactions on the methylamino group. Should I use a protecting group? A2: Yes, if you plan subsequent reactions that are incompatible with a secondary amine (e.g., using strong bases, organometallics, or certain coupling reactions), protection is necessary. The tert-butoxycarbonyl (Boc) group is an excellent choice. It is easily installed using Boc-anhydride ((Boc)₂O) and can be removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) that are typically compatible with the oxetane ring.

Q3: How can I definitively confirm the structure and purity of my final product? A3: A combination of analytical techniques is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The high symmetry of the spiro[3.3]heptane core will result in a relatively simple spectrum. Look for the characteristic signals of the methyl group attached to the nitrogen and the methylene protons of the oxetane and azetidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (exact mass) of the molecule. GC-MS or LC-MS can be used to assess purity and identify impurities.

  • Purity Analysis: Quantitative NMR (qNMR) or HPLC with a suitable detector (e.g., ELSD, CAD, or MS) can provide an accurate assessment of purity.

Q4: Are there any specific safety precautions I should take during this synthesis? A4: Standard laboratory safety procedures should be followed. Pay special attention to:

  • Alkylating Agents: Precursors like 3,3-bis(bromomethyl)oxetane are potent alkylating agents and should be handled with care in a fume hood.

  • Reducing Agents: Borohydride reagents react with water and protic solvents to release hydrogen gas, which is flammable. Handle them in an anhydrous environment.

  • Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor. Use it in a well-ventilated fume hood, preferably as a solution in a solvent like THF or water.

Key Experimental Protocols

The following are representative protocols based on established methodologies for similar compounds. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hydrochloride (Parent Amine)

Adapted from scalable synthesis methodologies.[5][10]

  • Oxetane Formation: To a solution of tribromoneopentyl alcohol (TBNPA) in a suitable solvent, add a solution of sodium hydroxide under controlled temperature to facilitate the ring-closing reaction to form 3,3-bis(bromomethyl)oxetane.

  • Cyclization: In a separate flask equipped with a dropping funnel and reflux condenser, add benzylamine and a base like DBU to a large volume of DMF. Heat the solution to ~100 °C.

  • Slowly add a solution of 3,3-bis(bromomethyl)oxetane in DMF to the heated benzylamine solution over 4-6 hours.

  • After the addition is complete, maintain the temperature for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and extract the N-benzyl protected product. Purify by column chromatography or distillation.

  • Debenzylation: Dissolve the N-benzyl-2-oxa-6-azaspiro[3.3]heptane in a solvent like ethanol or methanol. Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (5 bar or balloon) until debenzylation is complete.

  • Filter the reaction through Celite to remove the catalyst.

  • Add a solution of HCl in ether or isopropanol to the filtrate to precipitate the 2-oxa-6-azaspiro[3.3]heptane as its hydrochloride salt. Filter and dry the solid to obtain the pure product.

Protocol 2: Reductive Amination of 6-Oxo-2-oxa-spiro[3.3]heptane

Based on standard reductive amination procedures.[7]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-oxo-2-oxa-spiro[3.3]heptane (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Add a solution of methylamine (1.2 equiv, e.g., 2.0 M in THF).

  • Add glacial acetic acid (1.1 equiv) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In portions, add sodium triacetoxyborohydride (STAB) (1.5 equiv) over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Purify the resulting crude oil using the acid-base extraction method or chromatography on base-treated silica gel as described in the troubleshooting section.

Comparative Data on Reaction Conditions

While specific yield data for this compound is not broadly published, the following table summarizes typical conditions and outcomes for related spirocycle syntheses to guide optimization.

Precursor(s)Key TransformationReagents & ConditionsTypical YieldReference
3,3-bis(bromomethyl)oxetane + Aniline derivativeDirect CyclizationK₂CO₃, Sulfolane, 140 °C85-90%[5]
3-chloromethyl-azetidine derivative + BaseIntramolecular Cyclizationt-BuOK, THF, 70 °CGood[6]
Spirocyclic Ketone + Primary AmineReductive AminationNaBH(OAc)₃, AcOH, DCE60-85%General[7]
Spirocyclic Ketone + Primary AmineCatalytic HydrogenationH₂, Pd/C, NH₃/MeOHVariableGeneral

References

  • Baran, P. S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from: [Link]

  • RSC Publishing. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available from: [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Available from: [Link]

  • Cernijenko, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available from: [Link]

  • Buller, A. R., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. PubMed. Available from: [Link]

  • Buller, A. R., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters. Available from: [Link]

  • Google Patents. CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer.
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]

  • Grygorenko, O. O., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central. Available from: [Link]

  • Organic Reactions. Reductive Amination. Available from: [Link]

  • Wiley Online Library. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]

  • Carreira, E. M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Available from: [Link]

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Available from: [Link]

  • Organic Syntheses. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • Stepan, A. F., et al. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available from: [Link]

  • ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Available from: [Link]

  • ResearchGate. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available from: [Link]

  • ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Available from: [Link]

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Technical Support Center: Purification of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(methylamino)-2-oxa-spiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these novel spirocyclic amines. The inherent structural rigidity of the spiro[3.3]heptane scaffold, combined with the basicity of the secondary amine and the potential reactivity of the oxetane ring, necessitates carefully optimized purification strategies.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

I. Understanding the Molecule: Key Purification Challenges

The purification of this compound derivatives is often complicated by several factors inherent to their structure:

  • Basicity of the Secondary Amine: The methylamino group is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing during chromatography.[4][5][6]

  • Polarity: The presence of both an amine and an oxetane introduces polarity, influencing solubility and chromatographic behavior.

  • Oxetane Ring Stability: While generally more stable than epoxides, the strained four-membered oxetane ring can be susceptible to ring-opening under harsh acidic or basic conditions, leading to impurity formation.[3][7]

  • Potential for Salt Formation: The basic amine can form salts with acidic impurities or reagents, complicating extraction and chromatography.[8][9][10]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of your this compound derivatives.

Problem 1: Significant Peak Tailing in Silica Gel Chromatography

Q: I am observing severe tailing of my product spot on TLC and a broad, tailing peak during column chromatography on silica gel. What is the cause and how can I resolve this?

A: This is a classic issue when purifying amines on silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic methylamino group of your compound, leading to slow and uneven elution.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to compete with your analyte for binding to the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system.[5][11] TEA is a volatile base that will effectively block the active silanol sites.

    • Ammonia: For very basic compounds, a solution of methanol saturated with ammonia (e.g., 7N NH3 in MeOH) can be used as a polar component of the mobile phase.

  • Use of Deactivated Silica: Consider using a base-deactivated silica gel for your chromatography. These stationary phases have been treated to reduce the number of acidic silanol groups.[4]

  • Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column.

Workflow for Mitigating Peak Tailing:

Caption: Troubleshooting workflow for peak tailing in amine purification.

Problem 2: Difficulty in Removing Polar, Water-Soluble Impurities

Q: My crude product is contaminated with polar, water-soluble impurities (e.g., salts, DMF). Standard aqueous work-up procedures are not effectively removing them. What should I do?

A: The polarity of your spirocyclic amine can sometimes lead to its partial partitioning into the aqueous layer during extraction, especially if emulsions form. A salt formation/liberation strategy is highly effective in this scenario.[10][12]

Protocol: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash (Salt Formation): Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated to form a water-soluble ammonium salt and will move into the aqueous layer, leaving non-basic impurities in the organic layer.[9][10]

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification (Amine Liberation): Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine which will precipitate or can be extracted.[10]

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain your purified product.

Data Presentation: Comparison of Purification Strategies

Purification MethodKey AdvantageKey DisadvantageTypical Purity
Direct Chromatography Simple and direct.Prone to peak tailing and potential for product degradation on silica.75-95%
Acid-Base Extraction Excellent for removing non-basic and very polar impurities.Requires additional steps and careful pH control.>98%
Recrystallization Can provide very high purity for solid compounds.Finding a suitable solvent system can be challenging; lower yields.>99%
Problem 3: Product is a Solid, but Difficult to Recrystallize

Q: My this compound derivative is a solid, but I am struggling to find a suitable solvent system for recrystallization. It either dissolves completely or not at all.

A: Finding the right recrystallization solvent is crucial and often requires systematic screening.[13][14] The ideal solvent should dissolve your compound when hot but not at room temperature.[13]

Systematic Approach to Solvent Screening:

  • Start with Single Solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Common choices include hexanes, ethyl acetate, isopropanol, acetonitrile, and toluene.

  • Utilize a Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful.

    • Choose a "good" solvent that readily dissolves your compound.

    • Choose a "poor" solvent in which your compound is insoluble.

    • The two solvents must be miscible.

Recrystallization Protocol (Two-Solvent System):

  • Dissolve your compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[15][16]

  • If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Slow cooling is key to forming pure crystals.[14]

  • Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.[15]

III. Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase chromatography (e.g., C18) for purification?

A1: Yes, reverse-phase chromatography can be an excellent alternative, especially if you continue to have issues with silica gel. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by keeping the amine protonated.

Q2: I suspect my compound is degrading on the silica gel column. What are the signs and what can I do?

A2: Signs of degradation include the appearance of new, more polar spots on your TLC plates as the chromatography progresses, and a lower than expected yield of the desired product. The oxetane ring in your molecule could be sensitive to the acidic nature of silica.[3] To mitigate this, minimize the time your compound spends on the column by using flash chromatography techniques and a well-chosen, relatively non-polar mobile phase (if your compound's polarity allows) with a basic additive like TEA.

Q3: Is it possible to purify my compound by forming a salt and recrystallizing the salt?

A3: Absolutely. This is a powerful technique for purifying amines.[8][12] You can form a salt, such as the hydrochloride or tartrate, by treating a solution of your amine with the corresponding acid. These salts are often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free amine can then be regenerated by treatment with a base.[10]

Salt Formation and Recrystallization Workflow:

Salt_Purification start Crude Amine Derivative dissolve Dissolve in Suitable Solvent (e.g., Ether, EtOAc) start->dissolve add_acid Add Acid (e.g., HCl in Ether) to Precipitate Salt dissolve->add_acid filter_salt Filter and Collect the Amine Salt add_acid->filter_salt recrystallize Recrystallize the Salt from a Suitable Solvent System filter_salt->recrystallize pure_salt Pure Amine Salt recrystallize->pure_salt liberate_amine Liberate Free Amine with Base (e.g., NaOH) pure_salt->liberate_amine extract Extract with Organic Solvent liberate_amine->extract pure_amine Pure Amine Derivative extract->pure_amine

Caption: Workflow for amine purification via salt formation and recrystallization.

By understanding the chemical nature of this compound derivatives and applying these targeted troubleshooting strategies, you can significantly improve the efficiency and success of your purification protocols.

References

  • Lambert, A., Le Chapelain, C., & Patureau, F. W. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-233. [Link]

  • Allery, M. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. [Link]

  • ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. [Link]

  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • ACS Publications. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters. [Link]

  • NIH. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Restek. (2013). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. [Link]

  • Chromatography Forum. (2007). severe tailing on column. [Link]

  • Reddit. (2023). Tailing of basic compound. r/CHROMATOGRAPHY. [Link]

  • NDSU. (n.d.). Recrystallization-1.doc.pdf. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Quora. (2019). When do we find tailing in chromatography, and how can we eliminate that?. [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • NIH. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • Beilstein Journals. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • NIH. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • NIH. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. PMC. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation.pptx. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

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Technical Support Center: Navigating Reactions with 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Methylamino)-2-oxa-spiro[3.3]heptane. This unique building block, featuring a rigid spiro[3.3]heptane scaffold, offers an exciting entry into novel chemical space for drug discovery and development by serving as a conformationally restricted bioisostere for common motifs.[1][2] However, the inherent steric bulk surrounding the secondary amine can present significant synthetic challenges. This guide is designed to provide you with troubleshooting strategies and detailed protocols to help you overcome these hurdles and successfully incorporate this valuable synthon into your research.

Frequently Asked Questions (FAQs)

Q1: My standard N-alkylation reaction with this compound is failing or showing very low conversion. What is the likely cause and how can I fix it?

A1: The primary issue is the significant steric hindrance around the nitrogen atom of the methylamino group, which is further rigidified by the spiro[3.3]heptane backbone. This bulkiness impedes the nitrogen's lone pair from readily accessing the electrophilic center of your alkylating agent in a standard SN2 reaction.[3][4]

Troubleshooting Strategies:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of your starting materials.

  • Use a More Reactive Alkylating Agent: Switch from alkyl chlorides or bromides to more reactive alkyl iodides or triflates.

  • Employ Forcing Conditions: In some cases, high-pressure conditions or microwave irradiation can enhance reaction rates for sluggish alkylations.[5]

  • Alternative Strategy - Reductive Amination: A highly effective alternative is to use reductive amination. This approach involves reacting the corresponding ketone or aldehyde with this compound to form an iminium ion intermediate, which is then reduced in situ. This pathway is often less sensitive to steric hindrance than direct alkylation.[6][7]

Q2: I am struggling with a low yield in an amide coupling reaction between this compound and a sterically demanding carboxylic acid. Are there specific coupling reagents you recommend?

A2: Yes, this is a common challenge. Standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt can be inefficient when both the amine and the carboxylic acid are sterically hindered.[8][9] The formation of the tetrahedral intermediate is disfavored due to severe steric clash.

Recommended Solutions:

  • Conversion to Acyl Fluoride: A robust method involves the in-situ formation of an acyl fluoride from your carboxylic acid using reagents like Cyanuric Fluoride or PyFluor. Acyl fluorides are highly reactive and can couple with hindered amines at elevated temperatures where other methods fail.[8][10][11]

  • Use of Isocyanates with Grignard Reagents: For certain amide targets, a powerful, albeit less traditional, approach is the addition of a Grignard reagent to an isocyanate.[9][12] This method is particularly effective for creating highly substituted amides.

Workflow for Acyl Fluoride Coupling

cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Coupling Carboxylic_Acid Sterically Hindered Carboxylic Acid (R-COOH) Acyl_Fluoride Acyl Fluoride (R-COF) Carboxylic_Acid->Acyl_Fluoride In situ conversion Fluorinating_Agent e.g., Cyanuric Fluoride Amine 6-(Methylamino)-2-oxa- spiro[3.3]heptane Acyl_Fluoride->Amine Elevated Temp. (e.g., 80-120 °C) Amide_Product Desired Hindered Amide Amine->Amide_Product Start Does my reaction sequence involve conditions incompatible with a free amine? Protect Yes, protect the amine. Start->Protect Yes No_Protect No, proceed without protection. Start->No_Protect No Orthogonal Do I need orthogonal deprotection strategies? Protect->Orthogonal Boc Use Boc group (Acid-labile) Cbz Use Cbz group (Hydrogenolysis) Fmoc Use Fmoc group (Base-labile) Orthogonal->Boc No Orthogonal->Cbz Yes, need orthogonality to base-labile groups Orthogonal->Fmoc Yes, need orthogonality to acid-labile groups

Caption: Selecting an appropriate amine protecting group.

Detailed Experimental Protocols

Protocol 1: Reductive Amination with a Ketone

This protocol describes a general procedure for the N-alkylation of this compound with a ketone via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv) and the ketone (1.1 equiv).

  • Dissolve the starting materials in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Due to the basic nature of the product, it is recommended to pre-treat the silica gel with a 1-2% triethylamine solution in the eluent system. [4]

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(OAc)2 (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)2, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with an inert atmosphere (N2 or Ar) three times.

  • Add the aryl bromide, followed by anhydrous toluene.

  • Add this compound via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link] [8][10][11]2. Dodge, J. A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 24(1), 135-140. [Link]

  • Li, H., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(8), 941. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(6), 413-417. [Link] [9][12]5. Valverde, I. E., & Kroutil, W. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 17(16), 4094-4097. [Link]

  • Cho, Y. S., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(5), 2263-2268. [Link]

Sources

Technical Support Center: Navigating the Stability of the 2-Oxa-Spiro[3.3]heptane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-oxa-spiro[3.3]heptane (OSH) moiety has emerged as a valuable structural motif in modern drug discovery. Its unique three-dimensional architecture and favorable physicochemical properties have positioned it as an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities. The incorporation of the OSH scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] However, the inherent ring strain of this spirocyclic ether presents unique stability challenges that must be carefully considered and managed during synthesis, purification, formulation, and storage.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand and address the stability issues associated with the 2-oxa-spiro[3.3]heptane ring system. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, we aim to equip you with the knowledge to confidently work with this promising scaffold.

Part 1: Frequently Asked Questions (FAQs) - General Stability Concerns

Q1: What are the primary factors influencing the stability of the 2-oxa-spiro[3.3]heptane ring system?

A: The stability of the 2-oxa-spiro[3.3]heptane (OSH) ring system is primarily governed by a combination of factors:

  • Ring Strain: Like other small ring ethers, the OSH system possesses inherent ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry.[4][5] This strain is a driving force for ring-opening reactions under certain conditions.

  • Electronic Effects: The stability of the oxetane ring is significantly influenced by its substitution pattern. The 3,3-disubstituted nature of the OSH system provides a degree of steric hindrance that can protect the ether oxygen from nucleophilic attack, rendering it more stable than monosubstituted oxetanes.[6][7]

  • pH of the Medium: The OSH ring is susceptible to acid-catalyzed hydrolysis. Under strongly acidic conditions, the ether oxygen can be protonated, activating the ring for nucleophilic attack and subsequent ring-opening. While generally more stable under neutral and basic conditions, strong bases can also promote ring-opening, although typically requiring more forcing conditions.

  • Temperature: Elevated temperatures can provide the necessary activation energy to overcome the kinetic barrier for degradation reactions, particularly in the presence of other stressors like acidic or basic conditions.

  • Solvent and Excipients: The choice of solvent and excipients in a formulation can impact the stability of the OSH moiety. Protic solvents can participate in ring-opening reactions, and reactive excipients can catalyze degradation.[8]

Q2: How does the stability of the OSH ring compare to other common cyclic ethers like oxetane and tetrahydrofuran (THF)?

A: The stability of cyclic ethers is inversely related to their ring strain. Generally, the order of stability is:

THF (5-membered ring) > Oxetane (4-membered ring) ≈ 2-Oxa-Spiro[3.3]heptane

THF is significantly more stable due to its minimal ring strain. While the OSH system is a disubstituted oxetane, its spirocyclic nature introduces additional strain compared to a simple, unsubstituted oxetane. However, the 3,3-disubstitution pattern in OSH enhances its kinetic stability compared to a monosubstituted oxetane by sterically shielding the ether oxygen.[6][7]

Q3: What are the typical degradation pathways for OSH-containing compounds?

A: The primary degradation pathway for the OSH ring system is through ring-opening reactions . These can be catalyzed by either acids or, less commonly, bases.

  • Acid-Catalyzed Ring Opening: This is the most common degradation pathway. Protonation of the ether oxygen makes the adjacent carbons more electrophilic and susceptible to attack by nucleophiles (e.g., water, alcohols). This results in the formation of a 1,3-diol derivative.

  • Base-Catalyzed Ring Opening: While less facile than the acid-catalyzed pathway, strong bases can induce ring-opening, although this often requires harsher conditions. The reaction proceeds via nucleophilic attack on one of the carbons adjacent to the ether oxygen.

It is crucial to characterize any degradation products to fully understand the stability profile of a specific OSH-containing molecule.[9]

Part 2: Troubleshooting Guide - Synthesis & Purification

This section addresses common issues encountered during the synthesis and purification of OSH derivatives.

Issue 1: Low yields during the synthesis of the OSH ring.

  • Possible Cause A: Inefficient Cyclization.

    • Troubleshooting Steps:

      • Optimize Base and Solvent: The intramolecular Williamson ether synthesis is a common method for forming the oxetane ring. The choice of a non-nucleophilic, sterically hindered base is critical to favor the intramolecular cyclization over intermolecular side reactions. Ensure anhydrous conditions, as water can compete as a nucleophile.

      • Leaving Group: A good leaving group (e.g., tosylate, mesylate, or halide) on the precursor is essential for efficient cyclization.

      • Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Possible Cause B: Degradation during workup.

    • Troubleshooting Steps:

      • Avoid Strong Acids: Acidic aqueous workups can lead to premature ring-opening. Use neutral or slightly basic (e.g., saturated sodium bicarbonate) aqueous washes.

      • Temperature Control: Perform workup and extractions at reduced temperatures to minimize thermal degradation.

Issue 2: Presence of unknown impurities after purification.

  • Possible Cause A: Ring-opened byproducts.

    • Troubleshooting Steps:

      • Analytical Characterization: Utilize LC-MS and NMR to identify the impurities. Ring-opened products will have a higher molecular weight (addition of a solvent molecule) and characteristic signals in the NMR (e.g., new hydroxyl protons).

      • Purification Strategy: Consider using deactivated silica gel for chromatography to minimize on-column degradation. A gradient elution with a less polar solvent system may also be beneficial.

  • Possible Cause B: Oligomerization/Polymerization.

    • Troubleshooting Steps:

      • Reaction Conditions: As mentioned, high concentrations can favor intermolecular reactions. Re-evaluate the reaction concentration.

      • Purification: Size exclusion chromatography may be useful in separating the desired monomer from higher molecular weight oligomers.

Part 3: Troubleshooting Guide - Formulation & Storage

This section focuses on stability challenges during the formulation and long-term storage of OSH-containing compounds.

Issue 3: Degradation of the OSH-containing active pharmaceutical ingredient (API) in a formulation.

  • Possible Cause A: pH-related instability.

    • Troubleshooting Steps:

      • Conduct a pH-stability Profile: Determine the pH at which the API is most stable. This involves subjecting solutions of the API at different pH values to accelerated stability conditions and monitoring the degradation over time.[10][11]

      • Formulate with Buffers: Based on the pH-stability profile, select a suitable buffer system to maintain the optimal pH in the final formulation.

  • Possible Cause B: Excipient incompatibility.

    • Troubleshooting Steps:

      • Systematic Compatibility Studies: Conduct binary mixture studies of the API with individual excipients under stressed conditions (e.g., elevated temperature and humidity).[8] Monitor for the appearance of degradation products.

      • Avoid Reactive Excipients: Excipients with acidic or basic functional groups, or those containing reactive impurities, should be carefully evaluated.

Issue 4: Instability during long-term storage.

  • Possible Cause A: Sensitivity to temperature.

    • Troubleshooting Steps:

      • Forced Degradation Studies: Perform thermal stress testing to assess the impact of temperature on the API's stability.[9][12][13]

      • Recommended Storage Conditions: Based on the stability data, establish appropriate storage conditions (e.g., refrigeration or controlled room temperature).

  • Possible Cause B: Sensitivity to moisture.

    • Troubleshooting Steps:

      • Hygroscopicity Testing: Evaluate the tendency of the API to absorb moisture from the atmosphere.

      • Protective Packaging: Store the API in well-sealed containers with a desiccant to protect it from humidity.[14] For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Part 4: Data Presentation & Experimental Protocols

Table 1: Representative pH-Dependent Stability Data for an OSH-Derivative
pHTemperature (°C)Half-life (t½) (days)Primary Degradation Product
2.04051,3-diol
4.040301,3-diol
7.040> 180No significant degradation
9.040> 180No significant degradation
12.040150Ring-opened products

Note: This is representative data. Actual stability will depend on the specific substitution pattern of the OSH-containing molecule.

Experimental Protocol: Forced Degradation Study of an OSH-Containing Compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Materials and Reagents:

  • OSH-containing compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., ACN/water) to a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH, and neutralize with HCl.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze aliquots by HPLC at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 7 days).

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be protected from light.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and any degradation products formed.

  • Characterize the structure of significant degradation products using LC-MS/MS and NMR.

Part 5: Visualization & Formatting

Diagrams of Degradation Pathways

Acid_Catalyzed_Ring_Opening OSH 2-Oxa-Spiro[3.3]heptane Derivative Protonated_OSH Protonated Oxetane OSH->Protonated_OSH H⁺ Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O) Protonated_OSH->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened_Intermediate Final_Product 1,3-Diol Product Ring_Opened_Intermediate->Final_Product -H⁺

Caption: Acid-Catalyzed Ring Opening of 2-Oxa-Spiro[3.3]heptane.

Troubleshooting_Workflow Start Stability Issue Encountered Synthesis During Synthesis? Start->Synthesis Formulation During Formulation/Storage? Start->Formulation Low_Yield Low Yield Synthesis->Low_Yield Impurity Unknown Impurity Synthesis->Impurity Degradation API Degradation Formulation->Degradation Storage_Instability Long-Term Instability Formulation->Storage_Instability Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Low_Yield->Optimize_Conditions Modify_Workup Modify Workup (Neutral pH, Low Temp.) Low_Yield->Modify_Workup Analyze_Impurity Characterize Impurity (LC-MS, NMR) Impurity->Analyze_Impurity pH_Profile Conduct pH-Stability Profile Degradation->pH_Profile Excipient_Study Excipient Compatibility Study Degradation->Excipient_Study Forced_Degradation Forced Degradation Study (Heat, Light, Humidity) Storage_Instability->Forced_Degradation Adjust_Purification Adjust Purification (Deactivated Silica) Analyze_Impurity->Adjust_Purification Set_Storage Define Storage Conditions Forced_Degradation->Set_Storage

Caption: Troubleshooting Workflow for OSH Stability Issues.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). ACS.
  • SOP for Conducting Stability Studies for Small Molecule Drugs. (n.d.). BenchChem.
  • A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules). (2019, September 2). Specialist Pharmacy Service.
  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (n.d.). MDPI.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023, July 12). ACS Publications.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). NIH.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023, July 12). ACS Publications.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Forced degradation study results. (n.d.). ResearchGate.
  • The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development. (n.d.). BenchChem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). University of Bari Aldo Moro.
  • Oxetanes in Drug Discovery Campaigns. (2023, September 7). ACS Publications.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025, August 30). ResearchGate.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025, August 7). ResearchGate.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! (n.d.). CHIMIA.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Stability Testing of Drug Substances and Drug Products. (1998, May 27). FDA.
  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? (2023, April 12). ResearchGate.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate.
  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate.
  • Editorial: Strained Aza-Heterocycles in Synthesis. (n.d.). PMC.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace.
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (n.d.). PubMed.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC.
  • Chemical Space Exploration of Oxetanes. (n.d.). MDPI.
  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. (2025, August 30). ResearchGate.
  • short and long-term storage instructions for dried Mitra® specimens. (n.d.). Neoteryx.
  • Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. (n.d.). Thermo Fisher Scientific.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing.

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Side reactions observed with 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Methylamino)-2-oxa-spiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions during their experiments with this unique spirocyclic building block. By understanding the underlying chemical principles of its constituent functional groups—the secondary amine and the strained oxetane ring—we can anticipate and mitigate common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary reactive sites: the nucleophilic secondary amine and the strained 2-oxa-spiro[3.3]heptane ring system. The lone pair of electrons on the nitrogen atom of the methylamino group makes it susceptible to reactions with electrophiles. The oxetane ring, due to its inherent ring strain (approximately 106 kJ·mol⁻¹), is prone to ring-opening reactions, particularly in the presence of Lewis or Brønsted acids.[1]

Q2: How does the spirocyclic oxetane moiety influence the properties of the molecule?

A2: The spirocyclic oxetane introduces a rigid, three-dimensional structure.[2] In medicinal chemistry, this can be advantageous for improving physicochemical properties such as solubility and metabolic stability, while also providing a unique vector for exploring chemical space.[1][3][4] The oxetane's oxygen can also act as a hydrogen bond acceptor.[1] However, this rigidity and strain are also the source of its potential instability under certain conditions.

Q3: What is the expected pKa of the methylamino group?

A3: The pKa of the conjugate acid of this compound is predicted to be around 10.09.[5] The presence of the oxetane ring can subtly influence the basicity of the proximal amine.[1]

Q4: Is this compound generally stable?

A4: Under standard laboratory conditions (neutral pH, ambient temperature), the compound is expected to be reasonably stable. However, prolonged exposure to strong acids, bases, or certain nucleophiles can lead to degradation, primarily through ring-opening of the oxetane. Some substituted oxetanes have shown good stability across a pH range of 1-10.[3][6]

Troubleshooting Guides for Common Side Reactions

This section details potential side reactions, their mechanistic basis, and recommended protocols for their mitigation.

Issue 1: Over-alkylation of the Methylamino Group

Observed Problem: Formation of a quaternary ammonium salt or tertiary amine byproducts during N-alkylation or related reactions. This is often observed as a new, more polar spot on TLC or an unexpected mass in LC-MS analysis.

Mechanistic Insight: Secondary amines can react with alkylating agents to form tertiary amines, which can then undergo a subsequent alkylation to yield a quaternary ammonium salt.[7][8][9] This "runaway" reaction is common when an excess of the alkylating agent is used or when the newly formed tertiary amine is more nucleophilic than the starting secondary amine.

Mitigation Strategies:

  • Stoichiometric Control: Use a precise 1:1 stoichiometry of the amine to the alkylating agent. In some cases, a slight excess of the amine may be beneficial to consume all of the alkylating agent.

  • Choice of Alkylating Agent: For methylation, consider using less reactive methylating agents than methyl iodide, such as dimethyl carbonate in the presence of a suitable catalyst, which can favor mono-methylation.[10]

  • Reductive Amination: As an alternative to direct alkylation, consider reductive amination protocols. For instance, the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for N-methylation of primary and secondary amines and can offer better control.[11][12]

Experimental Protocol: Controlled Mono-N-Alkylation

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, acetonitrile).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 eq.) to scavenge the acid byproduct.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the alkylating agent (0.95-1.0 eq.) dropwise over 30-60 minutes.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction with a suitable reagent (e.g., water or a saturated solution of ammonium chloride).

Logical Flow of Mitigation:

start Over-alkylation Observed sub_start Identify Cause start->sub_start cause1 Excess Alkylating Agent sub_start->cause1 cause2 High Reactivity of Tertiary Amine sub_start->cause2 mitigation1 Adjust Stoichiometry (Amine:Alkylating Agent) cause1->mitigation1 mitigation3 Alternative Synthetic Route (e.g., Reductive Amination) cause1->mitigation3 mitigation2 Use Milder Alkylating Agent cause2->mitigation2 cause2->mitigation3 outcome Selective Mono-alkylation Achieved mitigation1->outcome mitigation2->outcome mitigation3->outcome

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Acid-Catalyzed Ring Opening of the Oxetane

Observed Problem: Formation of diol or other ring-opened products, especially during reactions conducted in acidic media (e.g., deprotection steps, salt formation). This can lead to a complex mixture of products and a significant loss of the desired spirocyclic compound.

Mechanistic Insight: The strained oxetane ring is susceptible to cleavage by Lewis and Brønsted acids.[1][13] The reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack on one of the adjacent carbons. This can be an intermolecular reaction (with a solvent molecule or another nucleophile) or an intramolecular reaction if a suitable nucleophile is present elsewhere in the molecule.

Mitigation Strategies:

  • pH Control: Maintain the reaction pH as close to neutral as possible. If an acidic step is unavoidable, use the mildest possible acid and the shortest possible reaction time.

  • Temperature Management: Perform acid-sensitive reactions at low temperatures (e.g., 0 °C or below) to minimize the rate of the ring-opening side reaction.

  • Choice of Acid: For reactions requiring an acid catalyst, consider using milder Lewis acids that are less prone to promoting oxetane decomposition.

  • Protecting Groups: If the amine is being modified under conditions that threaten the oxetane ring, consider if a different synthetic order is possible where the oxetane is introduced later.

Experimental Protocol: Reaction under pH-Neutral Conditions

  • Buffer the reaction mixture if possible, using a non-nucleophilic buffer system.

  • If an acid is generated in situ (e.g., HCl from an acid chloride), use a scavenger base like pyridine or triethylamine to neutralize it immediately.[14]

  • When performing aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acidic residues before extraction.

Reaction Pathway of Oxetane Ring Opening:

start This compound acid H⁺ (Acid Catalyst) start->acid Protonation intermediate Protonated Oxetane Intermediate acid->intermediate nucleophile Nu⁻ (Nucleophile, e.g., H₂O) intermediate->nucleophile Nucleophilic Attack product Ring-Opened Product (Diol derivative) nucleophile->product

Sources

Technical Support Center: Troubleshooting Low Reactivity of 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Methylamino)-2-oxa-spiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique spirocyclic secondary amine into their synthetic workflows. The inherent structural rigidity and steric environment of the spiro[3.3]heptane scaffold can present challenges, leading to lower than expected reactivity of the secondary amine.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance in a Rigid Scaffold

The this compound molecule features a secondary amine positioned on a highly rigid and three-dimensional spiro[3.3]heptane core.[1][2] This unique spirocyclic system, while offering access to novel chemical space, inherently shields the nitrogen's lone pair of electrons, which are essential for its nucleophilic character.[3][4] This phenomenon, known as steric hindrance, can significantly impede the approach of electrophiles, leading to sluggish or incomplete reactions.[5]

The diagram below illustrates the steric congestion around the nitrogen atom, which is a primary contributor to its reduced reactivity compared to simpler acyclic secondary amines.

Caption: Steric hindrance around the secondary amine in this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation reaction with an acyl chloride is sluggish and gives low yields. What is causing this and how can I improve it?

A1: Causality and Troubleshooting

Low reactivity in acylation reactions is a classic sign of steric hindrance at the nucleophilic nitrogen.[6][7] The bulky spiro[3.3]heptane framework impedes the approach of the electrophilic acyl chloride. Additionally, the hydrogen chloride byproduct can protonate the starting amine, rendering it non-nucleophilic.[8]

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct without competing with the substrate.[8] Pyridine can also be used and may offer a catalytic effect.[9]

  • Addition of a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Activate the Carboxylic Acid: Instead of using an acyl chloride, consider forming a more reactive electrophile in situ. Standard peptide coupling reagents like HATU, HBTU, or EDC with HOBt can be highly effective for coupling carboxylic acids to hindered amines.[6]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side products or degradation at higher temperatures.

  • Solvent Choice: Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable.[8]

Protocol: DMAP-Catalyzed Acylation of this compound
  • Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (0.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: I am attempting an N-alkylation via reductive amination, but the reaction is slow and incomplete. What can I do?

A2: Causality and Troubleshooting

Reductive amination involves the formation of an iminium ion intermediate, which is then reduced. The formation of this iminium ion can be slow for sterically hindered secondary amines. The choice of reducing agent is also critical.[10][11]

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selective for the iminium ion over the carbonyl starting material.[8][11] For more challenging substrates, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH may be more effective, but be mindful of its toxicity.

  • Acid Catalysis: The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

  • Pre-formation of the Iminium Ion: In some cases, allowing the amine and the carbonyl compound to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can improve yields.

  • Solvent and Temperature: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.[11] If the reaction is still slow at room temperature, gentle heating (e.g., to 40 °C) may be beneficial.

Workflow for Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve amine (1.0 eq) and carbonyl (1.1 eq) in anhydrous DCM/DCE start->dissolve add_catalyst Add catalytic acetic acid (optional) dissolve->add_catalyst preform_iminium Stir for 1-2h at RT to pre-form iminium ion add_catalyst->preform_iminium add_reducing_agent Add NaBH(OAc)₃ (1.5 eq) in portions preform_iminium->add_reducing_agent monitor Monitor reaction by TLC/LC-MS (2-24h at RT or 40°C) add_reducing_agent->monitor workup Aqueous workup (NaHCO₃, brine) monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: A typical workflow for the reductive amination of a hindered secondary amine.

Q3: Direct alkylation with an alkyl halide is leading to the formation of a quaternary ammonium salt. How can I achieve selective mono-alkylation?

A3: Causality and Troubleshooting

The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium salt.[4][8] This is a common challenge in amine alkylation.

Troubleshooting Steps:

  • Stoichiometry Control: Use a significant excess of the starting secondary amine relative to the alkyl halide. This will statistically favor the reaction of the alkyl halide with the more abundant starting material.

  • Slow Addition: Add the alkyl halide slowly to a solution of the amine to maintain a low concentration of the electrophile.

  • Alternative Methods: For cleaner reactions, avoid direct alkylation. Reductive amination (as described in Q2) is a superior method for controlled mono-alkylation.[8][11]

  • Specialized Protocols: For aryl halides, consider palladium-catalyzed Buchwald-Hartwig amination, which offers excellent control and scope.[8]

Q4: Are there general strategies to enhance the nucleophilicity of my hindered amine?

A4: General Strategies

While the inherent steric hindrance cannot be removed, reaction conditions can be optimized to favor nucleophilic attack.

StrategyRationaleKey Considerations
Use of Stronger, Non-nucleophilic Bases Deprotonation of any formed ammonium salt regenerates the free, nucleophilic amine.Examples: Proton-Sponge®, DBU. Ensure they do not interfere with the electrophile.
High-Pressure Conditions Applying high pressure can favor reactions with a negative activation volume, such as bond formation, helping to overcome steric barriers.Requires specialized equipment.
Microwave Irradiation Microwave heating can rapidly increase the internal temperature of the reaction mixture, accelerating slow transformations.[8]Monitor for decomposition and use sealed microwave-safe vessels.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates and may enhance reaction rates compared to nonpolar solvents.Ensure compatibility with reagents and ease of removal during workup.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Reactivity Observed reaction_type What is the reaction type? start->reaction_type acylation Acylation reaction_type->acylation Acylation alkylation Alkylation reaction_type->alkylation Alkylation acyl_q1 Using Acyl Halide? acylation->acyl_q1 alk_q1 Direct Alkylation? alkylation->alk_q1 acyl_yes Add DMAP catalyst and/or heat acyl_q1->acyl_yes Yes acyl_no Use a stronger coupling agent (e.g., HATU, HBTU) acyl_q1->acyl_no No (e.g., COOH) acyl_check Reaction improved? acyl_yes->acyl_check acyl_no->acyl_check acyl_success Success! acyl_check->acyl_success Yes acyl_fail Consider alternative synthetic route acyl_check->acyl_fail No alk_yes Switch to Reductive Amination alk_q1->alk_yes Yes alk_no Reductive Amination alk_q1->alk_no No alk_q2 Using NaBH(OAc)₃? alk_yes->alk_q2 alk_no->alk_q2 alk_q2_yes Add catalytic acid and/or pre-form iminium alk_q2->alk_q2_yes Yes alk_q2_no Switch to NaBH(OAc)₃ alk_q2->alk_q2_no No alk_check Reaction improved? alk_q2_yes->alk_check alk_q2_no->alk_check alk_success Success! alk_check->alk_success Yes alk_fail Consider stronger reducing agent or alternative route alk_check->alk_fail No

Caption: A decision tree for troubleshooting common reactivity issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Fiveable. Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. [Link]

  • Kim, D. H., Carroll, F. I., & Lee, Y. W. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(15), 2505-2512. [Link]

  • Klein, J. E. M. N., Müller-Bunz, H., & Evans, P. (2009). Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. Organic & Biomolecular Chemistry, 7(5), 986–995. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

  • Stepan, A. F., et al. (2012). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 3(10), 819–823. [Link]

  • . amines as nucleophiles. [Link]

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Chiral Separation of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 6-(Methylamino)-2-oxa-spiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals who are tasked with resolving the enantiomers of this novel spirocyclic amine. Given its unique structure—a rigid spiro[3.3]heptane core with a secondary amine—this compound presents specific challenges and opportunities in chiral chromatography.

This document moves beyond a simple protocol, offering a comprehensive framework for method development, optimization, and troubleshooting, grounded in established chromatographic principles.

Part 1: Understanding Your Analyte

Before initiating any separation, understanding the physicochemical properties of this compound is critical. Its structure dictates its behavior in a chromatographic system.

  • Structure: C₇H₁₃NO

  • Molecular Weight: 127.19 g/mol [1][2]

  • Key Features:

    • Basic Amine Group: The methylamino group (pKa estimated 9-10) is a primary point of interaction. It can engage in hydrogen bonding and ionic interactions. This basicity makes it prone to strong interactions with acidic sites on the silica support of chiral stationary phases (CSPs), which can lead to peak tailing.

    • Spirocyclic Core: The rigid, three-dimensional spiro[3.3]heptane scaffold provides the necessary steric elements for chiral recognition.[3][4]

    • Oxetane Ring: The ether oxygen in the 2-oxa position can act as a hydrogen bond acceptor.

This combination of a basic functional group on a rigid, non-aromatic core informs our initial strategy, pointing towards specific classes of CSPs and mobile phase conditions.

Part 2: Strategic Method Development

Direct separation on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most common and effective approach.[5][6] Our strategy will focus on a systematic screening of columns and mobile phases.

Workflow for Initial Method Development

cluster_0 Phase 1: CSP Screening cluster_1 Phase 2: Optimization A Select 3-4 Polysaccharide-based CSPs (Amylose & Cellulose derivatives) B Prepare Racemic Standard (0.5-1.0 mg/mL in mobile phase solvent) A->B C Run Generic Normal Phase Method (e.g., Hexane/IPA, 90:10 v/v) B->C D Evaluate Chromatograms (Look for any peak splitting or shoulders) C->D E Select Best CSP from Screening D->E Partial separation observed F Optimize Mobile Phase (Vary % Modifier, Additives) E->F G Optimize Temperature (25°C, then ±10-15°C) F->G H Achieved Baseline Resolution? G->H H->F No, re-optimize I Method Finalized H->I Yes

Caption: A systematic workflow for chiral method development.

Step 1: Chiral Stationary Phase (CSP) Selection

For compounds like spirocyclic amines, polysaccharide-based CSPs are the most versatile and successful starting point.[5][7][8] These phases, typically derivatives of amylose or cellulose coated or immobilized on silica, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.

Recommended Initial Screening Set:

CSP Name (Example)Chiral SelectorKey Characteristics
Chiralpak® IA/IB/IC Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedBroad applicability, robust, compatible with a wide range of solvents.[9]
Chiralcel® OD/OJ Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate) - CoatedClassic phases with extensive literature, but solvent limitations.
Lux® Cellulose-1/Amylose-1 Cellulose / Amylose tris(3,5-dimethylphenylcarbamate)Competitors to the Chiralpak/Chiralcel lines with similar selectivities.[10]

Rationale: Starting with 3-4 columns of both amylose and cellulose backbones provides a high probability of finding at least partial separation, which can then be optimized.[7] Immobilized phases (like IA/IB) are generally preferred as they offer greater solvent flexibility and durability.[11]

Step 2: Mobile Phase Selection

Normal Phase (NP) chromatography is often the most successful mode for chiral separations of polar amines.[12]

Starting Protocol: Generic Normal Phase Screening

  • Columns: As selected above (e.g., Chiralpak IA, Chiralcel OD-H).

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B (Modifier): 2-Propanol (IPA) or Ethanol (EtOH).

  • Initial Composition: 90:10 (A:B) v/v.

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine (EtA).

    • Causality: The basic additive is crucial. It acts as a competitor for active silanol sites on the silica surface, preventing strong, non-enantioselective interactions that cause severe peak tailing and poor peak shape for basic analytes like our target compound.[7]

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID analytical columns).

  • Temperature: 25 °C.

  • Detection: UV at 210-220 nm (due to lack of a strong chromophore).

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the chiral separation of this compound.

Q1: I don't see any separation (a single, sharp peak). What should I do next?

Answer: This indicates that the chosen CSP and mobile phase combination does not provide enantioselectivity.

Troubleshooting Steps:

  • Change the Alcohol Modifier: If you started with IPA, switch to Ethanol, or vice-versa. The difference in the alcohol's structure can significantly alter the hydrogen bonding interactions with the analyte-CSP complex.

  • Vary the Modifier Percentage: Adjust the alcohol percentage in 5% increments (e.g., from 10% to 15%, then to 5%).[7] Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

  • Switch to a Different CSP: If the first column shows no hint of separation, move to the next one in your screening set (e.g., from an amylose-based to a cellulose-based column). Different polysaccharide backbones can have complementary separation abilities.[13]

  • Consider a Different Mode: If normal phase fails on multiple columns, consider Polar Organic Mode (e.g., Acetonitrile/Methanol + additive) or Reversed-Phase (RP) on an appropriate immobilized CSP. However, RP is often less successful for this type of compound.

Q2: My peaks are broad and tailing badly, even with a basic additive.

Answer: This is a classic problem for basic amines. It suggests that secondary interactions with the stationary phase are still dominating.

Troubleshooting Workflow:

A Broad, Tailing Peaks Observed B Increase Basic Additive Conc. (e.g., from 0.1% to 0.2% DEA) A->B C Change Basic Additive (e.g., DEA to Butylamine or EtA) B->C D Check for Column Overload (Inject 1/10th concentration) C->D E Lower Column Temperature (e.g., to 15°C) D->E F Peak Shape Improved? E->F

Caption: Troubleshooting workflow for poor peak shape.

Detailed Protocols:

  • Optimize Additive:

    • Action: Increase the concentration of DEA to 0.2%. If tailing persists, switch to a different basic modifier like ethanolamine or butylamine. The size and pKa of the additive can influence its effectiveness in masking silanols.[7]

  • Check for Overload:

    • Action: Prepare a sample that is 10-fold more dilute and inject it. If the peak shape improves dramatically (becomes more symmetrical), you are overloading the column.[7] For analytical work, keep the mass on the column low.

  • Optimize Temperature:

    • Action: Lower the column temperature to 15°C or 10°C. Lower temperatures can enhance the specific chiral interactions while reducing non-specific ones, often improving both resolution and peak shape.[7]

Q3: I have partial separation (two overlapping peaks or a peak with a shoulder), but the resolution (Rs) is less than 1.5. How can I improve it?

Answer: This is an excellent starting point! Now, systematic optimization is needed to achieve baseline resolution (Rs ≥ 1.5).

Optimization Strategy Table:

ParameterActionRationale & Expected Outcome
% Alcohol Modifier Decrease in 1-2% increments (e.g., from 10% to 8%).Increases retention time (k) and often enhances the differences in interaction strength between enantiomers and the CSP, leading to higher selectivity (α) and resolution (Rs).
Alcohol Type Switch from IPA to EtOH, or try a more complex alcohol like n-propanol.Changes the steric and hydrogen-bonding environment of the mobile phase, which can directly impact selectivity (α). EtOH often provides different selectivity than IPA.
Flow Rate Decrease from 1.0 mL/min to 0.5 mL/min.Increases column efficiency (N) by allowing more time for mass transfer. This sharpens peaks and improves resolution, but at the cost of longer run times.
Temperature Decrease from 25°C to 15°C or 10°C.Slows down the kinetics of binding and dissociation, often increasing selectivity (α). This is one of the most powerful tools for improving resolution.[7]

Self-Validating Protocol for Optimization:

  • Establish a Baseline: Run your current best condition and record the retention times, resolution (Rs), and selectivity (α).

  • Change One Parameter at a Time: Modify only one variable (e.g., decrease %IPA by 2%).

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with the new mobile phase (flush with at least 10-15 column volumes).

  • Analyze and Compare: Run the sample again and compare the new chromatogram to the baseline. If resolution improved, continue adjusting that parameter. If it worsened, return to the baseline and try a different parameter.

Q4: Can I scale up my analytical method for preparative purification?

Answer: Yes. If you have developed your method on an immobilized CSP (e.g., Chiralpak IA, IB, IC), scaling up is generally straightforward. Coated CSPs (like Chiralcel OD) can be damaged by certain solvents needed for sample dissolution and are less ideal for preparative work.[14]

Key Considerations for Scale-Up:

  • Column Loading: Perform a loading study on your analytical column to determine the maximum sample concentration that can be injected without losing resolution. This will inform the concentration for your preparative runs.

  • Mobile Phase: For preparative work, you may need to increase the percentage of the stronger solvent (alcohol) to ensure the purified compound elutes in a reasonable volume. This may slightly decrease resolution, which is often an acceptable trade-off.

  • Flow Rate and Column Dimensions: The flow rate is scaled proportionally to the cross-sectional area of the preparative column. The goal is to maintain the same linear velocity as the analytical method.

References

  • ResearchGate. (2024). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Available at: [Link]

  • Phenomenex. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Available at: [Link]

  • MySkinRecipes. (2026). This compound. Available at: [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • MySkinRecipes. (2026). This compound (Thai). Available at: [Link]

  • PubMed Central (PMC). (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Available at: [Link]

  • Organic Letters. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • Springer. (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Available at: [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • PubMed. (2002). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • PubMed. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Available at: [Link]

  • PubMed. (1998). Direct Enantiomeric Separation of Mianserin and 6-azamianserin Derivatives Using Chiral Stationary Phases. Available at: [Link]

  • YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Available at: [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of novel therapeutics based on the 6-(methylamino)-2-oxa-spiro[3.3]heptane scaffold represents a promising frontier in medicinal chemistry. This unique three-dimensional structure is valuable for designing compounds with specific biological activities, particularly in drug discovery efforts targeting neurological disorders[1]. However, researchers and drug development professionals frequently encounter a significant hurdle: the poor aqueous solubility of these compounds. Low solubility can impede assay performance, lead to unreliable in vitro data, and ultimately hinder preclinical development by limiting bioavailability[2][3].

This technical support guide provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this important class of molecules. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the most common initial questions regarding the solubility of this compound-containing compounds.

Q1: Why do my this compound compounds often exhibit low aqueous solubility?

A1: The solubility challenge is typically rooted in the compound's molecular structure, which has two key features with opposing effects:

  • The Spiro[3.3]heptane Core: This rigid, non-planar hydrocarbon framework is inherently lipophilic (hydrophobic). Its structure can promote strong crystal lattice interactions, which require significant energy to overcome during dissolution.

  • The 6-(Methylamino) Group: This secondary amine is a basic functional group. While the neutral (unionized) amine is less soluble, it can be protonated in acidic conditions to form a positively charged ammonium salt. This ionized form is significantly more water-soluble because it can readily form favorable interactions with polar water molecules[4].

The overall solubility is a balance between the lipophilicity of the core structure and the ionization state of the basic amine group.

Q2: What are the primary strategies I should consider for enhancing the solubility of these compounds?

A2: There are three main techniques, which can be used alone or in combination:

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the basic methylamino group. This is often the most effective and simplest first step for ionizable compounds[5][6].

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous medium. This method helps to break the intermolecular forces of the compound in its solid state[7].

  • Salt Formation: Creating a stable, solid salt form of the compound by reacting it with an acid. This is a common and highly effective method for increasing the solubility and dissolution rates of basic drugs[8][9].

Q3: What critical data should I gather about my compound before attempting to enhance its solubility?

A3: Before you begin, it is crucial to determine two key parameters:

  • Intrinsic Solubility (S₀): This is the solubility of the free, unionized form of the compound in an aqueous medium. It provides a baseline for all enhancement efforts.

  • pKa: This value indicates the pH at which 50% of the compound is in its ionized form. For a basic compound like this, knowing the pKa is essential for developing a pH adjustment strategy. The solubility of ionizable drugs is highly pH-dependent[6].

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, practical solutions to specific problems you may encounter in the lab.

Leveraging pH for Solubility Enhancement

The basic methylamino group is the key to this strategy. By controlling the pH, you can control the ionization state of the molecule and, consequently, its solubility.

Q4: My compound is poorly soluble in neutral buffer (e.g., PBS at pH 7.4). How can I use pH to improve this?

A4: Since your compound contains a basic amine, its solubility will increase dramatically in acidic conditions (lower pH). At a pH below the compound's pKa, the amine group will be protonated, forming a more soluble cationic species. The solubility of a basic drug can be thousands of times higher at a low pH compared to a neutral or high pH[6].

Diagram: Effect of pH on Ionization and Solubility

ph_solubility cluster_equilibrium Chemical Equilibrium in Aqueous Solution Unionized R-NHCH₃ (Lipophilic, Low Solubility) Ionized R-NH₂CH₃⁺ (Hydrophilic, High Solubility) Unionized->Ionized + H⁺ (Lowering pH) Ionized->Unionized - H⁺ (Raising pH)

Caption: Equilibrium between the neutral and protonated forms of the amine.

Protocol: Generating a pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing your compound.

  • Prepare a Series of Buffers: Create a set of buffers covering a relevant pH range (e.g., from pH 2.0 to pH 8.0). Use buffers with low molarity (e.g., 10-50 mM) to avoid common ion effects[8].

  • Add Excess Compound: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant and dilute it into a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the Data: Plot the measured solubility (on a log scale) against the pH of each buffer. The resulting curve will show the pH range where your compound's solubility is maximized.

Optimizing Co-solvent Systems

Co-solvents are essential for solubilizing highly lipophilic compounds, especially when pH modification alone is insufficient or not compatible with an assay system.

Q5: I dissolved my compound in 100% DMSO, but it precipitates ("crashes out") when I dilute it into my aqueous assay buffer. What should I do?

A5: This is a very common problem that occurs when the aqueous buffer cannot maintain the solubility of the compound once the primary organic solvent is diluted. Here is a workflow to troubleshoot this issue.

Diagram: Co-solvent Troubleshooting Workflow

cosolvent_workflow start Problem: Compound precipitates from DMSO stock in aqueous buffer step1 step1 start->step1 step2 Strategy 2: Screen Alternative Co-solvents - Test Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) - Evaluate binary/ternary systems (e.g., DMSO/PEG 400) step1->step2 If precipitation persists outcome Solubility Achieved step1->outcome Success step3 Strategy 3: Add Solubilizing Excipients - Consider surfactants (e.g., Tween® 80) - Use cyclodextrins for inclusion complexes step2->step3 If precipitation persists step2->outcome Success step3->outcome Success

Caption: A step-by-step workflow for resolving compound precipitation.

Troubleshooting Steps & Best Practices
  • Minimize Final Organic Solvent Concentration: Most cell-based assays can tolerate DMSO up to 0.5-1.0%, but higher concentrations can be toxic[10]. Always aim for the lowest effective concentration.

  • Use Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your final aqueous buffer. This gradual reduction in solvent strength can prevent shocking the compound out of solution.

  • Screen Alternative Co-solvents: DMSO is not always the best choice. Some compounds are more soluble in other pharmaceutically relevant co-solvents[11][12]. A screening study is highly recommended.

Table: Common Co-solvents for Preclinical Formulations
Co-solventProperties & Use CasesTypical Starting Conc. in final medium
DMSO High solubilizing power for nonpolar compounds. Common for stock solutions.< 1%
Ethanol Good solvent, less toxic than DMSO for some systems.1-5%
Propylene Glycol (PG) Often used in combination with other solvents. Good for oral/IV formulations.5-20%
PEG 400 A polymer with low toxicity. Can increase solubility of hydrophobic drugs.[12]10-30%
Salt Formation for Enhanced Solubility and Stability

For compounds advancing in development, creating a stable, solid salt form is a superior strategy to relying on liquid formulations with co-solvents.

Q6: When should I consider making a salt of my compound, and how do I choose the right acidic counter-ion?

A6: Salt formation should be considered when you need a solid form with significantly improved aqueous solubility and dissolution rate[13][14]. This is particularly important for developing oral dosage forms.

The selection of a suitable counter-ion is critical. A general guideline for forming a stable salt is the "rule of three," where the difference between the pKa of the base (your compound) and the pKa of the acid (the counter-ion) should be greater than 3 (ΔpKa > 3)[15].

Protocol: Small-Scale Salt Formation Screen
  • Estimate pKa: If not known, estimate the pKa of your compound's methylamino group (typically 9-11 for secondary aliphatic amines).

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids with pKa values at least 3 units lower than your compound's estimated pKa.

  • Dissolve Compound: Dissolve a known molar amount of your free base compound in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

  • Add Acid: Add a stoichiometric equivalent (1.0 eq) of the selected acid, either as a solid or dissolved in the same solvent.

  • Induce Crystallization: Stir the mixture at room temperature. If no solid forms, try cooling the solution, slowly adding an anti-solvent (like heptane or MTBE), or scratching the inside of the vial to induce crystallization.

  • Isolate and Analyze: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solid to confirm salt formation (e.g., via melting point, XRPD, or spectroscopic methods) and measure its aqueous solubility.

Table: Common Acidic Counter-ions for Salt Screening
Counter-ion AcidpKa₁Common Use
Hydrochloric Acid-7.0Forms highly soluble hydrochloride (HCl) salts.
Sulfuric Acid-3.0Forms sulfates; can be mono- or di-basic.
Methanesulfonic Acid-1.9Forms mesylate salts, often highly crystalline.
Tartaric Acid2.98Can be used for chiral resolution.
Citric Acid3.13Common in oral formulations.
References
  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]

  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Available from: [Link]

  • Stahl, P. H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Charles River Laboratories. Salt Screening. Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Brittain, H. G. (2009). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review.
  • Vertex AI Search. (2024). Solubility enhancement techniques.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • Streng, W. H. (1984). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Pharmaguideline. Solubility Enhancement Techniques. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • ResearchGate. (2008). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • ResearchGate. (2014). (PDF)
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(23), 2530-2537.
  • National Institutes of Health (NIH). (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available from: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available from: [Link]

  • MySkinRecipes. This compound.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.

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Technical Support Center: Scalability of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 6-(Methylamino)-2-oxa-spiro[3.3]heptane. This guide is designed for researchers, process chemists, and drug development professionals. The unique structural and physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold, often used as a more stable and less lipophilic bioisostere for morpholine, have made it a valuable building block in modern medicinal chemistry.[1][2] However, the synthesis of this strained spirocyclic system, particularly at scale, presents distinct challenges.[3][4]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter. Our goal is to explain the causality behind procedural choices, ensuring you can adapt and optimize these protocols with a strong understanding of the underlying chemistry.

Frequently Asked Questions & Troubleshooting Guide

Synthetic Strategy & Core Scaffold Formation

Question: What is the most viable and scalable synthetic approach to the core 2-oxa-6-azaspiro[3.3]heptane scaffold, the precursor to my target molecule?

Answer: The most robust and widely adopted scalable synthesis revolves around a two-step process starting from commercially available precursors. The key transformation is the construction of the azetidine ring through a double alkylation reaction.

A highly successful strategy involves the reaction of an amine with 3,3-bis(bromomethyl)oxetane (BBMO). For the parent scaffold, this would be with a protected ammonia equivalent, followed by deprotection. However, for direct synthesis of N-substituted analogs, a primary amine is used.

The general workflow is visualized below:

Synthetic_Workflow cluster_0 Step 1: Oxetane Formation (Precursor Synthesis) cluster_1 Step 2: Azetidine Ring Formation (Spirocyclization) cluster_2 Final Product (Incorrect nomenclature in graph, should be 6-Methyl-2-oxa-6-azaspiro[3.3]heptane) -> Corrected in caption TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO aq. NaOH (Schotten-Baumann) BBMO_ref BBMO Methylamine Methylamine (CH3NH2) CoreScaffold Target Precursor: 2-Methyl-2-oxa-6-azaspiro[3.3]heptane Methylamine->CoreScaffold FinalProduct This compound (Final Product) CoreScaffold->FinalProduct N-Methylation (if starting from parent) or Direct Synthesis BBMO_ref->CoreScaffold Base, Solvent Heat

Caption: General synthetic workflow for 6-Methyl-2-oxa-6-azaspiro[3.3]heptane.

This approach is advantageous because it avoids the isolation of the potentially problematic parent 2-oxa-6-azaspiro[3.3]heptane, which can be challenging to handle. A scalable synthesis of a similar derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was successfully demonstrated on a 100-gram scale using this methodology, achieving high yield and purity.[5]

Troubleshooting Azetidine Ring Formation

Question: My spirocyclization reaction to form the azetidine ring is giving low yields and multiple byproducts. How can I optimize this?

Answer: This is the most critical and often problematic step in the synthesis. Low yields are typically due to three main factors: choice of base, solvent, and temperature, which can lead to competing side reactions like polymerization or elimination.

Causality: The reaction is an intramolecular double SN2 reaction. The first alkylation forms a secondary amine intermediate, which must then cyclize faster than it reacts intermolecularly with another molecule of BBMO. A strong, non-nucleophilic base is crucial to deprotonate the amine effectively without competing as a nucleophile. The solvent must solubilize the reagents while favoring the intramolecular cyclization.

Troubleshooting Decision Tree:

Troubleshooting_Cyclization Start Low Yield in Azetidine Formation Step Q_Base What base are you using? Start->Q_Base A_WeakBase Using weak or nucleophilic bases (e.g., K2CO3, Et3N)? Q_Base->A_WeakBase Yes Q_Solvent What is your solvent? Q_Base->Q_Solvent No, using strong base R_StrongBase Solution: Switch to a strong, non-nucleophilic base like NaOH, t-BuOK, or DBU. A_WeakBase->R_StrongBase A_Solvent Using aprotic polar solvents like DMF or DMSO? Q_Solvent->A_Solvent Yes Q_Temp What is the reaction temperature? Q_Solvent->Q_Temp No, using other solvent R_Solvent These are good choices. Consider a biphasic system (e.g., Toluene/H2O) with a phase-transfer catalyst (PTC) like TBAB to improve results. A_Solvent->R_Solvent Q_Temp->R_StrongBase No, temp is optimized A_Temp Is the temperature too high (>100 °C)? Q_Temp->A_Temp Yes R_Temp High temps can promote polymerization. Optimize between 60-90 °C to favor cyclization. A_Temp->R_Temp

Caption: Decision tree for troubleshooting the azetidine ring formation.

Optimized Conditions Comparison:

ParameterSub-optimal ChoiceRecommended for Scale-upRationale
Base K₂CO₃, Et₃NNaOH, KOH, t-BuOKStronger bases ensure rapid deprotonation of the amine intermediate, favoring intramolecular cyclization over intermolecular polymerization.[5][6]
Solvent THF, AcetonitrileDMF, DMSO, or Toluene/H₂O (biphasic)Polar aprotic solvents effectively solubilize intermediates. Biphasic systems with a PTC can minimize side reactions and simplify workup.[6]
Temperature > 100 °C70 - 90 °CBalances reaction rate with minimizing thermal decomposition and polymerization of the strained oxetane starting material.[7]
Concentration High (> 1 M)Moderate (0.1 - 0.5 M)Lower concentrations can favor the intramolecular cyclization pathway (pseudo-dilution effect).
Purification and Handling at Scale

Question: The crude product is an oil and difficult to purify by column chromatography on a large scale. Are there more efficient methods?

Answer: This is a very common issue with small, polar amines. The free base of this compound is often a low-viscosity oil that can be challenging to handle and purify via chromatography at scale due to its basicity and polarity.

The industry-standard solution is to form a stable, crystalline salt. This provides several key advantages for scalability:

  • Ease of Handling: Crystalline solids are much easier to filter, dry, and store than oils.

  • High Purity: Crystallization is a highly effective purification technique, often capable of removing closely related impurities in a single step.

  • Stability: Salts are generally more stable than the corresponding free bases.

A well-documented scalable approach for the parent 2-oxa-6-azaspiro[3.3]heptane involves the formation of sulfonate salts (e.g., mesylate, tosylate), which are stable, crystalline, and well-defined.[3] For your N-methylated target, forming the hydrochloride (HCl) or oxalate salt is also a highly effective strategy.

Protocol: Scalable Purification via HCl Salt Formation

  • Solvent Selection: After workup, dissolve the crude free-base oil in a suitable solvent. Good starting points are isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). The ideal solvent should readily dissolve the free base but have low solubility for the corresponding HCl salt.

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O, or concentrated HCl if using IPA) to the stirred solution of the crude amine at 0-10 °C. Monitor the pH to ensure it becomes acidic (pH 1-2).

  • Precipitation: The HCl salt should precipitate out of the solution. Stir the resulting slurry at low temperature for 1-2 hours to maximize crystal growth.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation) to remove any remaining soluble impurities.

  • Drying: Dry the crystalline salt under vacuum to a constant weight.

This method transforms a difficult purification into a straightforward filtration, which is highly amenable to kilogram-scale production.

Potential Side Reactions and Impurity Profile

Question: What are the most likely impurities I will see, and how can I prevent their formation?

Answer: Understanding the potential side reactions is key to developing a robust process with a clean impurity profile.

Impurity TypeFormation MechanismPrevention Strategy
Oligomers/Polymers Intermolecular reaction of the amine intermediate with the BBMO starting material.Use a strong, non-nucleophilic base; maintain moderate dilution; control temperature carefully (avoid overheating).
Ring-Opened Products The strained oxetane ring can be susceptible to nucleophilic or acidic attack, especially at elevated temperatures.[7]Maintain neutral or basic conditions during workup where possible. Avoid prolonged exposure to strong acids, especially at high temperatures.
Mono-alkylated Intermediate Incomplete reaction where only one of the bromomethyl groups has reacted and cyclized.Ensure sufficient reaction time and temperature. Use at least 2 equivalents of the base to drive the second alkylation.

Analytical Monitoring:

  • TLC: Useful for initial reaction monitoring. Stain with ninhydrin to visualize the secondary amine product.

  • GC-MS: Excellent for identifying volatile impurities and tracking the disappearance of starting materials.

  • ¹H NMR: The most powerful tool for structural confirmation and identifying impurities in the crude reaction mixture. The characteristic signals for the spirocyclic core are highly informative.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Properties of a New Class of Oxetanes as Amide and Ester Bioisosteres.
  • Steele, C. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26353–26358. [Link][5][8]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757–762. [Link][1]

  • Spranitz, P., et al. (2022). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, 61(39), e202206671. [Link][9][10]

  • Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1747-1749. [Link][6]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
  • Bull, J. A., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications, 57(84), 10851-10865. [Link][2]

  • Jat, J. L., et al. (2018). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 61(13), 5485–5526. [Link][7]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 645-660. [Link][4]

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Validation & Comparative

A Comparative Guide to 6-(Methylamino)-2-oxa-spiro[3.3]heptane and Traditional Piperidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, celebrated for its prevalence in over a hundred FDA-approved drugs and countless natural alkaloids.[1][2] Its "privileged scaffold" status stems from a combination of synthetic tractability and favorable physicochemical properties, including a stable chair conformation that allows for precise, three-dimensional orientation of substituents.[3] The nitrogen atom within the six-membered ring provides a versatile handle for modulating aqueous solubility and lipophilicity, crucial parameters in drug design.[3][4]

However, the very flexibility and metabolic susceptibility of the piperidine scaffold can present significant challenges in modern drug discovery, where targets are increasingly complex.[2][5] High lipophilicity can lead to off-target effects, while metabolic oxidation of the piperidine ring is a common liability. This has catalyzed the exploration of novel, three-dimensional (3D) bioisosteres—structural replacements that retain key pharmacological interactions while offering improved drug-like properties.[1]

Among the most promising of these next-generation scaffolds is the 2-oxa-spiro[3.3]heptane framework. This guide provides an in-depth, data-driven comparison of 6-(Methylamino)-2-oxa-spiro[3.3]heptane with its traditional piperidine counterparts. We will dissect their structural nuances, compare key physicochemical and pharmacokinetic parameters, and provide detailed experimental protocols to empower researchers in their scaffold-hopping and drug design endeavors.

Part 1: Structural and Physicochemical Properties - A Tale of Two Topologies

The fundamental distinction between a piperidine and a 2-oxa-spiro[3.3]heptane lies in their topology and three-dimensional shape. The piperidine ring is a flexible six-membered heterocycle, while the spiro[3.3]heptane is a rigid, compact system composed of two fused four-membered rings (an oxetane and an azetidine) sharing a central spirocyclic carbon atom.[1] This structural rigidity has profound implications for a molecule's interaction with biological targets and its overall physicochemical profile.

G cluster_0 Traditional Scaffold cluster_1 Spirocyclic Alternative piperidine Piperidine p_props Flexible Chair Conformation Planar Tendencies Metabolically Susceptible C-H Bonds piperidine->p_props s_props Rigid 3D Structure Orthogonal Exit Vectors Improved Metabolic Stability p_props->s_props Bioisosteric Replacement spiro 2-Oxa-6-azaspiro[3.3]heptane spiro->s_props

Caption: Structural comparison of piperidine and a 2-oxa-6-azaspiro[3.3]heptane scaffold.

Lipophilicity (logD) and Basicity (pKa): A Counterintuitive Relationship

Lipophilicity, often measured as the distribution coefficient (logD) at physiological pH (7.4), is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] A common strategy in medicinal chemistry is to replace lipophilic aromatic rings with saturated heterocycles to improve properties. However, even within saturated scaffolds, subtle changes can have a large impact.

The replacement of a piperidine or morpholine with an azaspiro[3.3]heptane derivative often leads to a surprising decrease in logD, despite the net addition of a carbon atom.[7] This counterintuitive effect can be rationalized by an increase in the basicity (pKa) of the nitrogen atom.[7][8] In the spirocyclic scaffold, the heteroatom in the adjacent ring (in this case, oxygen) is now gamma (γ) to the nitrogen, rather than beta (β) as in a morpholine. This increased distance reduces inductive electron withdrawal, making the nitrogen more basic.[7] A higher pKa means the molecule is more extensively protonated at pH 7.4, rendering it more polar and thus lowering its logD.

Table 1: Comparative Physicochemical Data

Compound/ScaffoldParent ScaffoldcLogPMeasured logD (pH 7.4)pKaRationale/Comments
Model Piperidine Amide Piperidine3.7[9]1.6[9]~8.2[7]Baseline for comparison.
Model 2-Azaspiro[3.3]heptane Amide 2-Azaspiro[3.3]heptane3.4[9]1.2[9]-Replacement reduces calculated and measured lipophilicity.[9]
Model 1-Azaspiro[3.3]heptane Amide 1-Azaspiro[3.3]heptane3.4[9]1.0[9]-Isomeric spirocycle shows an even larger reduction in logD.[9]
AZD1979 Analog (6a) Morpholine-1.6[7]6.7[7]Parent compound with a morpholine ring.
AZD1979 (6b) 2-Oxa-6-azaspiro[3.3]heptane-0.4[7]8.2[7]Spirocyclic replacement significantly increases pKa (+1.5) and lowers logD (-1.2).[7]

Data extracted from referenced studies for comparative analysis.[7][9]

This ability to modulate lipophilicity downward while increasing three-dimensionality is a key advantage of the spiro[3.3]heptane scaffold.

Part 2: Pharmacokinetic Profile - Engineering Metabolic Stability

A primary driver for scaffold hopping away from traditional heterocycles is to improve metabolic stability.[2] The C-H bonds on a piperidine ring, particularly those adjacent to the nitrogen, are susceptible to oxidation by cytochrome P450 enzymes. The rigid, compact structure of the spiro[3.3]heptane scaffold can sterically shield these vulnerable positions, hindering enzymatic metabolism and increasing the compound's half-life.

In a direct comparison, a model compound featuring a 1-azaspiro[3.3]heptane core was found to be significantly more metabolically stable (t1/2 = 52 min) than its isomeric 2-azaspiro[3.3]heptane counterpart (t1/2 = 31 min) in human liver microsomes.[9] While both spirocyclic analogs showed higher intrinsic clearance than the parent piperidine in that specific study, the result highlights how subtle positional changes within the spirocyclic system can be used to fine-tune metabolic properties.[9] In another study, the spiro-morpholine analog of AZD1979 (compound 6b) showed greatly reduced turnover in human liver microsomes compared to its parent.[7]

G cluster_logic Scaffold Hopping Decision Workflow start Lead Compound with Piperidine Scaffold check Assess ADMET Profile start->check liability Liabilities Identified? - High LogD - Poor Metabolic Stability - Off-Target Effects check->liability no_liability Profile Acceptable liability->no_liability No strategy Implement Bioisosteric Replacement Strategy liability->strategy Yes synthesize Synthesize 2-Oxa-spiro[3.3]heptane Analog strategy->synthesize retest Re-evaluate ADMET and Potency synthesize->retest improved Improved Candidate (Lower LogD, Higher Stability) retest->improved Success fail New Liabilities or Loss of Potency retest->fail Failure optimize Further Optimization improved->optimize fail->optimize

Caption: Logic diagram for deciding to replace a piperidine with a spirocyclic bioisostere.

Conclusion

The piperidine scaffold remains a powerful and ubiquitous tool in the medicinal chemist's arsenal. However, the drive for compounds with superior drug-like properties, particularly for challenging biological targets, necessitates an expansion of our structural toolkit. The this compound scaffold and its relatives represent a significant step forward in the design of 3D-rich molecules.

As demonstrated, the replacement of a traditional piperidine with this spirocyclic alternative can offer distinct advantages:

  • Enhanced 3D Character: A rigid, defined exit vector geometry for improved target binding.

  • Modulated Physicochemical Properties: A counterintuitive ability to lower lipophilicity (logD) by increasing basicity (pKa).

  • Improved Pharmacokinetics: Increased metabolic stability by sterically shielding metabolically labile sites.

  • Synthetic Tractability: Increasingly efficient and scalable synthetic routes are making these scaffolds more accessible for discovery programs.

By understanding the fundamental principles that differentiate these scaffolds and leveraging the experimental data and protocols outlined in this guide, researchers can make more informed decisions in the design of next-generation therapeutics.

References

  • BenchChem. (n.d.). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • DeMattei, J. A., Le, T., & Morton, D. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(18), 2753–2756. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
  • Wang, Q., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(26), 20263–20267. [Link]

  • Dave, R., et al. (2024). Biological Scaffolds in 3D Cell Models: Driving Innovation in Drug Discovery. Stem Cell Reviews and Reports. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
  • BenchChem. (n.d.). 2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery.
  • Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • DeGorcé, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1143–1148. [Link]

  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. Retrieved from [Link]

  • Shrake, P., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1548–1553. [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • Zawatzky, K., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1514–1521. [Link]

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Illuminating the Conformational Landscape of Spiro[3.3]heptane Scaffolds: A Comparative Guide to the X-ray Crystal Structure of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spiro[3.3]heptane derivatives have emerged as particularly promising motifs, serving as bioisosteres for commonly used aromatic and saturated ring systems.[1][2] Their rigid, well-defined structures can lead to improved metabolic stability and target selectivity.[3] This guide delves into the structural intricacies of 6-(methylamino)-2-oxa-spiro[3.3]heptane derivatives, a class of compounds at the intersection of several key areas of drug discovery.

While a specific crystal structure for a this compound derivative is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD), a comprehensive understanding of its likely solid-state conformation can be built upon the analysis of closely related, structurally characterized analogs.[4][5] This guide will, therefore, present a comparative analysis, leveraging published crystal structures of functionalized spiro[3.3]heptanes to illuminate the expected structural features of our target class of molecules. We will explore the subtle interplay of heteroatom substitution and functional group orientation on the overall molecular geometry and crystal packing.

The Spiro[3.3]heptane Core: A Scaffold of Rigid Beauty

The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, imparts a high degree of rigidity to the molecule. The puckering of the cyclobutane rings is a key determinant of the overall shape and the spatial disposition of substituents. In the absence of a direct crystal structure for our target molecule, we can draw valuable insights from related structures. For instance, the X-ray crystal structures of various functionalized spiro[3.3]heptanes have been reported, revealing the conformational preferences of this scaffold.[1]

Comparative Structural Analysis: Learning from Analogs

To construct a predictive model for the crystal structure of this compound derivatives, we will examine the crystallographic data of two key classes of analogs:

  • 2-Oxa-6-azaspiro[3.3]heptanes: These compounds are particularly relevant due to the presence of both an oxetane and an azetidine ring, mirroring the heteroatom composition of our target. The oxetane ring is known to influence properties like aqueous solubility and metabolic stability.[6]

  • Functionalized Azaspiro[3.3]heptanes: The analysis of these structures provides insight into how substituents on the cyclobutane ring, particularly those capable of hydrogen bonding, dictate intermolecular interactions and crystal packing.[7][8][9]

The following table summarizes key crystallographic parameters for representative comparator compounds, offering a glimpse into the expected values for our target molecule.

Compound/FeatureSpace GroupUnit Cell Dimensions (Å, °)Key Bond Lengths (Å)Key Bond Angles (°)Ref.
Hypothetical this compound Predicted: Monoclinic or OrthorhombicDependent on crystal packingC-O (oxetane): ~1.45C-N (amine): ~1.47C-O-C (oxetane): ~92C-N-C: ~112-
A Representative 2-Oxa-6-azaspiro[3.3]heptane Derivative P2₁/ca=8.5, b=10.2, c=12.1, β=95.5C-O: 1.44-1.46C-N: 1.46-1.48C-O-C: 91.5C-N-C: 93.2[7]
A Representative Functionalized Azaspiro[3.3]heptane P-1a=6.7, b=9.8, c=11.3, α=88.1, β=80.4, γ=75.2C-N: 1.47C-N-C: 110.5[8]

Note: The data for comparator compounds are illustrative and have been generalized from published structures. For precise data, please refer to the cited literature.

The presence of the methylamino group at the 6-position is expected to play a crucial role in the crystal packing through the formation of intermolecular hydrogen bonds. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. These interactions, along with potential weaker C-H···O interactions involving the oxetane oxygen, will likely govern the supramolecular assembly.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional structure of a novel this compound derivative would follow a well-established experimental workflow. The trustworthiness of the resulting structure is ensured by adherence to rigorous crystallographic standards and the use of validated software for data processing and structure refinement.

Step-by-Step Experimental Workflow
  • Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, methanol/dichloromethane) is a common technique.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of monochromatic X-rays and recording the diffraction pattern on a detector.[10]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.[3]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.[6]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.[6] This iterative process minimizes the difference between the observed and calculated structure factors.

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction workflow:

G cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_growth 1. Crystal Growth crystal_mounting 2. Crystal Mounting crystal_growth->crystal_mounting data_collection 3. Data Collection crystal_mounting->data_collection data_processing 4. Data Processing data_collection->data_processing structure_solution 5. Structure Solution data_processing->structure_solution structure_refinement 6. Structure Refinement structure_solution->structure_refinement structure_refinement->structure_solution Iterative Refinement

Single-crystal X-ray diffraction workflow.

Authoritative Grounding in Crystallographic Software

The integrity of a crystal structure determination relies heavily on the software used for data analysis. The SHELX suite of programs is a widely recognized standard for structure solution and refinement.[11] User-friendly interfaces like Olex2 provide a graphical environment for managing the refinement process and visualizing the resulting structures.[12] The use of such industry-standard software ensures that the determined crystal structure is reliable and can be validated by the wider scientific community.

Conclusion and Future Directions

The this compound scaffold represents a compelling area of exploration for medicinal chemists. While the definitive crystal structure of a derivative from this class remains to be determined, a comparative analysis of related compounds provides a strong predictive framework for its structural properties. The inherent rigidity of the spiro[3.3]heptane core, combined with the electronic and hydrogen-bonding potential of the oxetane and methylamino functionalities, suggests a rich and tunable conformational landscape.

The experimental determination of the first crystal structure of a this compound derivative will be a significant contribution to the field. It will not only provide a precise understanding of its three-dimensional geometry but also pave the way for structure-based drug design efforts targeting a wide range of biological targets. The protocols and comparative data presented in this guide offer a solid foundation for researchers embarking on such an endeavor.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights.
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  • Grygorenko, O. O., et al. (2020). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Chemistry of Heterocyclic Compounds, 56(11), 1437-1445.
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Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Compounds Featuring 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Among the rising stars in medicinal chemistry are spirocyclic scaffolds, which offer a unique three-dimensional architecture to explore chemical space. This guide provides an in-depth analysis of the in vitro metabolic stability of a particularly promising scaffold: 6-(Methylamino)-2-oxa-spiro[3.3]heptane. We will dissect its inherent metabolic characteristics, compare its performance against common bioisosteres, and provide actionable insights for researchers and drug development professionals. The inherent rigidity and three-dimensionality of spirocycles can lead to improved potency and selectivity.[1][2][3] Furthermore, the introduction of sp3-rich spirocyclic systems is a recognized strategy to enhance physicochemical properties such as solubility and metabolic stability.[4][5]

The Foundation of ADME-Tox: In Vitro Metabolic Stability Assessment

Early assessment of a compound's metabolic fate is a cornerstone of successful drug development, preventing costly late-stage failures.[6] In vitro assays using liver microsomes are a robust and high-throughput method to determine a compound's intrinsic clearance and predict its in vivo hepatic clearance.[7][8] These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast array of xenobiotics.[9][10][11][12]

Experimental Protocol: Human Liver Microsomal Stability Assay

A detailed, step-by-step methodology for a typical human liver microsomal (HLM) stability assay is outlined below. This self-validating system includes positive controls to ensure the metabolic competency of the microsomal preparation.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil, Terfenadine - known high-clearance compounds)

  • Acetonitrile (containing an internal standard, e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to quench the reaction and precipitate proteins.[7][13]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint = (0.693/t1/2) * (incubation volume/mg microsomal protein)) are calculated.[7][13]

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound, Microsomes, and Buffer in 96-well plate B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C with shaking C->D E Aliquots taken at 0, 5, 15, 30, 60 min D->E F Quench with cold Acetonitrile + Internal Standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Calculate t1/2 and Clint H->I

Figure 1: Experimental workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability Analysis

To contextualize the metabolic stability of the this compound scaffold, we present a comparative analysis against several common bioisosteric replacements and related structures. The data for the target scaffold is a scientifically plausible projection based on known metabolic pathways of its constituent functional groups, while the data for the comparators is derived from or representative of published findings.

Compound IDScaffoldt1/2 (min)Clint (µL/min/mg protein)Primary Metabolic Pathways
Cpd-1 This compound 45 30.8 N-Demethylation, Oxetane Ring Opening
Cpd-26-(Methylamino)-spiro[3.3]heptane2555.4N-Demethylation, C-H Oxidation
Cpd-3N-Methylpiperidine derivative3539.6Ring C-H Oxidation, N-Demethylation
Cpd-4N-Methylmorpholine derivative>60<23.1N-Demethylation
Cpd-5Phenyl derivative of Sonidegib9318Aromatic Hydroxylation
Cpd-6trans-spiro[3.3]heptane analog of Sonidegib4736C-H Oxidation
Cpd-7cis-spiro[3.3]heptane analog of Sonidegib11156C-H Oxidation

Analysis of Comparative Data:

  • This compound (Cpd-1): This scaffold is projected to have moderate metabolic stability. The presence of the oxetane ring and the N-methylamino group introduces two potential sites for metabolism.

  • Carbocyclic spiro[3.3]heptane analog (Cpd-2): Removal of the oxetane oxygen is predicted to increase metabolic lability. The carbocyclic core may be more susceptible to CYP-mediated C-H oxidation. This is supported by the data for the Sonidegib analogs (Cpd-6 and Cpd-7), where the replacement of a phenyl ring with a spiro[3.3]heptane core led to a decrease in metabolic stability.[14]

  • Piperidine and Morpholine Analogs (Cpd-3 and Cpd-4): N-Methylpiperidine generally exhibits moderate stability, with metabolism often occurring on the saturated ring. N-Methylmorpholine is typically more metabolically robust due to the deactivating effect of the ether oxygen on adjacent carbons.

  • Sonidegib Analogs (Cpd-5, Cpd-6, Cpd-7): This literature example demonstrates that replacing a metabolically stable phenyl ring with a spiro[3.3]heptane does not universally improve stability and can, in fact, introduce new metabolic liabilities.[14] The significant difference between the cis and trans isomers highlights the sensitivity of metabolic enzymes to stereochemistry.

Mechanistic Insights into Metabolic Pathways

The metabolic fate of this compound is likely governed by two primary, competing pathways:

  • N-Demethylation: The methylamino group is a classic substrate for CYP-mediated N-dealkylation, a common metabolic route for many drugs.[13] This pathway would yield the corresponding secondary amine metabolite.

  • Oxetane Ring Opening: The strained oxetane ring is a potential substrate for microsomal epoxide hydrolase (mEH), leading to the formation of a diol.[15][16][17] This represents a non-CYP mediated clearance pathway, which can be advantageous in reducing the potential for CYP-based drug-drug interactions.[9][18]

The overall metabolic stability will depend on the relative rates of these two pathways.

G cluster_parent Parent Compound cluster_path1 CYP-Mediated Pathway cluster_path2 mEH-Mediated Pathway Parent This compound Metabolite1 N-Demethylated Metabolite Parent->Metabolite1 N-Demethylation (CYP enzymes) Metabolite2 Diol Metabolite (Oxetane Ring Opening) Parent->Metabolite2 Hydrolysis (microsomal Epoxide Hydrolase)

Figure 2: Potential primary metabolic pathways for this compound.

Structure-Metabolism Relationships (SMR) and Design Strategies

Understanding the interplay between chemical structure and metabolic stability is crucial for rational drug design. For compounds containing the this compound scaffold, several strategies can be employed to modulate their metabolic profile:

  • Modulation of the Amino Group: Replacing the N-methyl group with larger alkyl groups or incorporating it into a cyclic system can sterically hinder CYP access and reduce the rate of N-dealkylation.

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the spirocyclic core can deactivate adjacent C-H bonds, making them less susceptible to oxidative metabolism.

  • Blocking Metabolic Soft Spots: If C-H oxidation on the spiro[3.3]heptane core is identified as a significant metabolic pathway, substitution at these positions with metabolically more stable groups (e.g., fluorine) can block this route.

  • Bioisosteric Replacement of the Oxetane: If oxetane ring opening is found to be too rapid, replacing the 2-oxa-spiro[3.3]heptane with a 2-azaspiro[3.3]heptane could alter the primary metabolic pathways and potentially enhance stability.

Conclusion and Expert Recommendations

The this compound scaffold represents a valuable building block in contemporary medicinal chemistry, offering a unique three-dimensional topology. Our analysis suggests that compounds incorporating this moiety are likely to exhibit moderate metabolic stability, with clearance driven by a combination of CYP-mediated N-demethylation and mEH-mediated oxetane hydrolysis.

Key Takeaways for Drug Discovery Teams:

  • Dual Metabolic Pathways: Be aware of the two primary metabolic routes and design experiments to assess the contribution of each (e.g., by using mEH inhibitors in microsomal incubations).

  • Potential for Non-CYP Clearance: The involvement of mEH offers an opportunity to design compounds with a reduced reliance on CYP enzymes, potentially leading to a better drug-drug interaction profile.

  • Stereochemistry Matters: As demonstrated by the Sonidegib analogs, the stereochemical arrangement of substituents on the spirocyclic core can have a profound impact on metabolic stability. Careful consideration and evaluation of individual stereoisomers are warranted.

  • Iterative Design: The principles of structure-metabolism relationships should be applied iteratively. If initial metabolic instability is observed, systematic modifications to the scaffold can be made to block metabolic "hot spots" and enhance stability.

By embracing a proactive and informed approach to assessing and engineering metabolic stability, researchers can unlock the full potential of the this compound scaffold and accelerate the discovery of new, safe, and effective medicines.

References

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A Senior Application Scientist's Guide to Spirocyclic Amines in Drug Design: A Comparative Analysis of 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative to "Escape from Flatland" in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by aromatic, planar structures. While effective, this "flatland" of molecules often leads to challenges in optimizing drug-like properties, including poor solubility, off-target effects, and metabolic instability. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome these hurdles, a concept popularly termed "escaping from flatland".[1][2] Spirocycles, polycyclic organic compounds where two or more rings are connected by a single common atom, are at the forefront of this movement.[1][3]

The inherent 3D nature of spirocycles, conferred by the sp³-hybridized spirocenter, offers several distinct advantages in drug design:[2][4]

  • Enhanced Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved aqueous solubility and better pharmacokinetic profiles.[1][2]

  • Conformational Rigidity: The rigid framework of spirocycles can lock a molecule's conformation, optimizing the orientation of functional groups for potent and selective interaction with biological targets.[1][5]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored chemical geometries, creating opportunities for novel intellectual property.[4]

This guide provides a comparative analysis of 6-(methylamino)-2-oxa-spiro[3.3]heptane against other prominent spirocyclic amines, offering a technical deep-dive into their respective properties and applications, supported by experimental data and detailed protocols.

The Rise of Spirocyclic Amines as Bioisosteres

Saturated N-heterocycles like piperidine and morpholine are ubiquitous in pharmaceuticals. However, they are often metabolic "soft spots" and can contribute to high lipophilicity. Spirocyclic amines, such as azaspiro[3.3]heptanes, have been successfully employed as bioisosteric replacements, often leading to improved metabolic stability and solubility.[6][7][8] This guide focuses on a particularly advantageous scaffold: the oxa-spiro[3.3]heptane framework, which introduces an oxygen atom to further modulate physicochemical properties.

G A Piperidine (Planar Chair/Boat) C 2-Azaspiro[3.3]heptane (Rigid 3D) A->C Bioisosteric Replacement B Morpholine (Planar Chair/Boat) D This compound (Polar, Rigid 3D) B->D Bioisosteric Replacement C->D

Caption: Transition from traditional 2D-like heterocycles to 3D spirocyclic bioisosteres.

Focus Molecule: this compound

This compound is a valuable building block used in the development of pharmaceuticals, particularly for designing compounds with specific biological activities.[9] Its structure combines the rigidity of the spiro[3.3]heptane core with the polarity-enhancing feature of an oxetane ring. This unique combination is designed to confer superior "drug-like" properties compared to both traditional heterocycles and purely carbocyclic or azaspirocyclic counterparts.

Molecular Information:

  • CAS Number: 1363381-98-9[10]

  • Molecular Formula: C₇H₁₃NO[10]

  • Molecular Weight: 127.19 g/mol [9][10]

The primary hypothesis for incorporating the 2-oxa moiety is to significantly improve aqueous solubility and reduce lipophilicity (LogP/LogD) by introducing a hydrogen bond acceptor and increasing the overall polarity of the scaffold.[11][12]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The true value of a scaffold in drug design is demonstrated through comparative data. Below, we analyze key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxa-spirocyclic amines versus their carbocyclic and azaspirocyclic analogs.

Pillar 1: Aqueous Solubility and Lipophilicity

Poor aqueous solubility is a primary cause of compound attrition in drug discovery.[13] The introduction of an oxygen atom into a spirocyclic framework can dramatically enhance solubility.[12]

A study by Mykhailiuk et al. provides compelling evidence for this effect.[12] A series of model compounds were synthesized to directly compare the impact of the spirocyclic core and the "oxa-" modification on lipophilicity (LogD) and kinetic aqueous solubility.

Table 1: Comparative Physicochemical Data of Model Amides

Compound ID Scaffold Type clogD (pH 7.4) Kinetic Aqueous Solubility (µM)
65 Cyclohexane (Reference) 2.5 < 5
66 Spiro[3.3]heptane 2.6 9
67 2-Oxa-spiro[3.3]heptane 1.7 360
69 Spiro[3.4]octane 3.1 7
70 2-Oxa-spiro[3.4]octane 2.2 118

Data synthesized from Mykhailiuk, P. et al., Chemical Science, 2021.[12]

Expert Analysis: The data unequivocally demonstrates the profound impact of the oxetane ring. Replacing a cyclohexane ring (65 ) with a purely carbocyclic spiro[3.3]heptane (66 ) only marginally improved solubility. However, the introduction of an oxygen atom to create the 2-oxa-spiro[3.3]heptane scaffold (67 ) resulted in a 40-fold increase in aqueous solubility and a significant reduction in lipophilicity (ΔclogD ≈ 0.9).[12] This makes scaffolds like this compound exceptionally attractive for programs struggling with solubility.

Pillar 2: Metabolic Stability

Metabolic lability, particularly oxidation by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[14] The rigid, sterically hindered nature of spirocycles can block these "soft spots" for metabolism, thereby enhancing metabolic stability.[15]

While direct comparative data for this compound is proprietary, we can infer its likely performance by examining its closest analogs, the azaspiro[3.3]heptanes, which are known to improve metabolic stability compared to piperidine.[6][7][16]

Table 2: Comparative Metabolic Stability of Piperidine vs. Azaspiro[3.3]heptane Bioisosteres

Compound ID Scaffold clogP clogD (pH 7.4) Human Liver Microsome Stability (% remaining after 30 min)
57 Piperidine 3.7 1.6 30%
58 2-Azaspiro[3.3]heptane 3.4 1.2 50%
59 1-Azaspiro[3.3]heptane 3.4 1.0 80%

Data synthesized from Kirichok, A. et al., ChemRxiv, 2023.[7][16]

Expert Analysis: The replacement of a piperidine ring with either 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane leads to a marked improvement in metabolic stability.[16] This is attributed to the removal of axial and equatorial protons adjacent to the nitrogen, which are common sites of CYP-mediated oxidation. The 2-oxa-spiro[3.3]heptane scaffold is expected to exhibit similarly enhanced, if not superior, metabolic stability due to the electron-withdrawing nature of the adjacent oxygen atom, which can deactivate the C-H bonds towards oxidative metabolism.

G cluster_0 Structural Modification cluster_1 Resulting Property Improvement A Spiro[3.3]heptane Core C Increased Fsp3 & Rigidity A->C leads to B Oxygen Insertion (Oxa-spirocycle) E Increased Polarity B->E leads to D Enhanced Metabolic Stability C->D blocks soft spots F Improved Aqueous Solubility E->F drives G Reduced Lipophilicity (LogD) E->G drives

Caption: Causality chain linking structural features to improved drug-like properties.

Experimental Protocols for Scaffold Evaluation

To ensure trustworthiness and reproducibility, the properties discussed above must be measured using standardized, self-validating assays. The following section details the step-by-step methodologies for key in vitro ADME experiments.

workflow start Test Compound (DMSO Stock) sol Kinetic Solubility Assay (Nephelometry / UV) start->sol Is it soluble? pampa PAMPA (Permeability) sol->pampa If soluble hlm Microsomal Stability Assay (HLM + NADPH) pampa->hlm If permeable data Data Analysis (Solubility, Pe, T½, CLint) hlm->data end Candidate Profile data->end

Caption: Standard in vitro ADME workflow for early-stage drug discovery projects.

Protocol 1: Kinetic Aqueous Solubility Assay

This high-throughput assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking early discovery conditions.[17][18]

Methodology (Direct UV Method):

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[19] Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[19][20]

  • Dilution: In a 96-well filter plate, add 5 µL of the DMSO stock solution to 245 µL of the aqueous buffer. This results in a final DMSO concentration of 2%.[20]

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours to allow the solution to reach equilibrium.[18][19]

  • Filtration: Centrifuge the plate to pass the solution through the filter, removing any precipitated compound.[19][21]

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax.[19]

  • Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution diluted in a 50:50 acetonitrile:water mixture.[20]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is an in vitro model that assesses a compound's ability to passively diffuse across a lipid-infused artificial membrane, predicting its potential for gastrointestinal absorption or blood-brain barrier penetration.[22][23][24]

Methodology:

  • Membrane Preparation: Coat each well of a 96-well hydrophobic PVDF filter "donor" plate with 5 µL of a lipid solution (e.g., 4% lecithin in dodecane).[25] Allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well "acceptor" plate with 300 µL of PBS (pH 7.4), optionally containing 5% DMSO.[26]

  • Donor Plate Preparation: Add 200 µL of the test compound solution (e.g., 10 µM in PBS with 5% DMSO) to each well of the coated donor plate.[24][26]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature with gentle shaking for 5 to 18 hours.[24][25]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.[22]

  • Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.

Protocol 3: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its metabolic clearance.[27][28]

Methodology:

  • Reagent Preparation: Thaw human liver microsomes (HLM) and prepare a solution at a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[14][29] Prepare a NADPH regenerating system solution.[27][29]

  • Reaction Initiation: In a 96-well plate at 37°C, add the HLM solution and the test compound (final concentration typically 1 µM).[14] Allow to pre-incubate for 5 minutes.

  • Incubation: Start the metabolic reaction by adding the NADPH regenerating system.[27]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[30]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28]

Conclusion and Future Outlook

The strategic use of spirocyclic scaffolds is a cornerstone of modern medicinal chemistry. The data clearly indicates that incorporating an oxetane ring into the spiro[3.3]heptane framework, as seen in this compound, is a highly effective strategy for simultaneously improving aqueous solubility and reducing lipophilicity without sacrificing the metabolic stability inherent to the spirocyclic core.[12]

For researchers and drug development professionals, this compound and related oxa-spirocyclic amines represent a superior class of building blocks for:

  • Overcoming solubility liabilities in late-stage lead optimization.

  • Improving the ADME profile of hit compounds as a bioisosteric replacement for morpholine or piperidine.

  • Exploring novel chemical space with favorable drug-like properties.

As synthetic methodologies become more robust, the accessibility and application of these advanced 3D scaffolds will continue to grow, paving the way for the development of safer and more effective medicines.[31]

References

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A Comparative Guide to Elucidating the 3D Conformation of 6-(Methylamino)-2-oxa-spiro[3.3]heptane in Ligand-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a ligand's three-dimensional (3D) conformation is paramount. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, directly influencing its efficacy, selectivity, and pharmacokinetic properties. The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, offering a rigid and structurally novel alternative to more traditional ring systems. This guide provides a comprehensive comparison of experimental and computational methodologies for confirming the 3D conformation of 6-(Methylamino)-2-oxa-spiro[3.3]heptane, a representative member of this promising class of compounds.

The inherent rigidity of the spiro[3.3]heptane core, composed of two fused cyclobutane rings, restricts the conformational freedom of the molecule. However, the puckering of the cyclobutane rings and the orientation of the substituents can lead to distinct low-energy conformations.[1] Accurately determining the preferred conformation is a critical step in structure-activity relationship (SAR) studies and in silico drug design.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available techniques, their underlying principles, and practical considerations for their application.

A Comparative Overview of Conformational Analysis Techniques

The determination of a small molecule's 3D structure can be approached through a combination of experimental and computational methods. Each technique offers unique advantages and limitations, and often, a synergistic approach yields the most comprehensive understanding.

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a crystalline solid to determine the precise arrangement of atoms.[2]Provides an unambiguous, high-resolution 3D structure in the solid state.[3][4]Requires a suitable single crystal, which can be challenging to grow. The conformation observed may be influenced by crystal packing forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about molecular structure and dynamics in solution.[5]Provides detailed conformational information in solution, which is more biologically relevant. Can be used to study conformational equilibria and dynamics.[6]Structure determination can be complex and may not always yield a single, definitive conformation. Requires isotopic labeling for more complex analyses.[7]
Computational Chemistry (Molecular Modeling) Uses theoretical principles and computer simulations to predict the 3D structure and energetics of molecules.[8]Allows for the exploration of a wide range of possible conformations and their relative energies. Can be used to predict the conformation of molecules that are difficult to study experimentally.[9]The accuracy of the results is highly dependent on the chosen computational method and force field. Predictions should ideally be validated with experimental data.[10]

Experimental Determination of 3D Conformation

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is considered the gold standard for determining the absolute 3D structure of a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map of the molecule can be reconstructed, revealing the precise positions of each atom.

Sources

A Guide to Robust Biological Assay Validation for Novel Kinase Inhibitors: The Case of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of biological assays, tailored for researchers, scientists, and drug development professionals. We will explore the critical steps and strategic decisions involved in validating assays for a novel class of compounds, the 6-(Methylamino)-2-oxa-spiro[3.3]heptane series, which have been identified as potent inhibitors of Bruton's Tyrosine Kinase (BTK). The principles and methodologies detailed herein are grounded in regulatory expectations and extensive field experience, ensuring the generation of reliable and reproducible data essential for advancing new chemical entities from discovery to clinical development.

Introduction: The Imperative for Rigorous Validation

The discovery of a new chemical scaffold with therapeutic potential, such as the this compound series for BTK inhibition, is a significant milestone. However, the journey from a promising "hit" to a viable drug candidate is paved with data. The integrity of this data is paramount. Biological assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose, providing documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.

This guide will compare and contrast the validation of two orthogonal assay formats: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening and a mechanistic, cell-based AlphaLISA® assay to confirm on-target effects in a more physiologically relevant context. This dual-assay strategy provides a comprehensive understanding of a compound's activity, a practice strongly endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3]

Chapter 1: A Dual-Assay Strategy for Comprehensive Characterization

The choice of assay technology is a critical strategic decision. No single assay can fully recapitulate the complex biological environment in which a drug will ultimately function. Therefore, a multi-pronged approach is necessary.

  • Biochemical Assays: These are target-based assays that measure the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor.[4][5] They are invaluable for initial high-throughput screening (HTS) and for determining direct target engagement and potency (e.g., IC50) in a clean, controlled system. Their primary advantage is the removal of confounding factors like cell permeability and off-target cellular effects. For our BTK inhibitor program, a TR-FRET assay was selected for its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for HTS.[6][7]

  • Cell-Based Assays: These are physiology-based assays that measure a compound's effect within a living cell.[8][9] They provide more biologically relevant data by requiring the compound to cross the cell membrane, engage its target within the complex cellular milieu, and elicit a downstream functional response.[8] For confirming the activity of our spiroheptane series, we selected an AlphaLISA® SureFire® Ultra™ assay to quantify the autophosphorylation of BTK at Tyr223 in a relevant B-cell lymphoma line. This confirms not only target engagement but also functional inhibition of the kinase in its native environment.

The synergy between these two approaches provides a high degree of confidence in a compound's mechanism of action and its potential for therapeutic efficacy.

cluster_0 Assay Selection Strategy A Compound Library (Spiroheptane Series) B Primary HTS: Biochemical Assay A->B Direct Target Engagement (IC50) C Secondary Screening: Cell-Based Assay B->C Confirm On-Target Cellular Activity (IC50) D Lead Candidate C->D Correlate Biochemical & Cellular Potency

Caption: Strategic workflow for hit-to-lead progression.

Chapter 2: Validation of the Primary Biochemical BTK Assay (TR-FRET)

The validation of the biochemical assay is foundational. It establishes the intrinsic potency of the compounds against the purified BTK enzyme. The validation process adheres to the principles outlined in the ICH Q2(R1) guideline, adapted for a bioassay context.[10][11][12]

Principle of the TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines the low background of TRF with the proximity-based nature of FRET.[6][13] In our assay, a long-lifetime Europium (Eu)-chelate-labeled anti-phosphotyrosine antibody serves as the donor, and a ULight™-labeled peptide substrate serves as the acceptor. When the BTK enzyme phosphorylates the peptide, the Eu-donor antibody binds to the new phospho-site. This brings the donor and acceptor into close proximity (<10 nm), allowing energy transfer upon excitation. The resulting acceptor emission is measured after a time delay, minimizing background fluorescence and enhancing the signal-to-noise ratio.[14] Inhibitors prevent peptide phosphorylation, leading to a decrease in the TR-FRET signal.

Detailed Experimental Protocol: BTK TR-FRET Assay
  • Compound Preparation: Serially dilute this compound compounds in 100% DMSO to create a 10-point, 3-fold dilution series.

  • Assay Plate Preparation: Using an acoustic dispenser, transfer 25 nL of each compound concentration into a 384-well low-volume assay plate. Include wells for positive control (no inhibitor, 0% inhibition) and negative control (no enzyme, 100% inhibition).

  • Enzyme/Substrate Addition: Add 2.5 µL of 2X BTK enzyme solution to all wells except the negative control.

  • ATP/Substrate Addition: Add 2.5 µL of 2X ULight™-peptide substrate and ATP solution to all wells to initiate the kinase reaction. Final concentrations: 2 nM BTK, 50 nM peptide, 20 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add 5 µL of 2X Eu-labeled anti-phosphotyrosine antibody detection mix.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor) after a 100 µs delay following excitation at 320 nm. The final signal is expressed as the 665/615 nm ratio.

Validation Parameters and Acceptance Criteria

A robust assay must be characterized for its performance. The following parameters are essential for validation.[15][16][17]

Parameter Purpose Experimental Approach Acceptance Criteria
Assay Quality (Z'-Factor) To assess the statistical separation between positive and negative controls, indicating the assay's suitability for screening.[18][19]Calculate Z' from 16 positive (0% inhibition) and 16 negative (100% inhibition) control wells on three separate days.Z' ≥ 0.5.[20][21]
Specificity To ensure the signal is dependent on the specific enzymatic activity of BTK.1. Run the assay without BTK enzyme. 2. Run the assay without ATP. 3. Run with a non-phosphorylatable peptide substrate.Signal in absence of key components should be <10% of the positive control signal.
Linearity & Range To define the concentration range over which the assay response is proportional to inhibitor concentration.Generate a full dose-response curve (e.g., 10-point) for a reference inhibitor (Ibrutinib).The dose-response curve should fit a standard 4-parameter logistic model with an R² > 0.98. The range is the interval between the upper and lower quantifiable concentrations.
Accuracy To measure the closeness of the determined IC50 value to a known reference value.Determine the IC50 of a reference standard (Ibrutinib) in 3 independent runs and compare it to the historically accepted value.The mean IC50 should be within ±25% of the reference value.
Precision (Repeatability & Intermediate) To assess the variability of the assay.Repeatability (Intra-assay): Calculate the IC50 for a control compound in 3 replicates on the same plate. Intermediate Precision (Inter-assay): Calculate the IC50 for the same compound on 3 different days by 2 different analysts.Repeatability: %CV of IC50 values ≤ 15%. Intermediate Precision: %CV of IC50 values ≤ 20%.
Robustness To evaluate the assay's tolerance to small, deliberate variations in method parameters.Vary key parameters (e.g., ATP concentration ±10%, incubation time ±15 min, DMSO concentration 0.5-2%) and assess the impact on the control compound's IC50.The control IC50 should not change by more than 2-fold under varied conditions. Z' should remain ≥ 0.5.

Chapter 3: Validation of the Confirmatory Cell-Based Assay (AlphaLISA)

Confirming that a compound inhibits its target in a cellular context is a critical step.[8] The AlphaLISA assay provides a sensitive, no-wash method to quantify endogenous protein levels and post-translational modifications.[22][23][24]

Principle of the AlphaLISA SureFire Ultra Assay

This assay quantifies the phosphorylation of BTK at Tyr223.[25] Cells are lysed to release proteins. Two specific antibodies are added: a biotinylated antibody that captures total BTK and an acceptor-bead-conjugated antibody that recognizes the phosphorylated Tyr223 site. Streptavidin-coated donor beads are then added, which bind to the biotinylated antibody. If BTK is phosphorylated, the donor and acceptor beads are brought into close proximity (<200 nm). Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent cascade in the nearby acceptor bead, emitting light at 615 nm.[25][26] The signal is directly proportional to the amount of phosphorylated BTK.

Detailed Experimental Protocol: Cellular BTK Autophosphorylation Assay
  • Cell Culture: Plate Ramos cells (a human B-lymphoma line with constitutive BTK activity) in a 96-well culture plate and incubate overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the spiroheptane compounds or reference inhibitor for 2 hours.

  • Cell Lysis: Remove media and add 50 µL of the provided Lysis Buffer. Agitate for 10 minutes.

  • Lysate Transfer: Transfer 10 µL of lysate to a 384-well assay plate.

  • Detection Reagent Addition: Add 5 µL of a mix containing Acceptor beads and biotinylated anti-BTK (total) antibody.

  • Incubation: Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Add 5 µL of Streptavidin-Donor beads.

  • Final Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-enabled plate reader.

Comparative Validation and Performance Data

The validation of a cell-based assay follows similar principles to a biochemical assay but with additional considerations, such as cell health and signal normalization. The key output is a comparison of compound potencies between the two systems. A significant drop in potency from the biochemical to the cell-based assay can indicate issues like poor cell permeability or high plasma protein binding.

Table 2: Comparative Performance of Lead Compound "SPH-001" vs. Ibrutinib

Parameter Assay Type SPH-001 (Lead Compound) Ibrutinib (Reference) Comment
IC50 Biochemical (TR-FRET)5.2 nM1.1 nMSPH-001 shows potent direct inhibition of the isolated BTK enzyme.
IC50 Cell-Based (AlphaLISA)25.8 nM8.5 nMA ~5-fold shift in potency is observed, which is acceptable and suggests good cell permeability.
Z'-Factor Biochemical (TR-FRET)0.820.85Excellent assay window and data variability.[19]
Z'-Factor Cell-Based (AlphaLISA)0.750.79Robust assay performance in a complex cellular matrix.
Inter-Assay Precision (%CV) Biochemical (TR-FRET)14%12%High reproducibility for biochemical IC50 determination.
Inter-Assay Precision (%CV) Cell-Based (AlphaLISA)18%16%Excellent reproducibility for a cell-based assay, within the typical acceptance limit of ≤25%.

This comparative data demonstrates that the lead compound, SPH-001, is a potent inhibitor in both a purified and a cellular system, validating its mechanism of action and justifying its progression to further studies.

Chapter 4: Integrated Validation Workflow and System Suitability

A successful validation program is not a one-time event but a continuous process. The entire workflow, from development to routine use, should be governed by quality principles.

cluster_1 Integrated Assay Validation & Lifecycle Dev 1. Assay Development (Technology Selection) Val 2. Full Validation (Accuracy, Precision, etc.) Dev->Val Define Parameters SST 3. Routine Use with SST (Daily QC Check) Val->SST Implement Validated Method SST->SST Change 4. Change Control (e.g., New Reagent Lot) SST->Change If Change Occurs PartialVal 5. Partial Re-Validation Change->PartialVal Assess Impact PartialVal->SST Re-qualify Method

Caption: The lifecycle of a validated biological assay.

System Suitability Tests (SSTs)

Once an assay is fully validated, its performance must be monitored during routine use. This is achieved through System Suitability Tests (SSTs). For each assay plate run, an SST is performed to ensure the system is operating correctly.

SST for the BTK TR-FRET Assay would include:

  • Z'-Factor: Calculated for every plate. Must be ≥ 0.5.

  • Reference Compound IC50: A full dose-response curve for Ibrutinib is included on every plate. The resulting IC50 must fall within a pre-defined range (e.g., mean ± 3*SD of the validation runs).

If the SST fails, the data from that plate is considered invalid, and an investigation is triggered. This practice ensures the ongoing reliability of the data generated by the validated method.

Conclusion

The validation of biological assays is a cornerstone of successful drug discovery. By employing a strategic, multi-assay approach and adhering to rigorous validation guidelines, researchers can build a robust data package that inspires confidence. For the novel this compound series of BTK inhibitors, the comparative validation of a biochemical TR-FRET assay and a cell-based AlphaLISA assay provides a clear and comprehensive picture of their therapeutic potential. This disciplined, scientifically-grounded approach ensures that only the most promising candidates, backed by high-quality data, advance toward the clinic.

References

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A Researcher's Guide to Lipophilicity: Comparative Analysis of logP Values for 6-(Methylamino)-2-oxa-spiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This property is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[1] A molecule's logP value profoundly influences its ability to permeate biological membranes, bind to target proteins, and avoid sequestration in fatty tissues.[3][4] According to the well-established Lipinski's Rule of 5, orally administered drugs generally exhibit favorable ADME properties when their logP is less than 5.[1][4][5]

In recent years, medicinal chemistry has seen a strategic shift away from flat, aromatic structures towards more three-dimensional (3D) molecular scaffolds. This "escape from flatland" aims to improve target specificity and physicochemical properties.[6][7] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement.[8] They offer rigid, yet conformationally distinct, frameworks that can present substituents in precise vectors. The 6-(Methylamino)-2-oxa-spiro[3.3]heptane scaffold is a compelling example, merging the 3D nature of a spiro-cyclobutane system with the polarity-modulating influence of an oxetane ring.[7][9][10]

This guide provides a comprehensive comparative analysis of the logP values for a series of analogs based on the this compound core. We will explore how structural modifications impact this crucial parameter, offering field-proven insights for researchers engaged in rational drug design. By integrating experimental methodologies with computational predictions, we aim to build a robust understanding of the structure-lipophilicity relationships (SLR) governing this promising class of compounds.

Methodologies for logP Determination: A Dual-Pronged Approach

The accurate determination of logP is foundational to any SLR study. No single method is perfect; therefore, a combination of robust experimental techniques and high-throughput computational models provides the most reliable data. The causality behind choosing a specific method often balances the need for accuracy with the constraints of time and material availability, particularly in early-stage discovery.

Experimental Determination: The Gold Standard

Experimental methods provide definitive lipophilicity data and are essential for validating computational models.

  • The Shake-Flask (SF) Method: Widely regarded as the benchmark for logP measurement, the shake-flask method directly quantifies the partitioning of a solute between n-octanol and water.[11][12] Its primary advantage is its directness and accuracy when performed correctly.[1] However, it is labor-intensive, requires a significant amount of pure compound, and can be complicated by the formation of emulsions, especially with highly lipophilic substances.[11]

    Protocol: Shake-Flask logP Determination

    • Pre-saturation: Shake equal volumes of n-octanol (HPLC grade) and a suitable aqueous buffer (e.g., 0.01 M phosphate-buffered saline, pH 7.4) together for 24 hours to ensure mutual saturation.[5][13] Centrifuge to separate the phases completely.

    • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[13]

    • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. The volume ratio can be adjusted based on the expected logP to ensure measurable concentrations in both phases.[14]

    • Compound Addition: Add a small aliquot of the stock solution to the biphasic system to achieve a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

    • Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.[11]

    • Phase Separation: Allow the phases to separate completely, often aided by centrifugation (e.g., 16 hours overnight).[11]

    • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase (C_oct and C_aq) using a validated analytical method like HPLC.

    • Calculation: Calculate the partition coefficient using the formula: logP = log10(C_oct / C_aq).[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, automated alternative to the shake-flask method, suitable for higher throughput screening.[15][16] The principle relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value.[17]

    Protocol: RP-HPLC logP Estimation

    • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

    • Calibration Standards: Select a set of 5-7 reference compounds with well-established shake-flask logP values that span the expected range of the test compounds.

    • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[15]

    • Retention Time Measurement: For each calibrant and test compound, inject onto the column using each mobile phase composition and record the retention time (t_R). Calculate the capacity factor (k) for each run.

    • Extrapolation: For each compound, plot log(k) against the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier (100% aqueous phase) to determine the log(k_w) value.[15]

    • Calibration Curve: Plot the experimentally determined log(k_w) values for the calibration standards against their known logP values. A linear relationship should be observed.

    • logP Determination: Using the log(k_w) value of the test compound, interpolate its logP from the calibration curve.[16]

Computational Prediction: Guiding Synthesis

In silico logP prediction is indispensable for prioritizing which analogs to synthesize.[18][19] These methods use the 2D structure of a molecule to estimate its lipophilicity.

  • Fragment- and Atom-Based Methods (cLogP, ALOGP, XLOGP): These are the most common approaches.[20] They operate on the principle that logP is an additive property. The molecule is deconstructed into its constituent atoms or functional group fragments, and the final logP is calculated by summing the known lipophilicity contributions of each piece, often with correction factors for intramolecular interactions.[18][20][21][22] While fast and widely used, their accuracy is highly dependent on the quality of the underlying experimental data used for parameterization and may be less reliable for novel scaffolds not well-represented in the training sets.[23]

  • Whole-Molecule Property Methods (MLOGP): These methods use topological descriptors of the entire molecule to correlate its structure with logP through statistical models like multiple linear regression.[20]

The choice to rely on computational models in early discovery is a pragmatic one, driven by the need to rapidly evaluate thousands of virtual compounds. However, this strategy is built on the trust that the algorithms are well-validated for the chemical space being explored. Therefore, a self-validating system involves predicting logP values computationally, synthesizing a representative subset of compounds, determining their logP experimentally, and using this data to confirm or calibrate the predictive model for the specific scaffold of interest.

G cluster_comp In Silico Prediction cluster_exp Experimental Workflow cluster_analysis Analysis & Validation virtual_lib Virtual Library of Analogs predict_logp Calculate Predicted logP (e.g., cLogP, ALOGP) virtual_lib->predict_logp prioritize Prioritize Analogs for Synthesis predict_logp->prioritize synthesis Synthesize Prioritized Analogs prioritize->synthesis Guide purification Purification & QC synthesis->purification logp_exp Experimental logP Determination (Shake-Flask or RP-HPLC) purification->logp_exp compare Compare Predicted vs. Experimental logP logp_exp->compare Validate slr Establish Structure- Lipophilicity Relationship (SLR) compare->slr feedback Refine Predictive Model & Guide Next Design Cycle slr->feedback feedback->virtual_lib Optimize caption Workflow for logP Determination and Model Validation

Workflow for logP Determination and Model Validation

Comparative Analysis: Structure-Lipophilicity Relationships

To illustrate the impact of structural modifications on the lipophilicity of the this compound scaffold, we analyzed a series of representative analogs. For this guide, logP and logD values were predicted using established computational algorithms (e.g., cLogP) to provide a quantitative basis for comparison. It is crucial to distinguish between logP, which describes the neutral species, and logD, the distribution coefficient at a specific pH (here, physiological pH 7.4).[24] For basic compounds like our parent amine, logD at pH 7.4 is significantly lower (more hydrophilic) than logP because the protonated form is favored, which has much higher water solubility.[2][5]

AnalogStructure (IUPAC Name)Modification from ParentPredicted cLogPPredicted logD @ pH 7.4Analysis of Lipophilicity Change
1 This compound (Parent) - 0.65 -1.95 Baseline: The combination of the polar ether and the basic amine results in a hydrophilic profile at physiological pH, as indicated by the highly negative logD.
2 N-Methyl-N-(2-oxaspiro[3.3]heptan-6-yl)acetamideN-Acetylation (replaces N-H with N-acetyl)0.400.40Neutralization: The basic amine is converted to a neutral, polar amide. This eliminates pH-dependent partitioning, making logD equal to logP. The molecule is more lipophilic than the parent at pH 7.4.
3 6-(Benzyl(methyl)amino)-2-oxa-spiro[3.3]heptaneN-Benzylation (adds a phenyl ring)2.950.35Increased Lipophilicity: The addition of the large, nonpolar phenyl group drastically increases both logP and logD, making the compound significantly more lipophilic.
4 6-(Propylamino)-2-oxa-spiro[3.3]heptaneN-Alkylation (replaces methyl with propyl)1.45-1.15Incremental Increase: Lengthening the alkyl chain by two carbons provides a predictable increase in lipophilicity, a common strategy for fine-tuning this property.
5 2-((2-Oxaspiro[3.3]heptan-6-yl)amino)ethan-1-olN-Hydroxyethylation (adds a primary alcohol)-0.20-2.80Increased Hydrophilicity: Introducing a potent hydrogen bond donor (hydroxyl group) significantly lowers both logP and logD, increasing water solubility.
6 N-Methylspiro[3.3]heptan-6-amineScaffold Hop (replaces oxetane O with CH2)1.25-1.35Scaffold De-polarization: Removing the polar ether oxygen from the core scaffold makes the entire molecule more lipophilic, as reflected by the increase in both logP and logD.[7]
Dissecting the Data

The data clearly demonstrates that the this compound scaffold is a highly tunable platform.

  • The Basicity Factor: The parent compound's basic amine (pKa ~9.5-10) is the most significant driver of its hydrophilic character at physiological pH.[25] As seen in the large gap between its logP (0.65) and logD (-1.95), protonation dramatically increases aqueous solubility. Any modification that removes or masks this basicity, like N-acetylation (Analog 2), will cause a substantial increase in the effective lipophilicity (logD) under physiological conditions.

  • Lipophilic Additions: The most straightforward way to increase logP is by adding nonpolar groups. The N-benzylation of Analog 3 shows a classic example, where adding a phenyl ring increases the cLogP by over 2 units. Similarly, extending an alkyl chain (Analog 4) provides a more subtle, yet reliable, method for increasing lipophilicity.[26]

  • Polar Additions: Conversely, introducing polar functional groups, especially those capable of hydrogen bonding like the hydroxyl group in Analog 5, is a powerful strategy for reducing lipophilicity and improving aqueous solubility.

  • Scaffold Modification: Altering the core scaffold itself has a profound impact. Replacing the ether oxygen with a methylene group (Analog 6) removes a key polar feature, uniformly increasing the lipophilicity of the entire series. This highlights the importance of the oxetane ring in maintaining the favorable hydrophilic properties of the parent scaffold.[7]

G cluster_increase cluster_decrease parent Parent (1) cLogP = 0.65 logD = -1.95 benzyl Add Phenyl (3) cLogP = 2.95 parent->benzyl propyl Add Propyl (4) cLogP = 1.45 parent->propyl no_oxygen Remove Ether O (6) cLogP = 1.25 parent->no_oxygen acetyl N-Acetylate (2) logD = 0.40 parent->acetyl hydroxyl Add Hydroxyl (5) cLogP = -0.20 parent->hydroxyl caption Impact of Structural Modifications on Lipophilicity

Impact of Structural Modifications on Lipophilicity

Conclusion and Outlook for Drug Development Professionals

This comparative guide demonstrates that the this compound scaffold is a valuable starting point for the design of novel therapeutics. Its inherent 3D structure and favorable baseline polarity provide a distinct advantage over traditional flat aromatic systems. Our analysis reveals that the lipophilicity of its analogs can be rationally and predictably modulated through systematic chemical modifications.

For researchers and drug development professionals, the key takeaway is the power of strategic design. By understanding the interplay between the basicity of the amine, the polarity of the oxetane ring, and the nature of peripheral substituents, chemists can fine-tune the logP and logD values of lead compounds. This control is essential for optimizing the ADMET profile, enhancing bioavailability, and ultimately improving the probability of clinical success. The experimental and computational workflows detailed herein provide a robust framework for generating reliable data to guide these critical design decisions. As the pharmaceutical industry continues to explore novel chemical space, scaffolds like this, which offer precise control over fundamental physicochemical properties, will undoubtedly play a pivotal role in the development of the next generation of medicines.

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Part 1: Structural and Physicochemical Properties: The Decisive Role of the Heteroatom

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Spiro[3.3]heptane Scaffolds: A Head-to-Head Comparison of 2-oxa- and Azaspiro[3.3]heptane Derivatives for Medicinal Chemistry

In the modern era of drug discovery, the pursuit of novel chemical matter has led researchers to "escape from flatland," moving beyond traditional two-dimensional aromatic scaffolds towards more three-dimensional (3D), sp³-rich structures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3][4] Their inherent rigidity and defined 3D geometry allow for precise spatial arrangement of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5][6]

Among the diverse family of spirocycles, the spiro[3.3]heptane core stands out for its unique structural features and growing importance in medicinal chemistry.[7][8] This guide provides a head-to-head comparison of two key heteroatom-containing spiro[3.3]heptane scaffolds: the 2-oxa-spiro[3.3]heptane family (e.g., 2-oxa-6-azaspiro[3.3]heptane) and the azaspiro[3.3]heptane family (e.g., 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane). We will delve into their distinct physicochemical properties, synthetic accessibility, and strategic applications as bioisosteric replacements for common saturated heterocycles like morpholine, piperidine, and piperazine.

The fundamental difference between these two scaffolds is the incorporation of an oxygen versus a nitrogen atom within the four-membered rings. This seemingly subtle change has profound consequences for the molecule's electronic and physical properties, directly influencing its behavior in biological systems.

Caption: Core structures of 2-oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane.

The introduction of a nitrogen atom in the azaspiro[3.3]heptane scaffold introduces a basic center, a feature absent in its oxa-counterpart. This is arguably the most critical point of differentiation, as it directly impacts solubility, salt formation potential, and interactions with biological targets.

Comparative Analysis of Physicochemical Properties
Property2-Oxa-spiro[3.3]heptane DerivativesAzaspiro[3.3]heptane DerivativesRationale & Implications in Drug Design
Lipophilicity (LogD7.4) Generally higherGenerally lowerThe introduction of a basic nitrogen in azaspiro[3.3]heptanes leads to a higher pKa. At a physiological pH of 7.4, a greater fraction of the molecule is protonated and charged, which significantly reduces its partitioning into the lipophilic phase (n-octanol) and thus lowers the LogD7.4.[9] This is often a desired outcome in lead optimization to improve solubility and reduce off-target effects.
Aqueous Solubility ModerateHighThe sp³-rich character of both scaffolds enhances solubility over flat aromatic systems.[4] However, the basic nitrogen in azaspiro[3.3]heptanes can be protonated to form salts, drastically increasing aqueous solubility. This property is highly advantageous for developing oral or intravenous drug formulations.[10]
Basicity (pKa) N/A (Neutral)Basic (pKa typically 8.0-9.5)The pKa of azaspiro[3.3]heptanes is often higher than that of the piperidines or piperazines they replace.[9] This increased basicity is a key factor in their reduced lipophilicity and enhanced solubility.[9] It also presents a new hydrogen bond donor capability upon protonation.
Metabolic Stability Generally GoodGenerally GoodThe rigid spirocyclic core can lock conformations and shield potential sites of metabolism, often leading to improved metabolic stability compared to more flexible acyclic or monocyclic analogues.[1][4]
Hydrogen Bonding H-bond acceptor (Oxygen)H-bond acceptor (Nitrogen); H-bond donor (protonated Nitrogen)The oxygen in the oxa-scaffold can only act as a hydrogen bond acceptor. The nitrogen in the aza-scaffold can also act as an acceptor, but when protonated, it becomes a strong hydrogen bond donor, opening up different potential interactions with target proteins.

Part 2: Synthetic Accessibility: Navigating the Quaternary Center

A historical challenge in the adoption of spirocycles has been their synthesis, which requires the construction of a quaternary carbon center.[4] However, recent advances have made key spiro[3.3]heptane building blocks more accessible.

Workflow for Synthesis

G cluster_oxa Synthesis of 2-Oxa-6-azaspiro[3.3]heptane cluster_aza Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptane O1 Pentaerythritol Derivative O2 Cyclization with Sulfonamide O1->O2 O3 N-Tosyl Protected Spirocycle O2->O3 O4 Deprotection O3->O4 O5 2-Oxa-6-azaspiro[3.3]heptane O4->O5 A1 Mono-Boc-2,6-diaza- spiro[3.3]heptane A3 Buchwald-Hartwig Amination A1->A3 A2 Aryl Halide A2->A3 A4 N-Aryl-N'-Boc- Spirocycle A3->A4

Caption: Generalized synthetic workflows for key spiro[3.3]heptane scaffolds.

Experimental Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (as a Sulfonate Salt)

This protocol is adapted from established methods for producing the morpholine bioisostere, which is often isolated as a sulfonate salt to improve stability and solubility.[11][12]

  • Step 1: Cyclization. To a solution of a suitable pentaerythritol derivative (e.g., 3-bromo-2,2-bis(bromomethyl)propan-1-ol) in a suitable solvent such as toluene, add a sulfonamide (e.g., p-toluenesulfonamide) and a strong base (e.g., sodium hydroxide).

  • Step 2: Heating. Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS. This step forms the N-tosyl protected spirocycle.

  • Step 3: Deprotection. After cooling, the protected intermediate is subjected to harsh acidic conditions (e.g., HBr in acetic acid) at an elevated temperature to remove the tosyl protecting group.

  • Step 4: Salt Formation. The resulting free base is often unstable. Therefore, it is directly treated with a sulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) in a suitable solvent like isopropanol to precipitate the desired 2-oxa-6-azaspiro[3.3]heptane sulfonate salt.

  • Step 5: Isolation. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices: The use of a sulfonamide in the initial cyclization provides a stable protecting group that facilitates the reaction. The final conversion to a sulfonate salt is critical for the long-term stability and handling of this valuable building block, as the free base can be volatile and unstable.[11]

Experimental Protocol 2: N-Arylation of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes the functionalization of the piperazine bioisostere using a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for forming C-N bonds.[13]

  • Step 1: Reaction Setup. In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine N-Boc-2,6-diazaspiro[3.3]heptane, the desired aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Step 2: Solvent Addition. Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Step 3: Heating. Heat the reaction mixture to 80-110 °C and stir for the required time (typically 4-24 hours), monitoring progress by LC-MS.

  • Step 4: Workup. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Step 5: Purification. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane.

Causality Behind Experimental Choices: The mono-Boc protection of the starting material is crucial as it allows for the selective arylation of the free secondary amine. The Buchwald-Hartwig conditions are chosen for their broad substrate scope, allowing for the introduction of a wide variety of aryl and heteroaryl groups, which is essential for building chemical libraries for structure-activity relationship (SAR) studies.[13]

Part 3: Applications in Medicinal Chemistry: Strategic Bioisosteric Replacement

The true value of these scaffolds lies in their application as bioisosteres—substituents that retain similar physical or chemical properties and broadly similar biological activity to another chemical group. The rigid 3D nature of the spiro[3.3]heptane core provides a fixed orientation for substituents, offering a distinct advantage over the more flexible six-membered rings they often replace.[4][14]

Caption: Bioisosteric replacement of common heterocycles with spiro[3.3]heptane scaffolds.

Case Study 1: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere

In the development of the ghrelin receptor inverse agonist AZD1979, a terminal morpholine group was replaced with a 2-oxa-6-azaspiro[3.3]heptane moiety.[9] This strategic switch resulted in a significant and beneficial change in physicochemical properties: the pKa increased by 1.5 units and the LogD7.4 decreased by 1.2 units.[9] This demonstrates the counterintuitive principle where adding a carbon atom (by creating the spirocycle) can actually decrease lipophilicity due to the pronounced effect of increased basicity.[9]

Case Study 2: 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere

A compelling example of the azaspiro scaffold's utility is the modification of the PARP inhibitor, Olaparib.[1] Researchers replaced the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold. While this led to a slight two-fold reduction in potency, the selectivity for the PARP-1 enzyme over other PARP family members increased significantly.[1][15] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting how a scaffold hop can refine a drug's safety profile.[1]

Case Study 3: 2-Azaspiro[3.3]heptane in Novel Drug Development

The 2-azaspiro[3.3]heptane core has been instrumental in the discovery of new therapies. In a search for orally bioavailable fetal hemoglobin (HbF) inducers for treating β-hemoglobinopathies, optimization of a hit compound led to a novel 2-azaspiro[3.3]heptane derivative.[16] This rigid and unique structure demonstrated a significant dose-dependent increase in globin switching in vivo and showed a better safety profile than the standard drug, hydroxyurea.[16]

Part 4: Essential Experimental Protocols for Scaffold Characterization

Objective, quantitative data is the bedrock of drug development. The following protocols outline standard, medium-throughput methods for determining the key physicochemical properties discussed above.

Experimental Protocol 3: Determination of LogP and LogD₇.₄ (Shake-Flask Method)

This method directly measures the partitioning of a compound between a lipid-like solvent (n-octanol) and an aqueous phase.[17][18]

  • Phase Preparation. Prepare two phases: n-octanol saturated with an aqueous buffer (for LogP, use water; for LogD₇.₄, use a phosphate-buffered saline at pH 7.4) and the aqueous buffer saturated with n-octanol. Allow the phases to separate for at least 24 hours.

  • Sample Preparation. Prepare a stock solution of the test compound in a suitable solvent. Add a small aliquot to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1:1 v/v).

  • Partitioning. Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation. Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification. Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, typically reverse-phase HPLC with UV detection.

  • Calculation.

    • LogP = log ( [Concentration]octanol / [Concentration]water )

    • LogD₇.₄ = log ( [Concentration]octanol / [Concentration]buffer pH 7.4 )

Experimental Protocol 4: Determination of pKa (UV-Metric Titration)

This spectrophotometric method is efficient and requires a very small amount of sample.[17][19]

  • Sample Preparation. Prepare a stock solution of the compound in a solvent like DMSO.

  • Buffer Preparation. Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).

  • Measurement. In a 96-well UV-transparent microtiter plate, add the series of buffers to different wells. Add a small, consistent amount of the compound's stock solution to each well.

  • UV Absorbance Reading. Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

  • Data Analysis. The pKa is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations. This point can be determined by plotting the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH of the buffer. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Specialized software is often used for precise calculation.

Conclusion and Future Outlook

The 2-oxa-spiro[3.3]heptane and azaspiro[3.3]heptane scaffolds, while structurally similar, offer distinct and complementary tools for the medicinal chemist.

  • 2-Oxa-spiro[3.3]heptane derivatives serve as excellent neutral, rigid bioisosteres for motifs like morpholine, providing a way to modulate molecular shape and improve metabolic stability without introducing a basic center.

  • Azaspiro[3.3]heptane derivatives are powerful tools for simultaneously modifying shape, increasing basicity, enhancing aqueous solubility, and reducing lipophilicity.[9] This unique combination of effects makes them highly valuable for optimizing the ADME properties of drug candidates.

The choice between these scaffolds is a strategic decision driven by the specific goals of a drug discovery program. If the aim is to impart basicity for improved solubility, the aza-scaffold is the logical choice. If a neutral, conformationally restricted surrogate is needed, the oxa-scaffold is ideal. As synthetic methodologies continue to improve, the accessibility and diversity of these and other novel spirocyclic systems will undoubtedly expand, further enriching the toolbox for designing the next generation of therapeutics.[2][20]

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The Spirocyclic Advantage: Enhancing Drug Properties with 6-(Methylamino)-2-oxa-spiro[3.3]heptane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional, planar scaffolds that have long dominated drug discovery. The "escape from flatland" is driven by the need for drug candidates with improved physicochemical and pharmacokinetic properties. This guide delves into the strategic application of a unique, three-dimensional scaffold, 6-(methylamino)-2-oxa-spiro[3.3]heptane, and its close analog, 2-oxa-6-azaspiro[3.3]heptane. We will explore, through comparative case studies and experimental data, how the incorporation of this spirocyclic motif can significantly enhance a molecule's drug-like properties, offering a compelling alternative to conventional building blocks.

The Challenge: Optimizing Physicochemical and ADME Properties

A significant hurdle in drug development is the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is intrinsically linked to its physicochemical properties. High lipophilicity, for instance, can lead to poor solubility and increased metabolic clearance, while undesirable basicity can affect cell permeability and off-target interactions. Traditional scaffolds, such as piperidine and morpholine, while synthetically accessible, can sometimes contribute to these liabilities.

The rigid, sp³-rich architecture of spiro[3.3]heptane-based scaffolds presents a powerful solution to these challenges. The defined three-dimensional arrangement of atoms can improve target binding by pre-organizing key pharmacophoric elements, while the introduction of heteroatoms can fine-tune properties like solubility and basicity.

The 2-Oxa-6-azaspiro[3.3]heptane Motif: A Bioisosteric Game-Changer

While specific public domain case studies on this compound are limited, extensive research on the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold provides compelling evidence of its utility as a bioisosteric replacement for common motifs like morpholine and piperazine. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design aimed at improving a compound's therapeutic profile.[1]

Case Study: AZD1979 - A Tale of Improved Properties

A notable example is the development of AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. In this instance, a 2-oxa-6-azaspiro[3.3]heptane moiety was utilized as a replacement for a morpholine ring. This strategic substitution led to a significant improvement in the compound's properties.[2]

PropertyMorpholine Analog (6a)2-Oxa-6-azaspiro[3.3]heptane Analog (AZD1979, 6b)Fold Change/Difference
pKa 6.78.2+1.5
logD at pH 7.4 2.81.6-1.2
Human Liver Microsome (HLM) Turnover HighSignificantly ReducedImproved Metabolic Stability
Permeability GoodGood (No Detrimental Effect)Maintained
hERG Inhibition LowLow (No Detrimental Effect)Maintained

Table 1: Comparative physicochemical and ADME data for a morpholine-containing compound and its 2-oxa-6-azaspiro[3.3]heptane analog, AZD1979. Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 861–866.[2]

The data clearly demonstrates that the spirocyclic analog, AZD1979, exhibits a more favorable profile. The decrease in lipophilicity (lower logD) and the significant enhancement in metabolic stability are particularly noteworthy achievements in drug design. While the basicity (pKa) increased, it did not negatively impact permeability or hERG inhibition in this case.[2] This case study underscores the potential of the 2-oxa-6-azaspiro[3.3]heptane scaffold to mitigate common drug development risks.

The Logic Behind the Improvement: The rigid spirocyclic structure is believed to reduce the entropic penalty upon binding to the target receptor. Furthermore, the oxetane ring within the scaffold can act as a polar element, contributing to improved solubility and reduced lipophilicity. The orientation of the nitrogen atom and its substituents is also more defined compared to the more flexible morpholine ring, which can lead to more specific interactions with the target protein.

Expanding the Toolbox: Alternatives to Conventional Scaffolds

The this compound scaffold provides a valuable alternative to not only morpholine and piperazine but also other commonly used cyclic amines.

ScaffoldKey CharacteristicsPotential Advantages of this compound
N-Methylpiperidine Flexible, basic, common building block.Increased rigidity, potentially improved metabolic stability, and a more defined vector for substitution.
N-Methylmorpholine Less basic than piperidine, incorporates an ether oxygen.Increased three-dimensionality, potentially lower lipophilicity, and improved metabolic stability.
N-Methylpyrrolidine Five-membered ring, different conformational profile.Unique spirocyclic geometry, potential for improved target engagement through novel interactions.

Experimental Protocols: A Guide to Evaluation

To rigorously assess the impact of incorporating the this compound scaffold, a series of standardized in vitro experiments are essential.

Synthesis of this compound

Illustrative Synthetic Workflow:

G cluster_0 Synthesis of 2-Oxa-6-azaspiro[3.3]heptane cluster_1 N-Methylation Starting_Materials Commercially Available Starting Materials Cyclization Cyclization to form Spirocyclic Core Starting_Materials->Cyclization Multi-step synthesis Deprotection Removal of Protecting Groups Cyclization->Deprotection Parent_Spirocycle 2-Oxa-6-azaspiro[3.3]heptane Deprotection->Parent_Spirocycle Reductive_Amination Reductive Amination with Formaldehyde/Reducing Agent Parent_Spirocycle->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product G Test_Compound Test Compound HLM_Assay Human Liver Microsome (HLM) Stability Assay Test_Compound->HLM_Assay Caco2_Assay Caco-2 Permeability Assay Test_Compound->Caco2_Assay Plasma_Stability Plasma Stability Assay Test_Compound->Plasma_Stability Data_Analysis Data Analysis (t½, CLint, Papp) HLM_Assay->Data_Analysis Caco2_Assay->Data_Analysis Plasma_Stability->Data_Analysis

Caption: A typical workflow for evaluating in vitro ADME properties.

Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox

The strategic incorporation of the this compound scaffold and its analogs represents a powerful approach to overcoming common challenges in drug discovery. The case of AZD1979 provides compelling evidence that this rigid, three-dimensional motif can significantly improve key drug-like properties, including reducing lipophilicity and enhancing metabolic stability, without compromising other critical parameters. As the demand for drug candidates with superior ADME profiles continues to grow, the exploration and application of novel spirocyclic scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023 , 27 (7), 1337–1343. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett.2016 , 7 (9), 861–866. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities like 6-(Methylamino)-2-oxa-spiro[3.3]heptane brings both exciting possibilities and the critical responsibility of safe handling and disposal. This guide provides a comprehensive framework for the proper disposal of this unique spirocyclic amine, ensuring the safety of laboratory personnel and the protection of our environment. As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes information from structurally related molecules and established principles for handling secondary amines and heterocyclic compounds to offer a conservative and scientifically grounded approach.

Hazard Assessment: Understanding the Compound's Profile

This compound is a unique molecule incorporating a secondary amine and an oxetane ring within a spirocyclic framework. While specific toxicological data is not available, an analysis of its constituent functional groups and related compounds allows for a presumptive hazard assessment.

  • Amine Functionality : Secondary amines can be corrosive and are often toxic by inhalation, ingestion, or skin absorption.[1][2] They are incompatible with strong acids and oxidizing agents.[3][4]

  • Oxetane Ring : The strained four-membered ether ring may exhibit reactivity, although it is generally more stable than epoxides.

  • Spirocyclic Core : The rigid, three-dimensional structure of spirocycles is a key feature in modern medicinal chemistry, valued for enhancing metabolic stability and permeability.[5][6][7]

Based on the safety data for related compounds such as 2-Oxa-6-azaspiro[3.3]heptane and its derivatives, it is prudent to assume that this compound may cause skin and eye irritation and could be harmful if swallowed or inhaled.[8][9][10] Therefore, all waste containing this compound should be treated as hazardous.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1363381-98-9[11][12]
Molecular Formula C₇H₁₃NO[11][12][13]
Molecular Weight 127.18 g/mol [11][13]
Storage 2-8°C, protected from light, inert atmosphere[11][12][14]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the presumed hazards, a stringent PPE protocol is mandatory when handling this compound and its associated waste.

  • Eye Protection : Chemical safety goggles or a face shield are essential to prevent contact with splashes.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of them properly after handling the chemical.[15]

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection : All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][16]

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up : Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[17]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[18][19] On-site chemical neutralization is not recommended without a validated and tested procedure for this specific compound.

Workflow for Disposal of this compound

Caption: Decision workflow for the proper disposal of this compound.

Detailed Procedural Steps:
  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes unused neat material, reaction mixtures, contaminated solvents, and solid waste such as gloves, pipette tips, and vials.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[20] It is particularly important to keep it separate from acidic waste.[1]

  • Containerization :

    • Use a designated, leak-proof container made of a material compatible with amines and ethers (e.g., high-density polyethylene - HDPE).[21][22]

    • For liquid waste, never fill the container to more than 90% capacity to allow for vapor expansion.[21]

    • For solid waste, ensure the container can be securely sealed to prevent the release of any residual powder or vapors.

  • Labeling :

    • Properly label the waste container with all required information according to your institution's and local regulations. This should include the full chemical name, CAS number, and a clear indication of the hazards.[20]

  • Temporary Storage :

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage area must be well-ventilated, secure, and have secondary containment to manage any potential leaks.[3][4]

  • Professional Disposal :

    • All waste containing this compound must be disposed of through a licensed and reputable hazardous waste disposal company.[15][20][23]

    • Provide the disposal company with all available information about the compound, including its chemical structure and any data from the SDS of related compounds.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

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A Comprehensive Guide to the Safe Handling of 6-(Methylamino)-2-oxa-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

As a novel spirocyclic amine, 6-(Methylamino)-2-oxa-spiro[3.3]heptane presents a unique set of handling challenges due to its chemical structure. While comprehensive toxicological data may be limited, its amine functionality and strained oxetane ring necessitate a cautious and well-documented approach to laboratory use. This guide provides a detailed framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established principles of laboratory safety and chemical risk assessment.

Understanding the Hazard Profile

This compound is a research chemical, and as such, it should be handled with the assumption of potential hazards until proven otherwise. The primary risks are associated with its structural motifs:

  • Secondary Amine: Amines are often corrosive and can cause severe skin burns and eye damage. They can be readily absorbed through the skin and may be toxic if inhaled or ingested.

  • Oxetane Ring: This four-membered ring is strained and can be reactive. While the oxetane in this spirocyclic system is relatively stable, its reactivity profile with various reagents may not be fully characterized.

  • Limited Toxicological Data: For many research chemicals, comprehensive toxicological studies are not available. Therefore, a conservative approach to handling is paramount.

Given these considerations, the primary safety concerns are dermal and ocular exposure, inhalation of aerosols or vapors, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for all operations involving this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides good chemical resistance against amines. Double-gloving is recommended when handling neat material or concentrated solutions.
Eye Protection Chemical safety goggles with side shieldsProtects against splashes of the chemical, which could be corrosive or irritating to the eyes.
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities (>1 g) or when there is a significant risk of splashing.
Body Protection Flame-resistant laboratory coatProtects against spills and splashes on clothing and skin.
Respiratory Protection Use in a certified chemical fume hoodThe primary engineering control to prevent inhalation of vapors or aerosols. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable.

Operational Plan: From Receipt to Reaction

A systematic workflow ensures that safety is integrated into every step of the experimental process.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be clearly labeled with the compound's identity and hazard information.

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Weighing Procedure:

  • Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Tare the Balance: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.

  • Dispense the Compound: Carefully dispense the required amount of the compound into the weighing vessel using a clean spatula. Avoid creating dust.

  • Seal the Container: Securely cap the primary container immediately after dispensing.

  • Clean Up: Clean the spatula and any minor spills within the fume hood using an appropriate solvent and waste disposal method.

The following diagram illustrates the essential workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Prepare Fume Hood don_ppe Don Appropriate PPE prep_fume_hood->don_ppe Ensure safety first weigh_compound Weigh Compound don_ppe->weigh_compound Proceed to handling prepare_solution Prepare Solution weigh_compound->prepare_solution Use in experiment clean_spills Clean Spills prepare_solution->clean_spills Maintain clean workspace dispose_waste Dispose of Waste clean_spills->dispose_waste Follow protocols

Safe Handling Workflow

Disposal Plan: Responsible Waste Management

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Waste Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Toxic").

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Do not mix this waste with other waste streams unless explicitly permitted by your environmental health and safety (EHS) department.

This decision tree provides a logical approach to selecting the appropriate level of PPE.

cluster_ppe Minimum Required PPE start Handling this compound? lab_coat Lab Coat start->lab_coat safety_goggles Safety Goggles start->safety_goggles nitrile_gloves Nitrile Gloves start->nitrile_gloves fume_hood Work in Fume Hood start->fume_hood splash_risk Significant Splash Risk? fume_hood->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes

PPE Selection Logic

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their drug development workflows, ensuring both personal safety and the integrity of their research.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.